molecular formula C8H7NO4 B100194 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one CAS No. 17359-54-5

2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B100194
CAS No.: 17359-54-5
M. Wt: 181.15 g/mol
InChI Key: COVOPZQGJGUPEY-UHFFFAOYSA-N
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Description

2, 4-Dihydroxy-2H-1, 4-benzoxazin-3(4H)-one, also known as diboa CPD, belongs to the class of organic compounds known as benzoxazinones. These are organic compounds containing a benzene fused to an oxazine ring (a six-member aliphatic ring with four carbon atoms, one oxygen atom, and one nitrogen atom) bearing a ketone group. 2, 4-Dihydroxy-2H-1, 4-benzoxazin-3(4H)-one exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 2, 4-dihydroxy-2H-1, 4-benzoxazin-3(4H)-one is primarily located in the cytoplasm. 2, 4-Dihydroxy-2H-1, 4-benzoxazin-3(4H)-one can be converted into diboa beta-D-glucoside and dimboa. Outside of the human body, 2, 4-dihydroxy-2H-1, 4-benzoxazin-3(4H)-one can be found in cereals and cereal products and fats and oils. This makes 2, 4-dihydroxy-2H-1, 4-benzoxazin-3(4H)-one a potential biomarker for the consumption of these food products.
DIBOA is a lactol that consists of 1,4-benzoxazine bearing two hydroxy substituents at positions 2 and 4 as well as a keto group at position 3. It has a role as a phytotoxin, a herbicide, an allelochemical and a plant metabolite. It is a benzoxazine, a cyclic hydroxamic acid and a lactol.

Properties

IUPAC Name

2,4-dihydroxy-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NO4/c10-7-8(11)13-6-4-2-1-3-5(6)9(7)12/h1-4,8,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

COVOPZQGJGUPEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)C(O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90938409
Record name 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one
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Molecular Weight

181.15 g/mol
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Physical Description

Solid
Record name 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one
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CAS No.

17359-54-5
Record name 2,4-Dihydroxy-1,4-benzoxazin-3-one
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Record name 2,4-Dihydroxy-1,4-benzoxazinone
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Record name 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one
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Record name 2,4-dihydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Record name 2,4-DIHYDROXY-1,4-BENZOXAZINONE
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Record name 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one
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Melting Point

152 °C
Record name 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Natural Occurrence of 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA) in Gramineae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one, commonly known as DIBOA, is a prominent member of the benzoxazinoid class of secondary metabolites. These compounds are a cornerstone of the chemical defense systems in many species of the grass family (Gramineae or Poaceae), including major cereal crops. DIBOA and its derivatives exhibit a wide range of biological activities, including insecticidal, antimicrobial, and allelopathic effects, making them a subject of intense research interest for their potential applications in agriculture and medicine. This technical guide provides an in-depth overview of the natural occurrence of DIBOA in Gramineae, detailing its distribution, biosynthesis, and the analytical methods for its quantification.

Natural Occurrence and Distribution

DIBOA is a key defensive compound found in several economically important members of the Gramineae family. Its concentration and distribution vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

In its stable form within intact plant cells, DIBOA is typically found as a glucoside, DIBOA-Glc.[1] This inactive precursor is primarily stored in the vacuole. Upon tissue damage, such as from herbivore feeding or pathogen attack, β-glucosidases hydrolyze DIBOA-Glc to release the biologically active aglycone, DIBOA.[1]

Distribution among Gramineae Species:

  • Rye (Secale cereale): Rye is a major producer of DIBOA. In rye shoots, the predominant benzoxazinoid is DIBOA-Glc.[2] The roots contain comparable concentrations of both DIBOA-Glc and its methoxylated derivative, DIMBOA-Glc.[2]

  • Wheat (Triticum aestivum): Wheat contains both DIBOA and DIMBOA.[3] While DIMBOA-Glc is often the predominant form in seedlings, significant amounts of DIBOA and its derivatives are found in various parts of the plant, particularly in the grain fractions.[2][3]

  • Maize (Zea mays): In maize, the methylated form, DIMBOA, is generally the most abundant benzoxazinoid.[3] However, DIBOA is a crucial precursor in its biosynthesis and can be found in maize tissues.[4]

  • Wild Barley (Hordeum spp.): Seedlings of wild Hordeum species have been found to contain DIBOA, which is not typically present in cultivated barley (Hordeum vulgare).[5]

The concentration of benzoxazinoids, including DIBOA, is generally highest in the early growth stages of the plant and tends to decrease as the plant matures.[2]

Quantitative Data on DIBOA Occurrence

The following tables summarize the quantitative data on the concentration of DIBOA and its glucosides in various Gramineae species and their different tissues. These values are compiled from multiple studies and are intended for comparative purposes. It is important to note that concentrations can be influenced by the specific cultivar, growth conditions, and analytical methods used.

Table 1: Concentration of DIBOA and its Derivatives in Rye (Secale cereale)

Plant PartCompoundConcentrationReference
Whole GrainDIBOA (total aglycone)32.19 mg/kg
BranDIBOA (total aglycone)148.27 mg/kg
ShootsDIBOA-GlcPredominant benzoxazinoid[2]
RootsDIBOA-GlcComparable to DIMBOA-Glc[2]

Table 2: Concentration of DIBOA and its Derivatives in Wheat (Triticum aestivum)

Plant PartCompoundConcentrationReference
GermDIBOA-Glc-Hex95 µg/g
Coarse BranDIBOA-Glc-Hex44 µg/g
Fine BranDIBOA-Glc-Hex28 µg/g
Whole FlourDIBOA-Glc-Hex3.3 µg/g
Refined FlourDIBOA-Glc-Hex0.6 µg/g[6]
Leaves (12-day-old)Hydroxamic acids (total)2.4 mmol/kg fr. wt[5]
Leaf Veins (12-day-old)Hydroxamic acids (total)6.4 mmol/kg fr. wt[5]

Table 3: Concentration of DIBOA and its Derivatives in Maize (Zea mays)

Plant PartCompoundConcentrationNotesReference
LeavesDIBOA-GlcDecreased with droughtInduced production of multi-hexose derivatives[3]
RootsDIBOA-GlcDecreased with droughtInduced production of multi-hexose derivatives[3]

Biosynthesis of DIBOA

The biosynthesis of DIBOA is a well-characterized pathway that branches off from the primary tryptophan metabolism. It involves a series of enzymatic reactions catalyzed by the "BX" enzymes.

The pathway begins with indole-3-glycerol phosphate, an intermediate in tryptophan synthesis. The enzyme BX1 converts this substrate to indole. A series of four cytochrome P450 monooxygenases (BX2, BX3, BX4, and BX5) then catalyze successive hydroxylations and a ring expansion to form DIBOA.[7] Finally, UDP-glucosyltransferases (BX8 and BX9) glucosylate DIBOA to the stable storage form, DIBOA-Glc.[4] In species like maize and wheat, DIBOA-Glc can be further converted to DIMBOA-Glc through the action of the enzymes BX6 and BX7.[4]

DIBOA_Biosynthesis IGP Indole-3-glycerol Phosphate Indole Indole IGP->Indole BX1 I2O Indolin-2-one Indole->I2O BX2 HI2O 3-Hydroxy- indolin-2-one I2O->HI2O BX3 HBOA HBOA HI2O->HBOA BX4 DIBOA DIBOA HBOA->DIBOA BX5 DIBOA_Glc DIBOA-Glc DIBOA->DIBOA_Glc BX8/BX9 TRIBOA_Glc TRIBOA-Glc DIBOA_Glc->TRIBOA_Glc BX6 DIMBOA_Glc DIMBOA-Glc TRIBOA_Glc->DIMBOA_Glc BX7

Figure 1. Biosynthetic pathway of DIBOA and its conversion to DIMBOA-Glc in Gramineae.

Role in Plant Defense Signaling

DIBOA is a key component of the constitutive and induced defense responses in Gramineae. The release of the toxic aglycone upon tissue damage provides immediate protection against a broad spectrum of pests and pathogens.

Mechanism of Action:

  • Herbivore Deterrence: DIBOA acts as an antifeedant and is toxic to many insect herbivores, particularly lepidopteran larvae.[1]

  • Antimicrobial Activity: It exhibits inhibitory effects against various fungal and bacterial pathogens.[7]

  • Allelopathy: Released into the soil through root exudates, DIBOA can inhibit the germination and growth of competing plant species.[8]

The signaling pathway for DIBOA-mediated defense is initiated by biotic or abiotic stress, leading to the de-glucosylation of the stored DIBOA-Glc. The resulting aglycone then exerts its direct toxic effects on the attacking organism.

DIBOA_Defense_Signaling Stress Biotic/Abiotic Stress (e.g., Herbivory, Pathogen Attack) TissueDamage Tissue Damage Stress->TissueDamage Glucosidase β-Glucosidase TissueDamage->Glucosidase Release DIBOA_Glc_Vacuole DIBOA-Glc (Vacuole) (Inactive) DIBOA_Aglycone DIBOA (Aglycone) (Active) DIBOA_Glc_Vacuole:e->DIBOA_Aglycone:w Hydrolysis DefenseResponse Plant Defense Response DIBOA_Aglycone->DefenseResponse PestPathogen Pests & Pathogens DefenseResponse->PestPathogen Inhibition/Toxicity

Figure 2. Generalized signaling pathway for DIBOA-mediated plant defense.

Experimental Protocols

Accurate quantification of DIBOA in plant tissues is crucial for understanding its physiological roles and for breeding programs aimed at enhancing pest resistance in crops. The following is a generalized protocol for the extraction and analysis of benzoxazinoids using liquid chromatography-mass spectrometry (LC-MS).

1. Sample Preparation and Extraction

  • Plant Material: Collect fresh plant tissue (e.g., leaves, roots, or grains). Immediately flash-freeze in liquid nitrogen to halt metabolic activity and store at -80°C until extraction.

  • Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh approximately 100 mg of the frozen powder into a 2 mL microcentrifuge tube.

    • Add 1 mL of pre-chilled extraction solvent (typically 70:30 methanol:water with 0.1% formic acid).

    • Vortex vigorously for 20-30 seconds.

    • Centrifuge at 13,000 rpm for 20 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube for LC-MS analysis. Dilute the extract if necessary.

2. LC-MS/MS Quantification

  • Chromatography System: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Column: A C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).

  • Mobile Phases:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution (Example):

    • 0-3 min: Linear gradient from 2% to 20% B.

    • 3-6 min: Linear gradient to 100% B.

    • 6-8 min: Hold at 100% B.

    • 8-10 min: Return to 2% B for column re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode for optimal detection of DIBOA. Use Multiple Reaction Monitoring (MRM) for targeted quantification, with specific precursor-to-product ion transitions for DIBOA and its derivatives.

Experimental_Workflow Start Plant Tissue Collection FlashFreeze Flash Freezing (Liquid Nitrogen) Start->FlashFreeze Grinding Cryogenic Grinding FlashFreeze->Grinding Extraction Extraction (Methanol/Water/Formic Acid) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS UHPLC-MS/MS Analysis Supernatant->LCMS DataAnalysis Data Analysis and Quantification LCMS->DataAnalysis

Figure 3. A typical experimental workflow for the quantification of DIBOA in plant tissues.

Conclusion

This compound (DIBOA) is a vital component of the chemical defense arsenal of many important grass species. Its natural occurrence, particularly in rye and wheat, and its well-characterized biosynthetic pathway make it a key target for research into plant-herbivore and plant-pathogen interactions. The methodologies for its extraction and quantification are well-established, enabling detailed studies of its dynamic roles in plant physiology and ecology. Further research into the signaling pathways triggered by DIBOA and its potential applications in crop improvement and drug development holds significant promise. This guide provides a foundational understanding for researchers and professionals working with this important class of natural products.

References

An In-depth Technical Guide to the DIBOA Biosynthesis Pathway in Maize Seedlings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) biosynthesis pathway in maize (Zea mays) seedlings. DIBOA and its derivatives, known as benzoxazinoids, are a class of plant secondary metabolites crucial for defense against herbivores and pathogens. This document details the enzymatic steps, genetic regulation, and quantitative aspects of the pathway, along with experimental protocols for its study.

Introduction to the DIBOA Biosynthesis Pathway

The DIBOA biosynthesis pathway is a specialized metabolic route that branches off from the primary tryptophan biosynthesis pathway. It involves a series of enzymatic reactions that convert indole-3-glycerol phosphate into the defense compound DIBOA. This pathway is particularly active in the early stages of maize seedling development, providing protection during a vulnerable growth phase. The core of this pathway is encoded by a cluster of Benzoxazineless (Bx) genes located on the short arm of maize chromosome 4.

The Core DIBOA Biosynthesis Pathway

The biosynthesis of DIBOA from indole-3-glycerol phosphate is a multi-step process localized in different cellular compartments, including chloroplasts and the endoplasmic reticulum. The key enzymes and their respective reactions are outlined below.

Enzymatic Steps and Genes

The core pathway consists of five key enzymatic steps catalyzed by proteins encoded by the Bx1 to Bx5 genes.

  • Step 1: Indole Synthesis (BX1): The pathway begins in the plastids where the enzyme indole-3-glycerol phosphate lyase (BX1), a homolog of the tryptophan synthase alpha subunit, catalyzes the conversion of indole-3-glycerol phosphate to indole. This is the committed step that diverts the precursor from tryptophan synthesis to benzoxazinoid production.[1][2]

  • Step 2-5: Oxygenation Cascade (BX2-BX5): A series of four cytochrome P450 monooxygenases, BX2, BX3, BX4, and BX5, located on the endoplasmic reticulum, sequentially oxidize indole to produce DIBOA.[1][2] This cascade introduces four oxygen atoms into the indole molecule.

Glucosylation of DIBOA (BX8 and BX9)

The highly reactive and potentially autotoxic DIBOA is stabilized through glucosylation. This reaction is catalyzed by two UDP-glucosyltransferases, BX8 and BX9, which transfer a glucose moiety from UDP-glucose to DIBOA, forming the more stable DIBOA-glucoside (DIBOA-Glc).[3][4] This glucosylated form is then transported and stored in the vacuole.

Quantitative Data on the DIBOA Biosynthesis Pathway

Quantitative analysis of the DIBOA pathway provides insights into its efficiency and regulation. This includes enzyme kinetics and the concentration of key metabolites in maize seedlings.

EnzymeSubstrate(s)ProductKm (µM)kcat (s-1)Reference
BX6 DIBOA-Glc, 2-oxoglutarateTRIBOA-Glc373 (DIBOA-Glc), 70 (2-oxoglutarate)2.10[1]
BX7 TRIBOA-Glc, S-adenosyl methionineDIMBOA-Glc<4000.25[1][5]
MetaboliteMaize Line/ConditionConcentration (µg/g FW)TissueReference
DIBOA HKI 161 (dark)0.94Seedlings[6][7]
DIBOA HKI 161 (light)0.68Seedlings[6][7]
DIBOA HKI 193-2 (dark)1.53Seedlings[6][7]
DIBOA HKI 193-2 (light)1.31Seedlings[6][7]
DIMBOA ZY19-Jiu1101up to 528.88Seedlings[6]
DIMBOA RX20-1006up to 493.40Seedlings[6]
DIMBOA-Glc Many maize linesup to 3000Young, undamaged leaves[4]
DIM2BOA-Glc CML32242.4 ± 16.3Roots[4]
DIM2BOA-Glc Mo18W1021.8 ± 131.8Roots[4]

FW: Fresh Weight. Concentrations can vary significantly based on genetic background, developmental stage, and environmental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the DIBOA biosynthesis pathway.

Metabolite Extraction and Quantification by LC-MS/MS

This protocol is adapted for the analysis of benzoxazinoids from maize seedling tissues.

4.1.1. Sample Preparation and Extraction

  • Harvesting: Collect maize seedling tissue (e.g., leaves or roots) at the desired developmental stage. Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

  • Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh approximately 100 mg of the frozen powder into a 2 mL microcentrifuge tube.

    • Add 1 mL of pre-chilled extraction solvent (70:30 methanol:water with 0.1% formic acid).

    • Vortex vigorously for 30 seconds.

    • Incubate on a shaker at 4°C for 30 minutes.

    • Centrifuge at 13,000 x g for 20 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube for analysis.

4.1.2. LC-MS/MS Analysis

  • Chromatography:

    • System: UHPLC system coupled to a tandem mass spectrometer.

    • Column: C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be a linear increase from 5% to 95% B over several minutes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 2-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to cover a broad range of benzoxazinoids.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of known benzoxazinoids. Precursor and product ion pairs for each compound of interest should be optimized using authentic standards.

    • Quantification: Generate external calibration curves using authentic standards of DIBOA, DIBOA-Glc, and other relevant benzoxazinoids.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for quantifying the transcript levels of Bx genes in maize seedlings.

4.2.1. RNA Extraction and cDNA Synthesis

  • RNA Extraction:

    • Harvest maize seedling tissue and immediately freeze in liquid nitrogen.

    • Extract total RNA using a commercial plant RNA extraction kit or a TRIzol-based method.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

  • cDNA Synthesis:

    • Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) primers or random hexamers.

4.2.2. Quantitative Real-Time PCR (qPCR)

  • Primer Design: Design gene-specific primers for each Bx gene of interest and for one or more stably expressed reference genes (e.g., actin, ubiquitin, GAPDH). Primers should be designed to amplify a product of 100-200 bp.

  • qPCR Reaction:

    • Prepare a reaction mixture containing SYBR Green master mix, forward and reverse primers (final concentration of 0.2-0.5 µM each), and diluted cDNA template.

    • Perform the qPCR in a real-time PCR instrument with a typical cycling program:

      • Initial denaturation: 95°C for 2-5 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 15-30 seconds.

        • Annealing/Extension: 60°C for 30-60 seconds.

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target Bx genes to the expression of the reference gene(s).[8]

Visualizations of the DIBOA Biosynthesis Pathway

The following diagrams illustrate the core DIBOA biosynthesis pathway and a general workflow for its analysis.

DIBOA_Biosynthesis_Pathway cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_vacuole Vacuole (Storage) Indole-3-glycerol-P Indole-3-glycerol-P Indole Indole Indole-3-glycerol-P->Indole BX1 DIBOA DIBOA Indole->DIBOA BX2, BX3, BX4, BX5 DIBOA-Glc DIBOA-Glc DIBOA->DIBOA-Glc BX8, BX9 (UDP-glucose) DIBOA-Glc_storage DIBOA-Glc DIBOA-Glc->DIBOA-Glc_storage

Figure 1: Core DIBOA Biosynthesis Pathway in Maize Seedlings.

Experimental_Workflow cluster_metabolomics Metabolite Analysis cluster_transcriptomics Gene Expression Analysis Maize_Seedlings Maize Seedlings (e.g., different genotypes, treatments) Extraction Metabolite Extraction (Methanol/Water/Formic Acid) Maize_Seedlings->Extraction RNA_Extraction Total RNA Extraction Maize_Seedlings->RNA_Extraction Quantification LC-MS/MS Quantification (DIBOA, DIBOA-Glc, etc.) Extraction->Quantification Data_Analysis Integrated Data Analysis (Correlation of metabolites and gene expression) Quantification->Data_Analysis cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR Analysis (Bx gene expression) cDNA_Synthesis->qRT_PCR qRT_PCR->Data_Analysis

Figure 2: General Experimental Workflow for DIBOA Pathway Analysis.

Conclusion

The DIBOA biosynthesis pathway is a well-characterized and vital component of maize seedling defense. Understanding the intricate details of this pathway, from the genetic and enzymatic level to the quantitative output of defense compounds, is essential for developing maize varieties with enhanced pest and disease resistance. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate this important metabolic pathway and its potential applications in agriculture and drug development.

References

The Potent and Diverse Biological Activities of 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA) is a naturally occurring benzoxazinoid found in a variety of gramineous plants, including important crops like wheat, maize, and rye.[1][2] This whitepaper provides an in-depth technical guide to the multifaceted biological activities of DIBOA, encompassing its roles as an allelochemical, antimicrobial agent, and insecticidal compound. It summarizes key quantitative data, details experimental protocols for assessing its activity, and visualizes the known and proposed signaling pathways through which it exerts its effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of agricultural science, drug discovery, and natural product chemistry.

Introduction

DIBOA is a secondary metabolite that plays a crucial role in the defense mechanisms of the plants that produce it.[1] Its biological activities are diverse, affecting a wide range of organisms from competing plants to pathogenic microbes and herbivorous insects. The instability of DIBOA and its degradation into other bioactive compounds, such as 2-benzoxazolinone (BOA) and 2-aminophenoxazin-3-one (APO), adds layers of complexity to its ecological function and potential applications.[2][3] Understanding the quantitative aspects of DIBOA's bioactivity, the methodologies to assess it, and the molecular pathways it influences is critical for harnessing its potential in agriculture and medicine.

Biological Activities of DIBOA: Quantitative Data

The biological effects of DIBOA and its derivatives have been quantified in various studies. The following tables summarize the available data on its phytotoxic, antimicrobial, and insecticidal activities.

Phytotoxic Activity

DIBOA and its stereoisomer, D-DIBOA, exhibit significant phytotoxicity by inhibiting the growth of various plant species.

Table 1: Phytotoxic Activity of D-DIBOA on Standard Target Species

Target Species Concentration (µM) Shoot Growth Inhibition (%) Root Growth Inhibition (%)
Allium cepa (Onion) 1000 81 90
Allium cepa (Onion) 300 75 (root only) 75
Lepidium sativum (Cress) 1000 Significant Inhibition Significant Inhibition
Lactuca sativa (Lettuce) 1000 Significant Inhibition Significant Inhibition
Solanum lycopersicum (Tomato) 1000 Significant Inhibition Significant Inhibition

Data derived from studies on D-DIBOA, a stereoisomer of DIBOA, which is expected to have similar biological activity.[4]

Antimicrobial Activity

**Table 2: Antimicrobial Activity of DIMBOA and its Derivatives against *Ralstonia solanacearum***

Compound Minimum Inhibitory Concentration (MIC) (mg/L)
DIMBOA 200
BOA 300
CDHB (6-chloro-2-benzoxazolinone) 100
MBT (2-mercaptobenzothiazole) 50

Data for the related benzoxazinoid DIMBOA and its derivatives are presented to illustrate the antimicrobial potential of this class of compounds.

Insecticidal Activity

Quantitative data on the lethal concentrations (LC50) of DIBOA against specific insect pests are limited in the reviewed literature. However, its mechanism of action through the inhibition of key enzymes like cholinesterase in aphids suggests significant insecticidal potential.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the biological activity of DIBOA.

Phytotoxicity Bioassay: Seedling Growth Inhibition

This protocol is adapted from standard allelopathy bioassays.[7][8]

  • Preparation of Test Solutions: Prepare a stock solution of DIBOA in a suitable solvent (e.g., DMSO or ethanol). Serially dilute the stock solution with distilled water to achieve the desired test concentrations. A solvent control should be prepared with the same concentration of the solvent used for the stock solution.

  • Test Species: Use seeds of sensitive indicator species such as lettuce (Lactuca sativa) or onion (Allium cepa).[4][9]

  • Assay Setup:

    • Place a filter paper in a sterile Petri dish (9 cm diameter).

    • Moisten the filter paper with 5 mL of the test solution or control.

    • Place a predetermined number of seeds (e.g., 10-20) evenly on the filter paper.

    • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubation: Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod) for a specified period (e.g., 72 hours).[7]

  • Data Collection: After the incubation period, measure the root and shoot length of each seedling.

  • Analysis: Calculate the percentage of inhibition for root and shoot growth compared to the control using the formula: % Inhibition = ((Control Length - Treatment Length) / Control Length) * 100 The IC50 value (the concentration causing 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the concentration.

Antimicrobial Bioassay: Broth Microdilution Method for MIC Determination

This protocol is based on standard methods for determining the Minimum Inhibitory Concentration (MIC) of natural products.[10][11][12]

  • Preparation of Test Compound: Dissolve DIBOA in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Microorganism Preparation: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in an appropriate liquid medium to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Assay Setup:

    • In a 96-well microtiter plate, add 100 µL of sterile broth to each well.

    • Add 100 µL of the DIBOA stock solution to the first well and perform serial two-fold dilutions across the plate.

    • Add 100 µL of the prepared microbial suspension to each well.

    • Include a positive control (microorganism in broth without DIBOA) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of DIBOA at which there is no visible growth (turbidity) of the microorganism.

Insecticidal Bioassay: Contact Bioassay for Aphids

This protocol is adapted from general methods for testing insecticide toxicity against aphids.[2][13]

  • Preparation of Test Solutions: Prepare a series of concentrations of DIBOA in an appropriate solvent containing a surfactant to ensure even spreading on leaf surfaces.

  • Test Insects and Host Plants: Use a susceptible aphid species (e.g., Rhopalosiphum maidis) reared on its host plant (e.g., corn seedlings).

  • Assay Setup (Leaf-Dip Method):

    • Excise leaves from the host plant.

    • Dip each leaf in a test solution or control solution for a few seconds.

    • Allow the leaves to air dry.

    • Place each treated leaf in a Petri dish containing a moist filter paper to maintain turgor.

    • Transfer a known number of adult aphids (e.g., 10-20) onto each leaf disc.

  • Incubation: Maintain the Petri dishes under controlled environmental conditions (e.g., 22°C, 16h light/8h dark).

  • Data Collection: Record the number of dead aphids at specified time intervals (e.g., 24, 48, and 72 hours).

  • Analysis: Calculate the percentage of mortality for each concentration, correcting for any mortality in the control group using Abbott's formula. Determine the LC50 value (the concentration causing 50% mortality) using probit analysis.

Signaling Pathways and Mechanisms of Action

DIBOA and its degradation products exert their biological effects through various molecular mechanisms. The following diagrams, created using the DOT language, illustrate the key signaling pathways involved.

Phytotoxic Mechanism of Action

The phytotoxicity of DIBOA is largely attributed to its degradation product, APO, which acts as a histone deacetylase (HDAC) inhibitor.[1] This leads to changes in gene expression and ultimately cell death.

Phytotoxicity_Pathway DIBOA DIBOA in Soil BOA BOA DIBOA->BOA Degradation APO APO BOA->APO Microbial Transformation HDAC Histone Deacetylase (HDAC) APO->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Histone Hyperacetylation Histones->Acetylation GeneExpression Altered Gene Expression Acetylation->GeneExpression CellCycle Cell Cycle Arrest GeneExpression->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Inhibition Plant Growth Inhibition Apoptosis->Inhibition

DIBOA degradation to APO and subsequent inhibition of HDAC.
Antimicrobial Mechanism of Action (Proposed)

The antimicrobial activity of benzoxazinoids like DIBOA is thought to be mediated by the hydroxamic acid functional group, which may interfere with essential cellular processes in microorganisms.[5] The exact signaling pathways are still under investigation.

Antimicrobial_Pathway DIBOA DIBOA HydroxamicAcid Hydroxamic Acid Functional Group DIBOA->HydroxamicAcid CellularTargets Microbial Cellular Targets (e.g., Enzymes, Membranes) HydroxamicAcid->CellularTargets Interacts with MetabolicDisruption Metabolic Disruption CellularTargets->MetabolicDisruption GrowthInhibition Inhibition of Microbial Growth MetabolicDisruption->GrowthInhibition

Proposed antimicrobial mechanism of DIBOA.
Insecticidal Mechanism of Action

DIBOA acts as an insecticidal agent by inhibiting acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.[6][14] This leads to the accumulation of the neurotransmitter acetylcholine and subsequent neurotoxicity.

Insecticidal_Pathway DIBOA DIBOA AChE Acetylcholinesterase (AChE) DIBOA->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down AChR Acetylcholine Receptors ACh->AChR Binds to PostsynapticNeuron Postsynaptic Neuron AChR->PostsynapticNeuron Stimulates NerveImpulses Uncontrolled Nerve Impulses PostsynapticNeuron->NerveImpulses Paralysis Paralysis and Death NerveImpulses->Paralysis

Inhibition of acetylcholinesterase by DIBOA in insects.

Conclusion

This compound (DIBOA) is a potent natural compound with a broad spectrum of biological activities. Its phytotoxic, antimicrobial, and insecticidal properties make it a subject of significant interest for the development of new agrochemicals and potentially for pharmaceutical applications. The degradation of DIBOA into other bioactive molecules further highlights the complexity and potential of this natural product. This whitepaper provides a foundational understanding of DIBOA's biological activities, offering quantitative data, experimental protocols, and insights into its mechanisms of action. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways of DIBOA and its derivatives to unlock their full potential.

References

The Allelopathic Power of DIBOA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) and its Role in Soil Ecosystems

Introduction

Allelopathy, the chemical inhibition of one plant by another, is a critical factor shaping plant community structure and ecosystem dynamics. Among the vast arsenal of allelochemicals, benzoxazinoids stand out for their potent biological activity. This technical guide focuses on 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA), a prominent benzoxazinoid produced by various gramineous plants, including rye (Secale cereale) and wheat (Triticum aestivum).[1][2] This document provides researchers, scientists, and drug development professionals with a comprehensive overview of DIBOA's allelopathic properties, its fate in soil ecosystems, and the experimental methodologies used to study its effects.

Data Presentation: Quantitative Insights into DIBOA's Allelopathy

The following tables summarize key quantitative data related to DIBOA's presence in plants, its stability in soil, and its biological activity against various organisms.

Plant SpeciesTissueDIBOA Concentration (µg/g dry weight)Reference
Rye (Secale cereale)Shoots378 - 542[3]
Rye (Secale cereale)RootsData not consistently reported, but benzoxazinoid glycosides dominate[4]
Wheat (Triticum aestivum)GermSignificantly higher than bran and endosperm[2]

Table 1: DIBOA Concentrations in Plant Tissues. Concentrations can vary depending on the plant cultivar, age, and environmental conditions.[3]

Soil TypeInitial DIBOA Concentration (µg/g dry soil)Half-life (hours)Primary Degradation ProductReference
Loamy Sand1.1 - 1818 - 22BOA (2-benzoxazolinone)[5]
Wheat Crop Soil (cv. Astron and Ritmo)Not specified~43BOA (2-benzoxazolinone)[1]

Table 2: Degradation of DIBOA in Soil. DIBOA is relatively unstable in soil and degrades into other bioactive compounds.

OrganismEffectEffective ConcentrationReference
Root-knot nematode (Meloidogyne incognita)Reduced egg numbers18 µg/g dry soil[5]
Redroot pigweed (Amaranthus retroflexus)Inhibition of germination and growthIC50 (root, stem) < 1.5 mg/ml[6]
Wild oat (Avena fatua)Inhibition of seedling growthIC50 (root, stem) < 1.5 mg/ml[6]
Lettuce (Lactuca sativa)Inhibition of radicle growthDose-dependent[7]

Table 3: Allelopathic Effects of DIBOA on Various Organisms. The inhibitory concentration (IC50) is the concentration that causes 50% inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of allelochemicals. The following sections outline key experimental protocols for DIBOA research.

Protocol 1: Extraction of DIBOA from Soil

This protocol is based on methods utilizing methanol for the extraction of benzoxazinoids from soil samples.

Materials:

  • Soil samples

  • Methanol (HPLC grade)

  • Centrifuge tubes (50 mL)

  • Mechanical shaker

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Vials for HPLC analysis

Procedure:

  • Weigh 10 g of fresh soil into a 50 mL centrifuge tube.

  • Add 20 mL of methanol to the tube.

  • Securely cap the tube and place it on a mechanical shaker for 2 hours at room temperature.

  • After shaking, centrifuge the tubes at 4000 rpm for 15 minutes to pellet the soil particles.

  • Carefully decant the methanol supernatant into a clean tube.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Store the extracted sample at 4°C until HPLC analysis.

Protocol 2: Quantification of DIBOA by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of DIBOA. Specific parameters may need to be optimized based on the HPLC system and column used.

Instrumentation and Conditions:

  • HPLC System: Equipped with a pump, autosampler, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is commonly used. A typical gradient might be:

    • 0-5 min: 20% Methanol

    • 5-20 min: Gradient to 80% Methanol

    • 20-25 min: 80% Methanol

    • 25-30 min: Gradient back to 20% Methanol

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 265 nm

  • Standard Curve: Prepare a series of DIBOA standards of known concentrations in methanol to generate a standard curve for quantification.

Protocol 3: Lettuce Seed Bioassay for Allelopathic Activity

Lettuce seeds are a common model for testing the allelopathic potential of chemical compounds due to their sensitivity and rapid germination.

Materials:

  • Lettuce seeds (Lactuca sativa)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • DIBOA stock solution of known concentration

  • Distilled water

  • Incubator

Procedure:

  • Place two layers of filter paper in each Petri dish.

  • Prepare a series of DIBOA dilutions from the stock solution (e.g., 0.1, 0.5, 1.0, 2.0 mM) in distilled water. Use distilled water as a control.

  • Add 5 mL of each test solution or control to the respective Petri dishes, ensuring the filter paper is saturated.

  • Place 20 lettuce seeds, evenly spaced, in each Petri dish.

  • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubate the dishes in the dark at 25°C for 72 hours.

  • After the incubation period, measure the radicle (root) length of each seedling.

  • Calculate the percentage of germination and the average radicle length for each treatment.

  • Compare the results of the DIBOA treatments to the control to determine the inhibitory effect.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to DIBOA's role in soil ecosystems.

DIBOA_Degradation DIBOA DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) BOA BOA (2-benzoxazolinone) DIBOA->BOA Microbial Degradation (Half-life: ~18-43 hours) APO APO (2-aminophenoxazin-3-one) BOA->APO Further Microbial Transformation (Half-life: ~2.5 days) Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis cluster_bioassay Bioassay soil_sample Soil Sample Collection methanol_extraction Methanol Extraction soil_sample->methanol_extraction centrifugation Centrifugation methanol_extraction->centrifugation filtration Filtration centrifugation->filtration hplc HPLC Quantification filtration->hplc lettuce_assay Lettuce Seed Bioassay filtration->lettuce_assay data_analysis Data Analysis hplc->data_analysis measurement Germination & Root Length Measurement lettuce_assay->measurement allelopathic_effect Determination of Allelopathic Effect measurement->allelopathic_effect DIBOA_Signaling cluster_hormone Hormone Signaling cluster_stress Stress Response DIBOA DIBOA / BOA auxin Auxin Signaling (Inhibition of binding) DIBOA->auxin gibberellin Gibberellin Signaling (Inhibition of α-amylase activity) DIBOA->gibberellin cytokinin Cytokinin Homeostasis DIBOA->cytokinin ros Reactive Oxygen Species (ROS) Production DIBOA->ros root_growth Inhibition of Root Growth auxin->root_growth gibberellin->root_growth cytokinin->root_growth detox_genes Upregulation of Detoxification Genes ros->detox_genes stress_genes Upregulation of Stress-Related Genes ros->stress_genes detox_genes->root_growth stress_genes->root_growth

References

Role of DIBOA in plant defense mechanisms against herbivores

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) is a potent indole-derived secondary metabolite that plays a crucial role in the defense mechanisms of various gramineous plants, including maize, wheat, and rye, against herbivorous insects. This technical guide provides an in-depth analysis of the biosynthesis of DIBOA, its mode of action, and the intricate signaling pathways it modulates within the plant upon herbivore attack. Detailed experimental protocols for the extraction, quantification, and bioassay of DIBOA are presented, along with methods for assessing its impact on insect physiology. This document is intended for researchers, scientists, and professionals in the fields of plant science, entomology, and drug development, offering a comprehensive resource for understanding and investigating the defensive capabilities of DIBOA.

Introduction

Plants have evolved a sophisticated arsenal of chemical defenses to deter herbivores. Among these, benzoxazinoids, such as DIBOA, represent a key class of phytoanticipins, which are constitutively produced and stored in an inactive, glucosylated form.[1] Upon tissue damage caused by herbivory, these glucosides are rapidly converted into their toxic aglycone forms, providing an immediate defense response.[2] DIBOA and its derivatives have been shown to exhibit a wide range of antifeedant, toxic, and developmental-disrupting effects on a variety of insect pests.[2][3] Understanding the biochemical pathways and physiological impacts of DIBOA is paramount for the development of novel pest management strategies and for breeding more resilient crop varieties.

DIBOA Biosynthesis Pathway

The biosynthesis of DIBOA originates from the primary metabolite indole-3-glycerol phosphate, a branch point from the tryptophan biosynthesis pathway.[4][5] The core pathway involves a series of enzymatic reactions catalyzed by enzymes encoded by the Bx gene cluster.[5][6]

The key steps in the DIBOA biosynthesis pathway are as follows:

  • Indole formation: The enzyme BENZOXAZINLESS1 (BX1), a homolog of the tryptophan synthase α-subunit, catalyzes the conversion of indole-3-glycerol phosphate to indole.[5][7] This is the first committed step in benzoxazinoid biosynthesis.[5]

  • Stepwise oxidation: A series of four cytochrome P450 monooxygenases, namely BX2, BX3, BX4, and BX5, sequentially oxidize indole to form DIBOA.[1][4] These enzymes are located on the endoplasmic reticulum membrane.[4]

  • Glucosylation: To prevent autotoxicity and for stable storage, DIBOA is glucosylated to DIBOA-Glc by UDP-glucosyltransferases, primarily BX8 and BX9.[4][8] This stable glucoside is stored in the cell vacuole.[9]

Further modifications of DIBOA-Glc can lead to the production of other benzoxazinoids, such as DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one), which often exhibits enhanced reactivity and defensive capabilities.[5][7]

DIBOA_Biosynthesis cluster_pathway DIBOA Biosynthesis Pathway Indole-3-glycerol\nphosphate Indole-3-glycerol phosphate Indole Indole Indole-3-glycerol\nphosphate->Indole BX1 Intermediates Oxidized Intermediates Indole->Intermediates BX2, BX3, BX4, BX5 (Cytochrome P450s) DIBOA DIBOA Intermediates->DIBOA DIBOA-Glc DIBOA-Glucoside DIBOA->DIBOA-Glc BX8, BX9 (UGTs)

Figure 1: Simplified DIBOA biosynthesis pathway.

Mode of Action Against Herbivores

The primary defense strategy involving DIBOA is activated upon tissue disruption by chewing herbivores.[2] The compartmentalization of the inactive DIBOA-Glc in the vacuole and β-glucosidases in the plastids and cell walls is broken, leading to the rapid hydrolysis of DIBOA-Glc and the release of the toxic aglycone, DIBOA.[1][9]

The toxic effects of DIBOA on herbivores are multifaceted and include:

  • Antifeedant Activity: DIBOA and its derivatives can act as feeding deterrents, reducing the amount of plant material consumed by insects.[2]

  • Toxicity and Mortality: Ingestion of DIBOA can lead to increased mortality in various insect species.[2] For instance, studies have shown that DIMBOA, a derivative of DIBOA, causes significant mortality in the aphid Schizaphis graminum.[2]

  • Enzyme Inhibition: DIBOA can inhibit the activity of essential insect enzymes. For example, it has been shown to inhibit α-chymotrypsin and aphid cholinesterase.[5] DIMBOA has also been found to inhibit the activity of detoxification enzymes in the aphid Rhopalosiphum padi, such as esterases and glutathione S-transferases, potentially making the insects more susceptible to other toxins.[10]

  • Growth and Development Disruption: Sub-lethal doses of DIBOA and related compounds can negatively impact insect growth and development, leading to reduced pupal and adult weights, and delayed development.[2]

Plant Defense Signaling

Herbivore feeding triggers a complex signaling cascade within the plant, leading to both localized and systemic defense responses. While DIBOA is a constitutively produced defense compound, its levels can be further induced upon herbivore attack, a process mediated by plant defense signaling pathways.[11]

The jasmonic acid (JA) signaling pathway is a key player in mediating plant defenses against chewing herbivores.[12][13] Mechanical damage and elicitors from insect oral secretions trigger the synthesis of JA, which then activates the expression of defense-related genes, including those involved in the biosynthesis of secondary metabolites like DIBOA.

Defense_Signaling cluster_signaling Herbivore-Induced Defense Signaling Herbivore_Feeding Herbivore Feeding (Tissue Damage) Elicitors Herbivore-Associated Molecular Patterns (HAMPs) Herbivore_Feeding->Elicitors JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Elicitors->JA_Biosynthesis Perception JA_Signaling JA Signaling Cascade JA_Biosynthesis->JA_Signaling Defense_Genes Activation of Defense Genes JA_Signaling->Defense_Genes DIBOA_Production Increased DIBOA Production Defense_Genes->DIBOA_Production Herbivore_Deterrence Herbivore Deterrence DIBOA_Production->Herbivore_Deterrence

Figure 2: Jasmonic acid signaling in herbivore defense.

Quantitative Data on DIBOA's Effects

The following tables summarize quantitative data from various studies on the effects of DIBOA and its derivatives on different herbivores.

Herbivore SpeciesCompoundConcentrationEffectReference
Ostrinia nubilalisDIMBOA0.5 mMIncreased pupal mortality, delayed adult emergence[2]
Spodoptera frugiperdaDIMBOA200 µg/g (0.95 mM)No significant effect on growth[2]
Spodoptera littoralisDIMBOA200 µg/g (0.95 mM)Reduced growth[2]
Schizaphis graminumDIMBOA1 mMIncreased mortality[2]
Schizaphis graminumDIBOA1 mMIncreased mortality[2]
Rhopalosiphum padiDIMBOA0.5 - 4 mM (in vivo)50-75% inhibition of esterase activity[10]
Rhopalosiphum padiDIMBOAHigh concentrations (in vivo)~30% inhibition of glutathione S-transferase activity[10]
Rhopalosiphum padiDIMBOA33 µM (in vitro)IC50 for esterase inhibition[10]

Table 1: Effects of DIBOA and DIMBOA on Various Herbivores

Experimental Protocols

Extraction and Quantification of DIBOA from Plant Material

This protocol outlines a general method for the extraction and quantification of DIBOA from plant tissues using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Fresh or freeze-dried plant material

  • Methanol (90%, aqueous)

  • Liquid nitrogen

  • Centrifuge

  • HPLC system with a C8 or C18 column and a Diode Array Detector (DAD) or Mass Spectrometer (MS)

  • DIBOA analytical standard

Procedure:

  • Sample Preparation: Homogenize fresh plant material in liquid nitrogen or use freeze-dried and ground tissue.

  • Extraction: Extract a known weight of the plant material with 90% aqueous methanol at a ratio of 1:10 (w/v). Vortex or sonicate the mixture for 20-30 minutes.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 10,000 x g) for 15 minutes to pellet cell debris.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Inject the filtered extract onto the HPLC system.

    • Use a suitable gradient of solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the compounds.

    • Detect DIBOA using a DAD at its characteristic UV absorbance wavelength or an MS for more specific identification and quantification.

  • Quantification: Create a standard curve using a serial dilution of the DIBOA analytical standard. Quantify the amount of DIBOA in the plant extract by comparing its peak area to the standard curve.

A rapid spectrophotometric method can also be used for high-throughput quantification of DIBOA.[5] This method relies on the specific absorbance of DIBOA and can be performed in a microtiter plate reader.[5]

DIBOA_Extraction_Workflow cluster_workflow DIBOA Extraction and Quantification Plant_Material Plant Material (Fresh or Freeze-dried) Homogenization Homogenization (Liquid Nitrogen) Plant_Material->Homogenization Extraction Extraction (90% Methanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm filter) Centrifugation->Filtration HPLC_Analysis HPLC-DAD/MS Analysis Filtration->HPLC_Analysis Quantification Quantification (Standard Curve) HPLC_Analysis->Quantification

Figure 3: Workflow for DIBOA extraction and quantification.

Artificial Diet Bioassay with Herbivores

This protocol describes a general method for assessing the antifeedant and toxic effects of DIBOA on a chewing herbivore, such as Spodoptera frugiperda, using an artificial diet.

Materials:

  • Spodoptera frugiperda larvae (e.g., second or third instar)

  • Artificial diet components (e.g., pinto bean powder, wheat germ, yeast extract, agar, vitamins, and mineral salts)

  • DIBOA

  • Solvent for DIBOA (e.g., acetone or ethanol)

  • Petri dishes or multi-well plates

  • Incubator with controlled temperature, humidity, and photoperiod

Procedure:

  • Diet Preparation: Prepare the artificial diet according to a standard recipe.

  • DIBOA Incorporation: Dissolve DIBOA in a small amount of a suitable solvent. Add the DIBOA solution to the molten artificial diet at various concentrations. A control diet should be prepared with the solvent only.

  • Diet Dispensing: Pour the diet into Petri dishes or individual wells of a multi-well plate and allow it to solidify.

  • Insect Infestation: Place one larva in each Petri dish or well containing the diet.

  • Incubation: Maintain the bioassay in an incubator under controlled conditions (e.g., 25°C, 65% RH, 16:8 L:D photoperiod).

  • Data Collection: After a set period (e.g., 7-10 days), record the following parameters:

    • Larval mortality

    • Larval weight gain

    • Amount of diet consumed

    • Developmental stage (e.g., time to pupation)

  • Data Analysis: Analyze the data to determine the effects of different DIBOA concentrations on the measured parameters. Calculate metrics such as the LC50 (lethal concentration for 50% of the population) and EC50 (effective concentration to cause a 50% reduction in a parameter like weight gain).

Conclusion

DIBOA is a critical component of the chemical defense system in many important cereal crops. Its biosynthesis from a primary metabolic pathway and its rapid activation upon herbivore attack highlight the efficiency of plant defense mechanisms. The multifaceted toxic and antifeedant effects of DIBOA on a range of insect pests underscore its importance in plant-herbivore interactions. Further research into the regulation of the DIBOA biosynthesis pathway and its interaction with other defense signaling networks will be crucial for developing crops with enhanced resistance to herbivory. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the fascinating role of DIBOA in plant defense.

References

The Discovery and History of 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one, commonly known as DIBOA, is a naturally occurring benzoxazinoid with significant biological activities. First identified in the 1960s, DIBOA is a key component of the defense mechanisms in various gramineous plants, including maize, wheat, and rye. Its role as a natural pesticide, coupled with its allelopathic, antimicrobial, and insecticidal properties, has made it a subject of extensive research. This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, and chemical properties of DIBOA, with a focus on the experimental methodologies and quantitative data relevant to researchers in the fields of natural product chemistry, plant science, and drug development.

Discovery and Historical Perspective

The initial discovery of DIBOA and its glucoside can be traced back to the early 1960s.[1] These compounds were identified as secondary metabolites in grasses and were soon recognized for their role as natural pesticides and their allelopathic properties.[1] The discovery that benzoxazinoids, including DIBOA, function as pesticides and insecticides sparked further interest in their biosynthesis and potential applications.[1] In 1964, a maize mutant lacking in benzoxazinoids, termed benzoxazinless1 (bx1), was described, providing a crucial genetic tool for dissecting the biosynthetic pathway.[1] The complete elucidation of the DIBOA biosynthetic pathway and the isolation of the corresponding Bx1 gene occurred in 1997.[1]

Natural Occurrence and Biological Role

DIBOA is predominantly found in members of the grass family (Poaceae), such as maize (Zea mays), wheat (Triticum aestivum), and rye (Secale cereale).[2][3][4] It is also found in some dicotyledonous species.[1] In plants, DIBOA and other benzoxazinoids are typically stored as inactive glucosides in the vacuole.[1][5] Upon tissue damage, for instance by herbivores or pathogens, specific glucosidases hydrolyze the glucosides, releasing the toxic aglucone, DIBOA.[1][5] This aglucone and its subsequent breakdown products exhibit a broad range of defensive activities.

The biological activities of DIBOA are multifaceted and include:

  • Allelopathy: DIBOA acts as an allelochemical, inhibiting the growth of neighboring plants.[2]

  • Antimicrobial Properties: It has demonstrated efficacy against various fungal and bacterial pathogens.[2][6]

  • Insecticidal Activity: DIBOA serves as a deterrent to herbivorous insects.[2]

  • Enzyme Inhibition: DIBOA can inhibit enzymes such as α-chymotrypsin, aphid cholinesterase, and plasma membrane H+-ATPase.[1]

Biosynthesis of DIBOA

The biosynthesis of DIBOA is a well-characterized pathway that begins with indole-3-glycerol phosphate, a derivative of the shikimate pathway.[5][7] The core pathway involves a series of enzymatic reactions catalyzed by proteins encoded by the Bx gene cluster.

The key steps in the DIBOA biosynthetic pathway are:

  • Indole formation: The enzyme BX1, a tryptophan synthase α-subunit homolog, catalyzes the conversion of indole-3-glycerol phosphate to indole.[1][5] This is the first committed step in the pathway.

  • Oxygenation of Indole: A series of four cytochrome P450 monooxygenases, namely BX2, BX3, BX4, and BX5, sequentially introduce four oxygen atoms into the indole molecule to yield DIBOA.[1][5][7]

  • Glucosylation: The toxic DIBOA aglucone is then glucosylated by UDP-glucosyltransferases (BX8 and BX9) to form the stable DIBOA-glucoside (DIBOA-Glc), which is stored in the plant vacuole.[5][7]

In some plant species like maize, the pathway continues with further modifications of DIBOA-Glc to produce other benzoxazinoids like DIMBOA.[1][5]

DIBOA_Biosynthesis Indole3GP Indole-3-glycerol phosphate Indole Indole Indole3GP->Indole BX1 DIBOA DIBOA Indole->DIBOA BX2, BX3, BX4, BX5 DIBOA_Glc DIBOA-Glc DIBOA->DIBOA_Glc BX8, BX9

Biosynthetic pathway of DIBOA.

Experimental Protocols

Isolation and Purification of DIBOA-Glc from Plant Material

A simplified method for obtaining highly purified DIBOA-Glc from Tripsacum dactyloides roots has been developed.[8]

Methodology:

  • Extraction: Roots of T. dactyloides are extracted with 90% aqueous methanol.[8]

  • Fractionation: The crude extract is then fractionated using high-performance liquid chromatography (HPLC) equipped with a C8 semi-preparative column and a fraction collector.[8]

  • Identification and Confirmation: The identity of DIBOA-Glc in the collected fractions is confirmed using UHPLC-DAD-MS/MS.[8]

  • Purity Analysis: The purity of the isolated DIBOA-Glc is assessed by 13C and 1H NMR and Diode-Array Detection (DAD), with purities exceeding 99% being achievable.[8]

Chemical Synthesis of DIBOA Derivatives

Synthetic methodologies have been developed for obtaining DIBOA and related benzoxazinones in high yields.[3] A two-step chemical synthesis for a DIBOA analog (D-DIBOA) has been described:

Step 1: Nucleophilic Substitution

  • Starting Material: 2-nitrophenol[9][10]

  • Reagent: Ethyl bromoacetate[9][10]

  • Product: Ethyl 2-(2′-nitrophenoxy)acetate[9][10]

Step 2: Reductive Cyclization This step can be achieved through two routes:

  • Chemical Synthesis: Heterogeneous catalysis using a Pd/C catalyst.[9]

  • Biocatalysis: An enzymatic reaction catalyzed by the NfsB enzyme.[9]

D_DIBOA_Synthesis Nitrophenol 2-Nitrophenol Precursor Ethyl 2-(2'-nitrophenoxy)acetate Nitrophenol->Precursor Nucleophilic substitution Bromoacetate Ethyl bromoacetate Bromoacetate->Precursor Nucleophilic substitution Chemical Chemical Synthesis (Pd/C catalyst) Precursor->Chemical Bio Biocatalysis (NfsB enzyme) Precursor->Bio DDIBOA D-DIBOA Chemical->DDIBOA Reductive cyclization Bio->DDIBOA Reductive cyclization

Synthesis of a DIBOA analog (D-DIBOA).

Quantitative Data

Quantitative analysis of DIBOA and its derivatives is crucial for understanding their biological roles and for quality control in various applications.

CompoundPlant SourceConcentrationReference
DIBOAStenandrium dulce (leaves)9.25 mmol kg-1 fr. wt[11]
DIBOACalceolaria thyrsiflora (leaves)145 mmol kg-1 dry wt[11]
DIBOACalceolaria thyrsiflora (flowers)161 mmol kg-1 dry wt[11]
DIMBOA-GlcMaize (young leaves)up to 3 mg g-1 fresh weight[5]

Enzyme Kinetics for DIBOA-Glc Conversion

The conversion of DIBOA-Glc to DIMBOA-Glc involves two key enzymes, BX6 and BX7.

EnzymeSubstrateKmkcatReference
BX6DIBOA-Glc< 0.4 mM2.10 s-1[1]
BX7TRIBOA-Glc< 0.4 mM0.25 s-1[1]

Conclusion

Since its discovery over six decades ago, this compound has emerged as a pivotal molecule in plant chemical defense. The elucidation of its biosynthetic pathway has provided a foundation for metabolic engineering and a deeper understanding of plant-environment interactions. The diverse biological activities of DIBOA continue to attract interest for potential applications in agriculture as a biopesticide and in medicine as a lead compound for drug discovery. This technical guide serves as a foundational resource for professionals engaged in the study and application of this important natural product.

References

An In-depth Technical Guide to 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA), a naturally occurring benzoxazinoid found in various gramineous plants, including maize, wheat, and rye.[1] DIBOA is a key player in plant defense mechanisms, exhibiting a wide range of biological activities, including allelopathic, antimicrobial, and insecticidal properties.[1][2] This document details the chemical structure, physicochemical properties, biosynthesis, and degradation of DIBOA. Furthermore, it outlines detailed experimental protocols for its extraction, synthesis, and the evaluation of its biological activities. Signaling pathways involved in its mode of action are also illustrated, providing a valuable resource for researchers in the fields of natural product chemistry, chemical biology, and drug discovery.

Chemical Structure and Properties

DIBOA is a cyclic hydroxamic acid and a lactol, with the chemical name 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one.[1] Its structure consists of a benzene ring fused to a 1,4-oxazine ring, with hydroxyl groups at positions 2 and 4, and a ketone group at position 3.

Table 1: Physicochemical Properties of DIBOA

PropertyValueReference(s)
Full Name 2,4-dihydroxy-1,4-benzoxazin-3-one[1]
Synonyms DIBOA[1]
Chemical Formula C₈H₇NO₄[1]
Molecular Weight 181.15 g/mol [1]
Melting Point 152-154 °C[1]
Appearance Solid[1]
Solubility Soluble in methanol, ethanol, and Dimethyl sulfoxide (DMSO).[3][4][5][3][4][5]

Spectroscopic Data:

While a complete, publicly available set of detailed spectra for DIBOA is limited, characteristic spectroscopic features for the benzoxazinoid scaffold are well-documented.

  • ¹H and ¹³C NMR Spectroscopy: The NMR spectra of benzoxazinones are characterized by signals corresponding to the aromatic protons and carbons of the benzene ring, as well as the protons and carbons of the oxazine ring. The chemical shifts are influenced by the substituents on the rings.[6][7][8][9][10]

  • Infrared (IR) Spectroscopy: The IR spectrum of benzoxazinoids typically shows characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C) functional groups. The asymmetric and symmetric stretching modes of the C-O-C bond in the oxazine ring are also observable.[11][12][13]

  • Mass Spectrometry: Mass spectrometry data for DIBOA reveals a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[14]

Biosynthesis and Degradation

Biosynthesis of DIBOA

The biosynthesis of DIBOA in maize is a well-studied pathway that begins with indole-3-glycerol phosphate from the shikimate pathway. A series of enzymatic reactions, catalyzed by enzymes encoded by the Bx gene cluster (Bx1 to Bx5), leads to the formation of DIBOA.[15][16] In the plant, DIBOA is often found in its glucosylated form, DIBOA-Glc, which is more stable and less toxic to the plant itself.[15]

DIBOA_Biosynthesis Indole3GlycerolP Indole-3-Glycerol Phosphate Indole Indole Indole3GlycerolP->Indole Bx1 Indolin2one Indolin-2-one Indole->Indolin2one Bx2 Hydroxyindolin2one 3-Hydroxyindolin-2-one Indolin2one->Hydroxyindolin2one Bx3 HBOA 2-hydroxy-1,4-benzoxazin-3-one Hydroxyindolin2one->HBOA Bx4 DIBOA DIBOA HBOA->DIBOA Bx5 DIBOA_Glc DIBOA-Glc DIBOA->DIBOA_Glc UDP-glucosyltransferases (Bx8, Bx9)

Figure 1. Biosynthetic pathway of DIBOA in maize.

Degradation of DIBOA

DIBOA is relatively unstable and can degrade in the soil and in aqueous solutions. The primary degradation product of DIBOA is 2-benzoxazolinone (BOA). This transformation is pH-dependent, with the degradation rate increasing with higher pH values.[17] BOA can be further transformed into 2-aminophenoxazin-3-one (APO).[18]

DIBOA_Degradation DIBOA DIBOA BOA BOA (2-benzoxazolinone) DIBOA->BOA pH-dependent APO APO (2-aminophenoxazin-3-one) BOA->APO

Figure 2. Degradation pathway of DIBOA.

Biological Activities and Signaling Pathways

DIBOA exhibits a broad spectrum of biological activities, contributing to the defense mechanisms of the plants that produce it.

Herbicidal Activity

DIBOA is a potent allelochemical, inhibiting the growth of competing plants.[2] While the exact and complete mode of action as a herbicide is multifaceted, one of the identified mechanisms is the inhibition of enzymes crucial for plant growth.

Antimicrobial Activity

DIBOA has demonstrated inhibitory activity against various bacteria and fungi.[19][20] The hydroxamic acid functional group is believed to be crucial for its antimicrobial effects.

Tyrosinase Inhibition

DIBOA has been identified as a non-competitive inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[3] This activity suggests its potential application in cosmetics and treatments for hyperpigmentation. The inhibition of tyrosinase by DIBOA disrupts the conversion of L-tyrosine to melanin.

Tyrosinase_Inhibition cluster_pathway Melanin Biosynthesis Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple steps DIBOA DIBOA Tyrosinase Tyrosinase DIBOA->Tyrosinase inhibits (non-competitive)

Figure 3. DIBOA as a non-competitive inhibitor of tyrosinase in the melanin biosynthesis pathway.

Experimental Protocols

Extraction of DIBOA from Maize Seedlings (Adapted from DIMBOA extraction)

This protocol is adapted from a method for the large-scale isolation of the related compound DIMBOA and can be modified for DIBOA extraction.[15][21][22]

Materials:

  • Maize seedlings (7-10 days old)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Acetone

  • Hexane

  • Blender

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Harvest the aerial parts of maize seedlings and freeze them.

  • Homogenize the frozen plant material in a blender with deionized water.

  • Allow the homogenate to stand at room temperature for approximately 1 hour to allow for the enzymatic release of DIBOA from its glucoside.

  • Extract the aqueous homogenate with an equal volume of ethyl acetate. Repeat the extraction three times.

  • Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Filter the dried extract and evaporate the solvent under reduced pressure using a rotary evaporator.

  • The resulting residue can be further purified by recrystallization from a solvent system such as acetone-hexane to yield purified DIBOA.

DIBOA_Extraction_Workflow start Maize Seedlings homogenize Homogenize in Water start->homogenize enzymatic_release Enzymatic Release of DIBOA (1 hour) homogenize->enzymatic_release extraction Liquid-Liquid Extraction (Ethyl Acetate) enzymatic_release->extraction drying Dry Extract (Anhydrous Na₂SO₄) extraction->drying evaporation Solvent Evaporation (Rotary Evaporator) drying->evaporation purification Recrystallization (Acetone-Hexane) evaporation->purification end Purified DIBOA purification->end

Figure 4. Workflow for the extraction and purification of DIBOA from maize seedlings.

Chemical Synthesis of DIBOA (General Benzoxazinone Synthesis)
Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC)

The MIC of DIBOA against a specific microorganism can be determined using the broth microdilution method.[3][25][26][27][28]

Materials:

  • DIBOA

  • Solvent for DIBOA (e.g., DMSO)

  • Bacterial or fungal strain

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of DIBOA in a suitable solvent.

  • Perform serial two-fold dilutions of the DIBOA stock solution in the growth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism in the growth medium.

  • Inoculate each well (except for a sterility control) with the microbial suspension.

  • Include a growth control well (medium and inoculum, no DIBOA) and a sterility control well (medium only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of DIBOA that completely inhibits visible growth of the microorganism.

MIC_Assay_Workflow start Prepare DIBOA Stock Solution serial_dilution Serial Dilution of DIBOA in 96-well plate start->serial_dilution inoculation Inoculate Wells serial_dilution->inoculation inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->inoculation incubation Incubate Plate inoculation->incubation read_results Determine MIC (Lowest concentration with no growth) incubation->read_results end MIC Value read_results->end

References

DIBOA as a Secondary Metabolite in Wheat and Rye: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth overview of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA), a significant secondary metabolite found in wheat (Triticum aestivum), rye (Secale cereale), and other related grasses. DIBOA is a member of the benzoxazinoid class of compounds, which play crucial roles in plant defense and allelopathy. This document details the biosynthesis, chemical properties, degradation, and biological activities of DIBOA. It summarizes key quantitative data in structured tables, provides detailed experimental protocols for its extraction and analysis, and uses visualizations to illustrate complex pathways and workflows, catering to researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

DIBOA (C₈H₇NO₄, Molar Mass: 181.15 g/mol ) is a cyclic hydroxamic acid and a lactol.[1] In plants, benzoxazinoids are typically stored as inactive and stable glucosides to prevent autotoxicity.[2][3][4] The primary storage form of DIBOA is its 2-O-β-D-glucopyranoside, DIBOA-Glc (C₁₄H₁₇NO₉).[5][6] Upon tissue damage caused by herbivores or pathogens, β-glucosidases cleave the sugar moiety, releasing the unstable aglycone, DIBOA.[3][7] DIBOA is more reactive and biologically active than its glucosylated form.[4] It is unstable in aqueous solutions and soil, where it degrades into more stable compounds.[8][9]

Biosynthesis of DIBOA

The biosynthesis of DIBOA originates from the tryptophan synthesis pathway, branching off at indole-3-glycerol phosphate.[5][10] The pathway involves a series of enzymatic reactions catalyzed by enzymes encoded by the Bx gene family. While the gene cluster is well-defined in maize, in wheat and rye, the genes are more dispersed.[5][11]

The core biosynthetic steps are as follows:

  • Indole Formation: The enzyme BX1 (indole-3-glycerol phosphate lyase) converts indole-3-glycerol phosphate into indole.[10][12]

  • Oxidation Steps: A series of four cytochrome P450-dependent monooxygenases (BX2, BX3, BX4, and BX5) sequentially oxidize indole to form the unstable aglycone, DIBOA.[2][10][13]

  • Glucosylation: To minimize autotoxicity and create a stable storage form, DIBOA is rapidly glucosylated by UDP-glucosyltransferases (encoded by Bx8 and Bx9 in maize) to form DIBOA-Glc.[2][4] DIBOA-Glc is the primary storage form in the vacuole.[3][5]

In some cereals like maize and wheat, the pathway can continue from DIBOA-Glc to produce the 7-methoxy derivative, DIMBOA-Glc, via hydroxylation and methylation steps catalyzed by BX6 and BX7, respectively.[2][4][5] Rye shoots predominantly accumulate DIBOA, while its roots contain higher levels of DIMBOA.[13][14]

DIBOA_Biosynthesis DIBOA Biosynthesis Pathway cluster_oxidation Oxidation Cascade IGP Indole-3-Glycerol Phosphate Indole Indole IGP->Indole BX1 p1 Indole->p1 BX2, BX3, BX4, BX5 DIBOA DIBOA (2,4-dihydroxy-1,4- benzoxazin-3-one) DIBOA_Glc DIBOA-Glc (Storage Form) DIBOA->DIBOA_Glc BX8, BX9 (Glucosyltransferase) DIMBOA_Glc DIMBOA-Glc DIBOA_Glc->DIMBOA_Glc BX6 (Hydroxylation) BX7 (Methylation) p2 p1->p2 p3 p2->p3 p3->DIBOA

A simplified diagram of the DIBOA biosynthesis pathway.

Degradation of DIBOA

Upon release, the unstable DIBOA aglycone undergoes degradation. This process can occur spontaneously in aqueous environments or be microbially mediated in the soil.[7][15]

  • Activation: DIBOA-Glc is hydrolyzed by plant β-glucosidases, releasing active DIBOA and a glucose molecule.[7]

  • Ring Contraction: DIBOA is chemically unstable and spontaneously transforms into the more stable benzoxazolin-2(3H)-one (BOA) through a ring contraction, releasing formic acid.[7][9][16]

  • Further Biotransformation: In soil, BOA can be further metabolized by microorganisms. A key transformation is the conversion of BOA to 2-aminophenoxazin-3-one (APO).[8] BOA serves as an intermediate, with studies showing its half-life in soil to be approximately 2.5 days before transforming into APO, which is significantly more stable and phytotoxic.[8][17]

DIBOA_Degradation DIBOA Degradation Pathway DIBOA_Glc DIBOA-Glc (Inactive Storage Form) DIBOA DIBOA (Active, Unstable) DIBOA_Glc->DIBOA β-glucosidase (Tissue Damage) BOA BOA (Benzoxazolin-2(3H)-one) DIBOA->BOA Spontaneous Ring Contraction APO APO (2-Aminophenoxazin-3-one) BOA->APO Microbial Biotransformation (in soil)

Degradation pathway from DIBOA-Glc to the stable end-product APO.

Biological Activity and Signaling

DIBOA and its derivatives are central to the chemical defense strategies of wheat and rye.[9][14] Their biological activities are broad, encompassing defense against insects and pathogens, as well as allelopathic interactions with other plants.

  • Insect Resistance: High concentrations of benzoxazinoids, including DIBOA and its methoxy-derivative DIMBOA, are correlated with resistance to various insect pests, such as aphids.[3][14] These compounds act as feeding deterrents and can be toxic to herbivores.[14] Aphid feeding can induce the enzymes that activate DIBOA from its glucoside form, increasing local concentrations at the feeding site.[3]

  • Antimicrobial Activity: DIBOA and its degradation product BOA exhibit antimicrobial properties, helping to protect the plant against fungal and bacterial pathogens.[9][18] The phenoxazinones, such as APO, that are formed during degradation in the soil possess even stronger antimicrobial and phytotoxic properties.[9]

  • Allelopathy: Wheat and rye can release DIBOA into the soil through root exudates and the decomposition of plant residues, a phenomenon known as allelopathy.[8][19] DIBOA and its degradation products, particularly BOA and APO, can inhibit the germination and growth of competing plant species (weeds), giving the cereal crop a competitive advantage.[9][17][19]

  • Plant Defense Signaling: The release of active DIBOA following cellular damage is an integral part of the plant's induced defense system. This response is interconnected with major plant defense signaling pathways, such as those regulated by jasmonic acid (JA) and salicylic acid (SA).[20][21] Tissue damage from an herbivore typically activates the JA pathway, which in turn can regulate the expression of defense-related genes. The release of DIBOA acts as a direct chemical defense and may also amplify the defense signaling cascade.[20][22][23]

References

The Botanical Sentinel: A Technical Guide to the Natural Sources and Isolation of DIBOA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA), a naturally occurring benzoxazinoid with significant biological activities. DIBOA and its derivatives are key players in plant defense mechanisms and have garnered interest for their potential applications in agriculture and pharmacology. This document details the primary plant sources of DIBOA, presents quantitative data on its distribution within plant tissues, and offers comprehensive protocols for its extraction, isolation, and purification. Furthermore, it elucidates the biosynthetic pathway of DIBOA and its role in plant defense signaling.

Natural Sources of DIBOA

DIBOA is predominantly found in members of the grass family (Poaceae), including major cereal crops such as wheat (Triticum aestivum), maize (Zea mays), and rye (Secale cereale)[1][2][3]. However, its presence is not limited to monocots; it has also been identified in several dicotyledonous plant families, including Acanthaceae, Ranunculaceae, Plantaginaceae, and Lamiaceae[1][4].

The concentration and distribution of DIBOA within a plant are highly variable and depend on the species, cultivar, tissue type, and developmental stage. Generally, higher concentrations are found in younger tissues, suggesting a primary role in protecting vulnerable seedlings from herbivores and pathogens[1][5].

Distribution in Monocots

In Poaceae, DIBOA is a key defensive compound. In rye, DIBOA is often the dominant benzoxazinoid in the aerial parts, while in maize and wheat, it is a precursor to the more abundant DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one)[1][2]. The roots of these plants also serve as a significant reservoir of DIBOA and its derivatives, which can be exuded into the rhizosphere to exert allelopathic effects on neighboring plants and soil microbes[1][3].

Distribution in Dicots

The occurrence of DIBOA in dicots is more sporadic. In species like Consolida orientalis (Ranunculaceae) and Lamium galeobdolon (Lamiaceae), DIBOA is found in above-ground organs at concentrations comparable to those in maize seedlings[6]. In contrast, in Aphelandra squarrosa (Acanthaceae), benzoxazinoids are primarily localized in the roots[6].

Quantitative Data on DIBOA Concentration

The following tables summarize the reported concentrations of DIBOA in various plant species and tissues. It is important to note that these values can be influenced by environmental conditions and the analytical methods used.

Plant SpeciesFamilyPlant PartDIBOA ConcentrationReference(s)
Secale cereale (Rye)PoaceaeLeaves (seedlings)Up to 11.5 µmol/g DW[7]
Roots (seedlings)Present[4]
Grains (bran)High[2]
Triticum aestivum (Wheat)PoaceaeLeaves (seedlings)Present[8]
RootsPresent[9]
Grains (germ)High[10]
Zea mays (Maize)PoaceaeLeaves (young)Lower than DIMBOA[11]
RootsPresent[11]
Hordeum spp. (Wild Barley)PoaceaeShootsPrevalent[1]
Calceolaria thyrsifloraScrophulariaceaeLeaves145 µmol/kg DW[4]
Flowers161 µmol/kg DW[4]
Stenandrium dulceAcanthaceaeLeaves9.25 µmol/kg FW[4]
Acanthus mollisAcanthaceaeFlowersHigher than other parts[4]
Consolida orientalisRanunculaceaeAbove-ground organsHigh[6]
Lamium galeobdolonLamiaceaeAbove-ground organsHigh[6]

Table 1: Concentration of DIBOA in Various Plant Species. DW: Dry Weight, FW: Fresh Weight.

Experimental Protocols for Isolation and Purification

The isolation of DIBOA from plant material typically involves extraction with a polar solvent, followed by chromatographic purification. In plants, DIBOA is often present as its glucoside (DIBOA-Glc), which is more stable. The aglycone can be released by enzymatic hydrolysis.

General Extraction Protocol
  • Plant Material Preparation: Fresh plant material is flash-frozen in liquid nitrogen and lyophilized. The dried material is then ground into a fine powder.

  • Solvent Extraction: The powdered plant material is extracted with an aqueous methanol solution (e.g., 80-90% methanol) or ethyl acetate. The extraction is often performed at room temperature with agitation for several hours.

  • Filtration and Concentration: The extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the purification of DIBOA and DIBOA-Glc.

  • Column: A reversed-phase C8 or C18 column is typically used.

  • Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is employed.

  • Detection: Detection is commonly performed using a Diode Array Detector (DAD) at a wavelength of around 254-280 nm.

  • Fraction Collection: Fractions corresponding to the DIBOA or DIBOA-Glc peak are collected.

  • Purity Assessment: The purity of the isolated compound is confirmed by analytical HPLC and spectroscopic methods such as NMR and mass spectrometry.

Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can irreversibly adsorb target compounds.

  • Two-Phase Solvent System: A suitable two-phase solvent system is selected based on the partition coefficient (K) of DIBOA. A common system is ethyl acetate-n-butanol-water.

  • Separation: The crude extract is dissolved in a mixture of the two phases and introduced into the HSCCC coil. The separation is achieved by continuous partitioning of the solute between the stationary and mobile phases.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC to identify those containing pure DIBOA.

Biosynthesis and Signaling Pathways

DIBOA Biosynthesis Pathway

The biosynthesis of DIBOA in plants, particularly in maize, has been well-elucidated. It begins with the conversion of indole-3-glycerol phosphate, an intermediate in tryptophan biosynthesis, to indole. A series of enzymatic reactions catalyzed by cytochrome P450 monooxygenases (BX2-BX5) and UDP-glucosyltransferases (BX8/BX9) leads to the formation of DIBOA-Glc[12][13].

DIBOA_Biosynthesis cluster_enzymes Indole3GP Indole-3-glycerol phosphate Indole Indole Indole3GP->Indole   Indolin2one Indolin-2-one Indole->Indolin2one   Hydroxyindolin2one 3-Hydroxy- indolin-2-one Indolin2one->Hydroxyindolin2one   HBOA HBOA Hydroxyindolin2one->HBOA   DIBOA DIBOA HBOA->DIBOA   DIBOA_Glc DIBOA-Glc DIBOA->DIBOA_Glc   BX1 BX1 BX2 BX2 BX3 BX3 BX4 BX4 BX5 BX5 BX8_9 BX8/BX9

Caption: Biosynthetic pathway of DIBOA-Glc in plants.

Role in Plant Defense Signaling

DIBOA and its derivatives are integral to the plant's innate immune system. Upon tissue damage by herbivores or pathogens, the stored, non-toxic DIBOA-Glc is hydrolyzed by β-glucosidases to release the toxic aglycone, DIBOA[1]. DIBOA can then act as a defense compound and a signaling molecule.

One of the key defense responses triggered by benzoxazinoids is the deposition of callose, a β-1,3-glucan polymer, at the site of attack. Callose reinforcement of the cell wall acts as a physical barrier against further invasion[8][14]. While the complete signaling cascade is still under investigation, it is known that benzoxazinoids are required for this induced callose formation[2].

DIBOA_Signaling cluster_release Herbivore_Pathogen Herbivore or Pathogen Attack Tissue_Damage Tissue Damage Herbivore_Pathogen->Tissue_Damage DIBOA_Glc DIBOA-Glc (Vacuole) beta_Glucosidase β-Glucosidase (Plastid/Cytosol) DIBOA_aglycone DIBOA (aglycone) DIBOA_Glc->DIBOA_aglycone Hydrolysis Signaling_Cascade Signaling Cascade (details under investigation) DIBOA_aglycone->Signaling_Cascade Perception Callose_Synthase Callose Synthase Activation Signaling_Cascade->Callose_Synthase Callose_Deposition Callose Deposition (Cell Wall Reinforcement) Callose_Synthase->Callose_Deposition

Caption: Conceptual model of DIBOA-mediated defense signaling leading to callose deposition.

Furthermore, degradation products of DIBOA, such as BOA (benzoxazolin-2(3H)-one), can act as inhibitors of histone deacetylases (HDACs)[4][7]. HDACs are enzymes that play a crucial role in regulating gene expression by modifying chromatin structure. By inhibiting HDACs, BOA can lead to changes in the expression of genes involved in plant defense and development.

BOA_HDAC_Inhibition DIBOA DIBOA BOA BOA (Degradation Product) DIBOA->BOA Degradation HDAC Histone Deacetylase (HDAC) BOA->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin_Remodeling Chromatin Remodeling Acetylated_Histones->Chromatin_Remodeling Gene_Expression Altered Gene Expression (e.g., defense genes) Chromatin_Remodeling->Gene_Expression

Caption: Mechanism of gene expression regulation by the DIBOA degradation product BOA via HDAC inhibition.

Conclusion

DIBOA is a multifaceted natural product with a well-established role in plant chemical ecology. Its presence across a range of plant families and its diverse biological activities make it a compound of significant interest for the development of novel pharmaceuticals and agrochemicals. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore the potential of DIBOA and its derivatives. Future research should focus on fully elucidating the signaling pathways it modulates and exploring its therapeutic applications.

References

The Dual Threat: A Technical Guide to the Insecticidal and Antimicrobial Properties of DIBOA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the potent insecticidal and antimicrobial properties of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA), a naturally occurring benzoxazinoid found in various gramineous plants like wheat and rye. This whitepaper, intended for researchers, scientists, and drug development professionals, consolidates current knowledge on DIBOA's mechanisms of action, presents available quantitative efficacy data, and outlines detailed experimental protocols for its study. The guide also introduces novel visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding of DIBOA's potential as a lead compound for new biocontrol agents and therapeutic drugs.

Executive Summary

DIBOA and its derivatives are key components of the chemical defense system in many cereal crops, exhibiting a broad spectrum of biological activity. This document provides an in-depth exploration of DIBOA's insecticidal and antimicrobial capabilities. It highlights the compound's mode of action, which includes the disruption of essential enzymatic processes in insects and the compromise of cellular integrity in microbes. This guide serves as a critical resource for the scientific community, offering a foundation for future research and development of DIBOA-based technologies.

Insecticidal Properties of DIBOA

DIBOA demonstrates significant toxicity to a range of insect pests, primarily through the inhibition of key detoxification enzymes. This interference renders insects more susceptible to other chemical stressors and disrupts their normal physiological functions.

Mechanism of Action

The primary insecticidal mechanism of DIBOA and its more studied methoxy-derivative, DIMBOA, involves the inhibition of crucial detoxification enzymes, particularly esterases and glutathione S-transferases (GSTs).[1][2] These enzymes are vital for insects to metabolize and excrete xenobiotics, including plant-produced defensive compounds.[3][4][5] By inhibiting these enzymes, DIBOA compromises the insect's ability to defend itself, leading to increased toxicity. For instance, DIMBOA has been shown to inhibit esterase activity in the aphid Rhopalosiphum padi with an IC50 of 33 µM.[1][2]

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Insect_Detoxification_Inhibition cluster_insect Insect Physiological Response DIBOA DIBOA Esterases Esterases DIBOA->Esterases Inhibits GSTs Glutathione S-Transferases (GSTs) DIBOA->GSTs Inhibits Insect Insect Cell Detox Detoxification of Xenobiotics Esterases->Detox Enables Toxicity Increased Toxicity GSTs->Detox Enables Detox->Insect Protects Detox->Toxicity Prevents

Inhibition of Insect Detoxification Pathways by DIBOA.
Quantitative Insecticidal Data

While much of the detailed quantitative data is available for the related compound DIMBOA, studies have shown DIBOA to be among the most toxic of the naturally occurring benzoxazinoids.[6] The following table summarizes available data on the insecticidal activity of DIBOA and DIMBOA.

CompoundInsect SpeciesMetricValueReference
DIMBOAOstrinia nubilalis (European corn borer)Mortality/DevelopmentIncreased mortality and developmental time at 0.24 - 2.37 mM[6]
DIMBOARhopalosiphum padi (Bird cherry-oat aphid)IC50 (Esterase inhibition)33 µM[1][2]
DIBOAOstrinia nubilalisToxicityHigh toxicity at 0.5 mM[6]
Experimental Protocol: Insecticidal Bioassay

A generalized protocol for assessing the insecticidal activity of DIBOA against a target insect pest, such as the larvae of a lepidopteran species, is provided below. This protocol is based on established methodologies for insecticide bioassays.[7][8][9][10][11][12]

Objective: To determine the median lethal concentration (LC50) of DIBOA for a specific insect pest.

Materials:

  • DIBOA (analytical grade)

  • Acetone (solvent)

  • Distilled water

  • Artificial insect diet

  • Petri dishes or multi-well plates

  • Second or third instar larvae of the target insect

  • Micropipettes

  • Incubator

Procedure:

  • Preparation of DIBOA Solutions: Prepare a stock solution of DIBOA in acetone. From this stock, create a series of dilutions in distilled water to achieve the desired final concentrations for the bioassay. A negative control (distilled water with a small amount of acetone) should also be prepared.

  • Diet Preparation: Prepare the artificial insect diet according to the supplier's instructions. While the diet is still liquid, incorporate the different concentrations of DIBOA solutions. Pour the diet into Petri dishes or the wells of a multi-well plate and allow it to solidify.

  • Insect Infestation: Carefully place one larva into each Petri dish or well containing the DIBOA-treated or control diet.

  • Incubation: Incubate the plates at an appropriate temperature and humidity for the target insect species for a period of 24 to 48 hours.

  • Mortality Assessment: After the incubation period, record the number of dead larvae in each treatment group. Larvae that are unresponsive to gentle prodding with a fine brush are considered dead.

  • Data Analysis: Use probit analysis to calculate the LC50 value and its 95% confidence intervals from the mortality data.

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Insect_Bioassay_Workflow A Prepare DIBOA Stock Solution B Create Serial Dilutions A->B C Incorporate DIBOA into Artificial Insect Diet B->C D Infest Diet with Insect Larvae C->D E Incubate at Controlled Conditions (24-48h) D->E F Assess Larval Mortality E->F G Calculate LC50 (Probit Analysis) F->G

Workflow for a Standard Insecticidal Bioassay.

Antimicrobial Properties of DIBOA

DIBOA and its degradation products exhibit inhibitory activity against a range of bacteria and fungi. This activity is attributed to their ability to disrupt cell membrane integrity and interfere with essential cellular processes.

Mechanism of Action

The antimicrobial action of benzoxazinoids like DIBOA is linked to their chemical structure. The electrophilic character of the heterocyclic ring and the lipophilic nature of the aromatic ring contribute to their ability to interact with and disrupt microbial cell membranes.[13] This disruption can lead to the leakage of intracellular components and ultimately cell death. While the precise signaling pathways are still under investigation, it is hypothesized that DIBOA's interaction with the cell membrane triggers a cascade of events that interfere with cellular homeostasis.

Quantitative Antimicrobial Data

Quantitative data on the antimicrobial activity of DIBOA is emerging. The following table includes data for DIBOA's degradation product, BOA, and the related compound DIMBOA, which provide an indication of the potential efficacy of this class of compounds. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency.[14][15]

CompoundMicroorganismMetricValue (mg/L)Reference
DIMBOARalstonia solanacearumMIC200[16][17]
BOARalstonia solanacearumMIC300[17]
DIMBOA DerivativesRalstonia solanacearumMIC50 - 100[16][17]
BOA and DerivativesStaphylococcus aureus, Escherichia coli, Candida albicansGrowth InhibitionActivity demonstrated[13]
Experimental Protocol: Antimicrobial Susceptibility Testing

A standard protocol for determining the Minimum Inhibitory Concentration (MIC) of DIBOA against a bacterial or fungal strain using the broth microdilution method is outlined below.[14][18][19][20][21]

Objective: To determine the MIC of DIBOA for a specific microbial strain.

Materials:

  • DIBOA (analytical grade)

  • Dimethyl sulfoxide (DMSO, solvent)

  • Appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of DIBOA Dilutions: Dissolve DIBOA in DMSO to create a high-concentration stock solution. Perform a serial two-fold dilution of the DIBOA stock solution in the appropriate growth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the DIBOA dilutions. Include a positive control (microorganism in medium without DIBOA) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours for many bacteria).

  • MIC Determination: The MIC is the lowest concentration of DIBOA at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

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Antimicrobial_MIC_Workflow A Prepare DIBOA Stock Solution in DMSO B Perform Serial Dilutions in 96-Well Plate A->B D Inoculate Wells with Microbial Suspension B->D C Prepare Standardized Microbial Inoculum C->D E Incubate Plate at Optimal Temperature D->E F Visually or Spectrophotometrically Assess Microbial Growth E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Workflow for Broth Microdilution MIC Assay.

Structure-Activity Relationship

The biological activity of DIBOA and related benzoxazinoids is intrinsically linked to their chemical structure. The presence and position of functional groups on the benzoxazinone skeleton significantly influence their insecticidal and antimicrobial potency.

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Structure_Activity_Relationship DIBOA_Structure DIBOA Core Structure (1,4-benzoxazin-3-one) Hydroxamic_Acid Hydroxamic Acid Moiety (-N(OH)-C=O) DIBOA_Structure->Hydroxamic_Acid Features Aromatic_Ring Aromatic Ring Substituents DIBOA_Structure->Aromatic_Ring Features Electrophilicity Electrophilicity Hydroxamic_Acid->Electrophilicity Contributes to Lipophilicity Lipophilicity Aromatic_Ring->Lipophilicity Influences Insecticidal_Activity Insecticidal Activity Antimicrobial_Activity Antimicrobial Activity Lipophilicity->Antimicrobial_Activity Correlates with Electrophilicity->Insecticidal_Activity Enhances Electrophilicity->Antimicrobial_Activity Enhances

Logical Relationship of DIBOA's Structure to its Bioactivity.

Conclusion and Future Directions

DIBOA presents a compelling case for further investigation as a natural product with significant potential in agriculture and medicine. Its dual action against both insect pests and microbial pathogens makes it a promising candidate for the development of novel, biodegradable control agents. Future research should focus on elucidating the precise molecular targets and signaling pathways affected by DIBOA in a wider range of organisms. A more extensive collection of quantitative structure-activity relationship data will be crucial for the rational design of more potent and selective DIBOA analogs. The detailed protocols and compiled data in this guide are intended to serve as a valuable starting point for these endeavors.

References

Methodological & Application

Application Note: Protocol for the Isolation of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) from Maize Seedlings

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Benzoxazinoids are a class of secondary metabolites found in various gramineous plants, including maize (Zea mays L.), wheat, and rye, where they function as key defense chemicals against pests and pathogens.[1][2] The two most significant benzoxazinoids in maize are 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3(4H)-one (DIMBOA) and its precursor, 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA).[1][3] In intact plant tissue, these compounds are stored as inactive glucosides.[2] Upon tissue damage, endogenous β-glucosidases hydrolyze the glucosides into their toxic aglycone forms.[1][4] This protocol details a robust and scalable method for the isolation of DIBOA from young maize seedlings, a process during which the more abundant DIMBOA is often co-isolated. The procedure is based on enzymatic hydrolysis followed by solid-phase extraction.

Principle The isolation protocol leverages the natural biosynthetic pathway of benzoxazinoids. The process begins with the intentional damage of seedling tissue, typically by freezing and homogenization, which releases β-glucosidase enzymes. These enzymes catalyze the conversion of the stable, non-toxic DIBOA-glucoside into the bioactive aglycone, DIBOA. The released DIBOA, which is moderately water-soluble, is then captured from the aqueous extract using a solid-phase adsorbent resin. Finally, the purified compound is eluted from the resin with an organic solvent and can be further purified by precipitation or chromatography.

Experimental Protocol

Materials and Reagents

Equipment:

  • Blender

  • Cheesecloth

  • Large beakers or flasks

  • Magnetic stirrer and stir bars

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Freezer (-20°C)

  • Analytical balance

  • HPLC system for analysis

  • NMR spectrometer and Mass Spectrometer for identification

Reagents & Consumables:

  • Maize seeds (Zea mays L.)

  • Potting soil

  • Deionized water

  • Amberlite XAD-7 resin[1]

  • Acetone

  • Methylene chloride (Dichloromethane)

  • Hexane

  • Dimethyl sulfoxide (DMSO) for storage and bioassays[5][6]

Method

Step 2.1: Plant Growth and Harvest

  • Sow maize seeds in plastic trays filled with potting soil.[1]

  • Grow the seedlings in the dark (etiolated) at 20–25°C for 7-8 days.[1][7]

  • Harvest the above-ground shoots and record the fresh weight.

  • Immediately freeze the harvested shoots at -20°C until use. This step is crucial for inducing cell lysis upon thawing, which facilitates enzyme release.[1]

Step 2.2: Extraction and Enzymatic Hydrolysis

  • Thaw the frozen shoots. Homogenize 1000 g of the plant material in a blender with 1 L of deionized water.[1]

  • Squeeze the homogenate through a layer of cheesecloth to separate the solid plant debris from the liquid filtrate.

  • Allow the filtrate to stand at room temperature (approx. 20-25°C) for at least 1 hour. This incubation period allows the endogenous β-glucosidase to completely hydrolyze the DIBOA-glucoside to the DIBOA aglycone.[1][8]

Step 2.3: Solid-Phase Extraction (SPE)

  • To the aqueous filtrate, add 100 g of Amberlite XAD-7 resin.[1] This resin has a high affinity for phenolic compounds like DIBOA and DIMBOA.

  • Stir the mixture for 1 hour to ensure maximum adsorption of the target compounds onto the resin.[1]

  • Filter the mixture to separate the resin from the aqueous solution. The concentration of benzoxazinoids in the filtrate should be near zero.[1]

  • Wash the resin with two portions of 250 ml deionized water to remove any remaining water-soluble impurities.[1]

Step 2.4: Elution and Concentration

  • Elute the bound DIBOA from the Amberlite XAD-7 resin by washing it with acetone.[1]

  • Combine the acetone filtrates and evaporate the solvent to dryness in vacuo using a rotary evaporator. This will yield a crude, semi-solid residue.[1]

Step 2.5: Final Purification

  • Partially dissolve the residue in a minimal amount of methylene chloride.

  • Store the solution overnight at -20°C to induce precipitation of the benzoxazinoids.[1]

  • Filter the precipitate and wash it with a small volume of ice-cold methylene chloride, followed by a wash with hexane.[1]

  • Dry the resulting pale yellow, amorphous solid. This product will contain a mixture of DIBOA and the more abundant DIMBOA.

  • Optional: For separation of DIBOA from DIMBOA, further purification using column chromatography (e.g., silica gel or Sephadex) may be required, as described in protocols for isolating various benzoxazolinones.[9]

Step 2.6: Identification and Quantification

  • Confirm the identity and purity of the isolated DIBOA using analytical methods such as HPLC, 1H- and 13C-NMR, and mass spectrometry.[1][5][7]

  • Quantification can be performed using HPLC with a certified DIBOA standard.[7]

Data Presentation

The following table summarizes quantitative data related to benzoxazinoid isolation and content in maize seedlings, as reported in the literature. Note that yields can vary significantly based on the maize cultivar, growth conditions, and specific plant part analyzed.[3]

ParameterValuePlant PartMaize AgeSource
DIMBOA Yield 1.36 g ± 0.27 g (from 1000 g fresh weight)Shoots7 days[1]
DIMBOA Purity > 98% (after precipitation)Shoots7 days[1]
DIMBOA Concentration 91.84 to 246.37 µg/g root tissueRoots8 days[7]
DIBOA Identification Identified alongside DIMBOA and MBOARoots8 days[7]
DIBOA Identification Isolated from acetone extractMesocotyls & Coleoptiles5 days[9][10]

Visualizations

Experimental Workflow Diagram

DIBOA_Isolation_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction & Hydrolysis cluster_purification Purification cluster_analysis Analysis seed Maize Seeds seedling Grow Seedlings (7 days, dark) seed->seedling harvest Harvest & Freeze Shoots (-20°C) seedling->harvest homogenize Homogenize in Water harvest->homogenize incubate Incubate 1 hr (Enzymatic Hydrolysis) homogenize->incubate filtrate Aqueous Filtrate (contains DIBOA) incubate->filtrate spe Solid-Phase Extraction (Amberlite XAD-7) filtrate->spe elute Elute with Acetone spe->elute evaporate Evaporate to Dryness elute->evaporate precipitate Precipitate from Methylene Chloride evaporate->precipitate final_product Pure DIBOA (with DIMBOA) precipitate->final_product analysis HPLC / NMR / MS (Identification & Purity) final_product->analysis

Caption: Workflow for the isolation of DIBOA from maize seedlings.

DIBOA Biosynthesis and Release Pathway

DIBOA_Pathway DIBOA_Glc DIBOA-Glucoside (Stored in vacuole) DIBOA DIBOA (Aglucone) (Toxic, active form) DIBOA_Glc->DIBOA Hydrolysis DIMBOA_Glc DIMBOA-Glucoside DIBOA_Glc->DIMBOA_Glc Hydroxylation (BX6) Methylation (BX7) Tissue_Damage Tissue Damage (Homogenization) Enzyme β-glucosidase (Released from chloroplast) Tissue_Damage->Enzyme releases Enzyme->DIBOA catalyzes

Caption: Enzymatic release of DIBOA from its glucoside precursor.

References

Application Notes and Protocols: Biocatalytic Synthesis of D-DIBOA using Engineered E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biocatalytic synthesis of D-DIBOA (4-hydroxy-(2H)-1,4-benzoxazin-3-(4H)-one) using a whole-cell Escherichia coli biocatalyst. D-DIBOA, an analog of the natural allelochemical DIBOA, exhibits significant herbicidal, fungicidal, and insecticidal properties.[1][2] This biocatalytic method serves as a "Green Chemistry" alternative to the conventional chemical synthesis, overcoming limitations such as the use of expensive catalysts, harsh reaction conditions, and safety concerns associated with hydrogen release.[3][4][5]

The process leverages an engineered E. coli strain to catalyze the final step of D-DIBOA synthesis—the conversion of a precursor molecule, ethyl-2-(2′-nitrophenoxy)acetate, into the final product.[6][7] This is achieved through the controlled overexpression of the endogenous NAD(P)H-dependent nitroreductase enzyme, NfsB.[1][8] Genetic optimization of the host strain has led to the development of a highly efficient biocatalyst capable of achieving 100% molar yield.[3][4]

The Biocatalytic Synthesis Pathway

The production of D-DIBOA is a two-step process. The first step is a chemical reaction to produce the precursor, ethyl-2-(2′-nitrophenoxy)acetate. The second, traditionally challenging step, is replaced by a highly efficient whole-cell biocatalysis reaction using an engineered E. coli strain.[7] This biocatalyst takes up the precursor from the culture medium, converts it to D-DIBOA via the overexpressed NfsB enzyme, and exports the final product back into the medium.[1][2]

G cluster_0 Step 1: Chemical Synthesis cluster_1 Step 2: Whole-Cell Biocatalysis Reactants 2-Nitrophenol + Ethyl Bromoacetate Chem_Reaction Nucleophilic Substitution Reactants->Chem_Reaction Mild Conditions Precursor Precursor: Ethyl-2-(2'-nitrophenoxy)acetate Chem_Reaction->Precursor ~99% Yield Ecoli Engineered E. coli (ΔlapAΔfliQ/pBAD-NfsB) Precursor->Ecoli Uptake from medium DDIBOA D-DIBOA Product Ecoli->DDIBOA Export to medium (Up to 100% Molar Yield) NfsB NfsB Nitroreductase (NAD(P)H-dependent) Ecoli->NfsB

Caption: D-DIBOA synthesis pathway, combining chemical and biocatalytic steps.

Quantitative Data Summary

The biocatalytic production of D-DIBOA has been significantly improved through strain engineering and process optimization. Key performance metrics are summarized below.

Strain / ConditionPrecursor ConcentrationD-DIBOA Produced (Concentration)Molar YieldReference
E. coli BW25113/pBAD-NfsB (Initial Strain)Not specifiedLower than chemical synthesis~60%[3]
E. coli ΔlapAΔfliQ/pBAD-NfsB4.4 mM4.4 mM100%[1][7]
E. coli ΔlapAΔfliQ/pBAD-NfsB (Multi-load process)Not specified5.01 mMHigh[1][7]
E. coli ΔlapAΔfliQ/pBAD-NfsB (Optimized feeding)Not specified7.17 mM 89.9%[1]
Chemical Synthesis (Step 2)Not specifiedNot applicable~70%[3]

Experimental Protocols

Strain Engineering and Selection

The optimal host for D-DIBOA production was developed through systematic screening and genetic modification, resulting in a strain with enhanced biocatalytic capabilities.[3][4]

G WT Wild-Type E. coli (e.g., BW25113) NfsB_OE Overexpression of Nitroreductase NfsB (pBAD-NfsB plasmid) WT->NfsB_OE Screen Screening of 34 Mutant Strains NfsB_OE->Screen Double_Mutant Construction of ΔlapAΔfliQ Double Mutant Screen->Double_Mutant Identified key deletions Optimized Optimized Strain: ΔlapAΔfliQ/pBAD-NfsB Double_Mutant->Optimized

Caption: Logical workflow for engineering the optimal E. coli biocatalyst.

Protocol: Whole-Cell Biocatalysis

This protocol details the steps for producing D-DIBOA using the engineered E. coli ΔlapAΔfliQ/pBAD-NfsB strain (CECT 9760).[1] The process involves growing the cells, inducing enzyme expression, and feeding the precursor for biotransformation.

G start Start inoculate 1. Inoculate M9 defined medium with a single colony of E. coli ΔlapAΔfliQ/pBAD-NfsB start->inoculate grow 2. Grow cells at 37°C with shaking (250 rpm) to an OD600 of ~0.6-0.8 inoculate->grow induce 3. Induce NfsB expression with L-arabinose grow->induce add_precursor 4. Add first load of precursor (Ethyl-2-(2'-nitrophenoxy)acetate) induce->add_precursor biocatalysis 5. Incubate for biotransformation. Monitor precursor & D-DIBOA levels. add_precursor->biocatalysis add_more 6. Add subsequent precursor loads and glucose as needed (Optimized Strategy) biocatalysis->add_more harvest 7. Harvest culture medium by centrifugation/filtration biocatalysis->harvest After 24h add_more->biocatalysis Continue incubation quantify 8. Quantify D-DIBOA concentration harvest->quantify purify 9. Purify D-DIBOA via chromatography quantify->purify finish End purify->finish

Caption: Experimental workflow for whole-cell biocatalytic D-DIBOA synthesis.

Materials:

  • Bacterial Strain: E. coli ΔlapAΔfliQ/pBAD-NfsB.[1]

  • Culture Medium: M9 defined medium supplemented with glucose and necessary antibiotics. The use of a defined medium is crucial for achieving high yields.[3][4]

  • Inducer: L-arabinose solution.

  • Precursor: Ethyl-2-(2′-nitrophenoxy)acetate.

Procedure:

  • Inoculation: Inoculate 50 mL of M9 medium with a single colony of the engineered strain from a fresh agar plate. Grow overnight at 37°C with shaking.

  • Cell Growth: Use the overnight culture to inoculate a larger volume of fresh M9 medium to an initial OD600 of ~0.05. Grow at 37°C with vigorous shaking until the culture reaches the mid-log phase (OD600 ≈ 0.6-0.8).

  • Induction: Induce the overexpression of the NfsB nitroreductase by adding L-arabinose to the culture to a final concentration of 0.002% (w/v).[1]

  • Biotransformation:

    • Simultaneously with induction, add the first dose of the precursor, ethyl-2-(2′-nitrophenoxy)acetate.

    • Incubate the culture at 37°C with shaking.

    • For optimal production, employ a fed-batch strategy by adding subsequent loads of the precursor at later time points (e.g., at 7 hours).[1] A single load of glucose can also be added at the 7-hour mark to maintain cell growth and catalytic activity.[1]

  • Harvesting: After 24 hours of incubation, harvest the culture medium, which now contains D-DIBOA, by centrifuging the cells and filtering the supernatant through a 0.22 µm filter.[9]

Protocol: D-DIBOA Quantification

A rapid and sensitive spectrophotometric method allows for high-throughput monitoring of D-DIBOA production.[1] This method is a convenient alternative to the more time-consuming HPLC analysis.[1]

Principle: The method is based on the formation of a colored complex between D-DIBOA and ferric chloride (FeCl₃), which can be measured spectrophotometrically.

Procedure:

  • Sample Preparation: Take 100 µL of the filtered culture supernatant.

  • Reaction: Add a solution of FeCl₃.

  • Measurement: Immediately measure the absorbance of the resulting blue-colored complex at 750 nm using a microplate reader or spectrophotometer.[6][9]

  • Calculation: Determine the concentration of D-DIBOA using a standard curve prepared with purified D-DIBOA. The method has a limit of detection (LOD) of 0.0165 µmol·mL⁻¹ and a limit of quantification (LOQ) of 0.0501 µmol·mL⁻¹.[1][10]

Downstream Processing

Following biocatalysis, the D-DIBOA is present in the culture medium along with salts, remaining precursor, and other bacterial metabolites.[6] A downstream purification protocol using chromatography has been developed to isolate pure D-DIBOA from the filtered culture medium without the use of organic solvent wastes.[2][9] The purified compound shows biological activity virtually identical to that of chemically synthesized D-DIBOA.[2]

Conclusion

The use of an engineered E. coli ΔlapAΔfliQ strain overexpressing the NfsB nitroreductase provides a robust and highly efficient platform for the synthesis of D-DIBOA. This whole-cell biocatalysis approach not only achieves molar yields of up to 100% but also operates under mild, environmentally friendly conditions.[3][8] Optimized fed-batch strategies have pushed production titers to over 7 mM, making this microbial-cell-factory a promising and scalable alternative for the industrial production of D-DIBOA for agricultural and pharmaceutical applications.[1][4]

References

Application Notes and Protocols for the Chemical Synthesis of 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA) and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical synthesis of 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA) and its structurally related analogs, including 4-hydroxy-2H-1,4-benzoxazin-3(4H)-one (D-DIBOA), 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA), 2,7-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DHBOA), and 2,4,7-trihydroxy-2H-1,4-benzoxazin-3(4H)-one (TRIBOA). The methodologies described herein are based on established synthetic routes from peer-reviewed literature.

Chemical Structures and Properties

The benzoxazinone core is a key pharmacophore with a range of biological activities. The structures and key properties of DIBOA and its analogs are summarized below.

Compound Name (Acronym)Chemical StructureMolecular FormulaMolecular Weight ( g/mol )Key Properties
This compound (DIBOA)DIBOA structureC₈H₇NO₄181.15Natural allelochemical, phytotoxic, antimicrobial.[1]
4-Hydroxy-2H-1,4-benzoxazin-3(4H)-one (D-DIBOA)D-DIBOA structureC₈H₇NO₃165.15Biologically active analog of DIBOA.
2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA)DIMBOA structureC₉H₉NO₅211.17Potent antibiotic found in grasses like maize and wheat.[2]
2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DHBOA)DHBOA structureC₈H₇NO₄181.15Aglucone of naturally occurring acetal glucosides.[3][4]
2,4,7-Trihydroxy-2H-1,4-benzoxazin-3(4H)-one (TRIBOA)TRIBOA structureC₈H₇NO₅197.15Aglucone of naturally occurring acetal glucosides.[3][4]

Synthetic Protocols

The following section details the experimental procedures for the synthesis of DIBOA and its analogs.

Synthesis of this compound (DIBOA)

A convenient four-step synthesis of DIBOA has been reported with an overall yield of 60%.[3] The key steps involve the preparation of a 2-nitrophenoxyacetate precursor followed by reductive cyclization.

Protocol: (Based on the principles of reductive cyclization of nitrophenoxyacetates)

Step 1: Synthesis of Ethyl 2-(2-nitrophenoxy)acetate

  • To a solution of 2-nitrophenol (1 equiv.) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 equiv.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.1 equiv.) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature, filter off the solid, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 2-(2-nitrophenoxy)acetate.

Step 2: Reductive Cyclization to 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one

  • Dissolve ethyl 2-(2-nitrophenoxy)acetate (1 equiv.) in a mixture of ethanol and water.

  • Add a reducing agent such as sodium dithionite or iron powder in the presence of an acid like acetic acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of celite.

  • Concentrate the filtrate and extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude lactam.

Step 3 & 4: Hydroxylation to DIBOA

Detailed experimental procedures for the selective hydroxylation at the N-4 and C-2 positions to yield DIBOA require access to the specific methodologies mentioned in the cited literature, which often involve specialized reagents or enzymatic steps. A general approach could involve N-hydroxylation followed by alpha-hydroxylation of the lactam.

Synthesis of 4-Hydroxy-2H-1,4-benzoxazin-3(4H)-one (D-DIBOA)

A two-step chemical synthesis for D-DIBOA starts from 2-nitrophenol.[5]

Protocol:

Step 1: Synthesis of Ethyl 2-(2'-nitrophenoxy)acetate

  • Follow the procedure described in Section 2.1, Step 1.

Step 2: Reductive Cyclization to D-DIBOA

  • The precursor, ethyl 2-(2'-nitrophenoxy)acetate, is subjected to heterogeneous catalysis with a Pd/C catalyst in the presence of a hydrogen source (e.g., H₂ gas or ammonium formate).[5]

  • Dissolve the precursor in a suitable solvent like ethanol or ethyl acetate.

  • Add the Pd/C catalyst (typically 5-10 mol%).

  • If using H₂ gas, purge the reaction vessel with hydrogen and maintain a positive pressure. If using a transfer hydrogenation reagent, add it to the mixture.

  • Stir the reaction vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.

  • Purify the crude product by column chromatography or recrystallization to obtain D-DIBOA.

A biocatalytic alternative for the second step utilizes an engineered E. coli strain overexpressing the nitroreductase NfsB, which can achieve high molar yields.[5][6]

Synthesis of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA)

The synthesis of DIMBOA follows a similar strategy to DIBOA, starting from a methoxy-substituted nitrophenol.

Protocol:

  • Starting Material: 4-methoxy-2-nitrophenol.

  • Step 1: Synthesis of Ethyl 2-(4-methoxy-2-nitrophenoxy)acetate. Follow the procedure in Section 2.1, Step 1, using 4-methoxy-2-nitrophenol as the starting material.

  • Step 2 & 3: Reductive Cyclization and Hydroxylation. Follow the general principles outlined in Section 2.1, Steps 2 and 3.

Synthesis of 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DHBOA) and 2,4,7-Trihydroxy-2H-1,4-benzoxazin-3(4H)-one (TRIBOA)

The synthesis of these analogs involves the selective reductive cyclization of appropriate 7-benzyloxy-2-nitrophenol derivatives.[3][4]

Protocol:

  • Starting Material: 3-(benzyloxy)-6-nitrophenol.

  • Step 1: Alkylation. Alkylate the phenolic hydroxyl group with an appropriate haloacetate (e.g., ethyl bromoacetate) as described in Section 2.1, Step 1.

  • Step 2: Reductive Cyclization. Perform a selective reductive cyclization of the nitro group to an amino group, which then cyclizes to form the benzoxazinone ring. This can be achieved using various reducing agents like catalytic hydrogenation (Pd/C, H₂) or metal-acid systems (Fe/acetic acid).[5]

  • Step 3: Deprotection. Remove the benzyl protecting group via catalytic hydrogenation (Pd/C, H₂) to yield DHBOA.

  • Step 4 (for TRIBOA): N-Hydroxylation. Introduce a hydroxyl group at the N-4 position of the benzoxazinone ring.

Data Presentation

Reaction Yields
CompoundSynthetic RouteKey ReagentsReported Yield
DIBOAFour-step synthesis2-Nitrophenol, Ethyl bromoacetate~60% (overall)[3]
D-DIBOATwo-step chemical synthesis2-Nitrophenol, Ethyl bromoacetate, Pd/C-
D-DIBOABiocatalytic synthesisEthyl 2-(2'-nitrophenoxy)acetate, Engineered E. coli (NfsB)Up to 7.17 mM[6]
DIMBOAMulti-step synthesis4-Methoxy-2-nitrophenol-
DHBOAMulti-step synthesis7-Benzyloxy-2-nitrophenol derivatives-
TRIBOAMulti-step synthesis7-Benzyloxy-2-nitrophenol derivatives-

Note: Specific yield data for all steps were not available in the provided search results and would require access to the full-text articles.

Spectroscopic Data
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spectrometry (m/z)
DIBOA--[M-H]⁻ 180.03
D-DIBOA---
DIMBOA--[M+H]⁺ 212.05[2]
DHBOA---
TRIBOA--[M-H]⁻ 358 (as glucoside)[3]

Note: Detailed NMR assignments require access to the original research articles. The provided data is based on available database information.

Visualizations

General Synthetic Pathway for DIBOA and Analogs

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Products 2-Nitrophenol 2-Nitrophenol Nitrophenoxyacetate Nitrophenoxyacetate Precursor 2-Nitrophenol->Nitrophenoxyacetate 1. Alkylation (Ethyl bromoacetate, K₂CO₃) Substituted_2_Nitrophenol Substituted 2-Nitrophenol Substituted_2_Nitrophenol->Nitrophenoxyacetate 1. Alkylation DIBOA DIBOA Nitrophenoxyacetate->DIBOA 2. Reductive Cyclization 3. Hydroxylation(s) Analogs DIBOA Analogs (DIMBOA, DHBOA, etc.) Nitrophenoxyacetate->Analogs 2. Reductive Cyclization & further modifications

Caption: General synthetic route to DIBOA and its analogs.

Experimental Workflow for D-DIBOA Synthesis

Caption: Workflow for the synthesis of D-DIBOA.

References

Application of DIBOA as a Natural Herbicide in Agriculture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA), a naturally occurring benzoxazinoid found in various gramineous plants such as wheat, maize, and rye, has garnered significant interest as a potential natural herbicide. Its allelopathic properties, coupled with its biodegradability, make it an attractive candidate for sustainable weed management strategies. This document provides detailed application notes and protocols for researchers investigating the herbicidal potential of DIBOA, with a focus on its mechanism of action, experimental evaluation, and relevant signaling pathways.

Mechanism of Action

The herbicidal activity of DIBOA is primarily attributed to its degradation product, 2-amino-3H-phenoxazin-3-one (APO). In the soil, DIBOA is converted to the more stable and highly phytotoxic APO.[1][2] The primary molecular target of APO in plants is the inhibition of histone deacetylases (HDACs).[3]

HDACs are crucial enzymes that regulate gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.[4] By inhibiting HDACs, APO disrupts the normal regulation of gene expression, leading to aberrant cellular processes and ultimately, plant death.[3] This mode of action is distinct from many synthetic herbicides, offering a promising avenue for managing herbicide-resistant weeds.

The inhibition of HDACs by APO has been shown to have a dose-dependent effect on plant growth and development.[3] While DIBOA itself does not directly inhibit HDACs, its conversion to APO in the target environment is a critical step for its herbicidal efficacy.[3]

Signaling Pathway

The inhibition of histone deacetylases by APO, the active metabolite of DIBOA, leads to the hyperacetylation of histones. This epigenetic modification results in a more open chromatin structure, making the DNA more accessible to transcription factors. Consequently, this can lead to the dysregulation of genes involved in various critical cellular processes, including the cell cycle, growth, and stress responses. The altered gene expression disrupts normal plant development and ultimately causes phytotoxicity.

DIBOA_Signaling_Pathway DIBOA DIBOA APO APO (2-amino-3H-phenoxazin-3-one) DIBOA->APO Conversion in Soil HDACs Histone Deacetylases (HDACs) APO->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Chromatin Chromatin Condensation HDACs->Chromatin Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Open_Chromatin Open Chromatin (Relaxation) Acetylated_Histones->Open_Chromatin Gene_Expression Altered Gene Expression Open_Chromatin->Gene_Expression Phytotoxicity Phytotoxicity (Cell Cycle Arrest, Growth Inhibition) Gene_Expression->Phytotoxicity

Figure 1. Proposed signaling pathway for DIBOA's herbicidal action.

Quantitative Data

The following tables summarize the available quantitative data on the phytotoxic effects of DIBOA and its derivatives. It is important to note that the efficacy can vary significantly depending on the plant species, soil type, and environmental conditions.

Table 1: Herbicidal Activity of DIBOA on Various Plant Species

Plant SpeciesCommon NameEffectConcentrationReference
Echinochloa crus-galliBarnyardgrassInhibition of emergenceNot specified[5]
Lepidium sativumCressInhibition of emergenceNot specified[5]
Lactuca sativaLettuceInhibition of emergenceNot specified[5]
Setaria viridisGreen foxtailInhibition of emergenceNot specified[5]
Amaranthus retroflexusRedroot pigweedInhibition of emergenceNot specified[5]
Lolium rigidumAnnual ryegrassInhibition of emergenceNot specified[5]
Amaranthus palmeriPalmer amaranthInhibition of germination & root growthNot specified[6]
Digitaria sanguinalisLarge crabgrassInhibition of germination & root growthNot specified[6]
Eleusine indicaGoosegrassInhibition of root growthNot specified[6]
Sida spinosaPrickly sidaInhibition of germinationNot specified[6]
Cucumis meloMelonTolerantNot specified[6]
Cucumis sativusCucumberTolerantNot specified[6]
Zea maysMaizeTolerantNot specified[6]

Table 2: Half-life of DIBOA and its Degradation Products in Soil

CompoundHalf-lifeSoil TypeReference
DIBOA43 hoursWheat crop soil[7]
BOA2.5 daysWheat crop soil[7]
APO> 3 monthsWheat crop soil[7]

Experimental Protocols

1. Protocol for DIBOA Phytotoxicity Bioassay

This protocol outlines a general method for assessing the herbicidal activity of DIBOA on target weed and crop species in a laboratory setting.

a. Materials:

  • DIBOA (pure compound)

  • Target plant seeds (e.g., Lactuca sativa for a sensitive indicator, and relevant weed/crop species)

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Distilled water

  • Solvent for DIBOA (e.g., acetone or ethanol, if necessary)

  • Growth chamber with controlled temperature and light conditions

  • Calibrated micropipettes

  • Forceps

b. Experimental Workflow:

DIBOA_Bioassay_Workflow cluster_prep Preparation cluster_treatment Treatment Application cluster_incubation Incubation & Observation cluster_analysis Data Analysis prep_solution Prepare DIBOA Stock and Dilution Series apply_solution Apply DIBOA Solutions to Filter Paper prep_solution->apply_solution prep_petri Prepare Petri Dishes with Filter Paper prep_petri->apply_solution place_seeds Place Seeds on Filter Paper apply_solution->place_seeds incubate Incubate in Growth Chamber place_seeds->incubate measure Measure Germination Rate, Root & Shoot Length incubate->measure analyze Calculate Inhibition (%) and Determine IC50 Values measure->analyze

Figure 2. Experimental workflow for DIBOA phytotoxicity bioassay.

c. Procedure:

  • Prepare DIBOA Solutions: Prepare a stock solution of DIBOA in a suitable solvent if it is not readily soluble in water. From the stock solution, prepare a series of dilutions (e.g., 0.1, 0.5, 1, 5, 10 mM) in distilled water. A control with only distilled water (and the solvent if used) should be included.

  • Prepare Petri Dishes: Place two layers of filter paper in each sterile petri dish.

  • Treatment Application: Add a defined volume (e.g., 5 mL) of each DIBOA dilution or the control solution to the filter paper in the petri dishes, ensuring even saturation.

  • Seed Placement: Place a specific number of seeds (e.g., 20) of the target plant species on the moistened filter paper in each petri dish.

  • Incubation: Seal the petri dishes with parafilm to prevent evaporation and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).

  • Data Collection: After a set period (e.g., 7-10 days), record the germination rate, and measure the root and shoot length of the seedlings.

  • Data Analysis: Calculate the percentage of inhibition for each parameter compared to the control. Plot the data to generate dose-response curves and determine the IC50 (concentration causing 50% inhibition) values.

2. Protocol for In Vitro Histone Deacetylase (HDAC) Activity Assay

This protocol provides a method to assess the inhibitory effect of DIBOA's degradation product, APO, on HDAC activity.

a. Materials:

  • APO (pure compound)

  • Plant nuclear extraction kit

  • HDAC activity assay kit (fluorometric or colorimetric)

  • Microplate reader

  • Trichostatin A (TSA) as a positive control inhibitor

  • Protein quantification assay (e.g., Bradford assay)

b. Procedure:

  • Nuclear Protein Extraction: Extract nuclear proteins from the target plant tissue (e.g., root tips or seedlings) using a commercial kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of the nuclear extract using a Bradford assay.

  • HDAC Activity Assay:

    • Prepare a reaction mixture containing the nuclear extract, HDAC assay buffer, and the fluorometric or colorimetric substrate in a 96-well plate.

    • Add different concentrations of APO to the respective wells. Include a no-inhibitor control and a positive control with a known HDAC inhibitor like TSA.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction and add the developer solution as per the kit's instructions.

    • Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each APO concentration relative to the no-inhibitor control. Determine the IC50 value of APO for HDAC inhibition.

Conclusion

DIBOA holds considerable promise as a natural herbicide due to its unique mode of action involving the inhibition of histone deacetylases by its metabolite, APO. This provides a valuable tool for managing weed resistance and developing more sustainable agricultural practices. The protocols and data presented here offer a foundational framework for researchers to further explore and optimize the application of DIBOA in agriculture. Further research is warranted to establish detailed dose-response relationships for a wider range of weed and crop species and to investigate the full spectrum of its ecological impact.

References

Application Note: Extraction of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) from Soil Samples for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) is a naturally occurring benzoxazinoid found in various Gramineae family plants, such as wheat, corn, and rye.[1] It functions as a potent allelochemical, playing a crucial role in plant defense against pests and weeds.[2] The analysis of DIBOA in soil is critical for understanding its environmental fate, allelopathic effects, and potential applications in agriculture and drug development. However, DIBOA is unstable in soil and degrades into other compounds, primarily benzoxazolin-2-one (BOA) and subsequently 2-aminophenoxazin-3-one (APO).[1][3] This instability necessitates robust and efficient extraction protocols to ensure accurate quantification. This document provides detailed methods for the extraction of DIBOA from soil samples for analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Key Considerations for DIBOA Extraction

Due to the rapid degradation of DIBOA in soil, sample handling is critical. To minimize degradation, soil samples should be processed immediately after collection or flash-frozen in liquid nitrogen and lyophilized for storage at -20°C or below until extraction.[4] It is also advisable to quantify the primary degradation product, BOA, to better estimate the initial DIBOA concentration in the soil.

Quantitative Data Summary

The stability and recovery of DIBOA are highly dependent on soil type and environmental conditions. The following tables summarize key quantitative parameters reported in the literature.

Table 1: Stability and Recovery of DIBOA in Soil

Parameter Value Soil Conditions Source
Half-life (t½) 18 - 22 hours Not specified [5]
Half-life (t½) ~43 hours Wheat crop soils [1]
Initial Recovery (at 0 h) 19.68% - 35.51% Dependent on initial concentration [5]

| Limit of Quantitation | 10 ng/g | Not specified |[5] |

Table 2: Example Solvents for Benzoxazinoid Extraction

Solvent System Target Compounds Typical Use Case Source
Methanol/Water/Acetic Acid (80:19:1, v/v/v) DIBOA and its glycosides Broad-spectrum extraction from plant/soil for LC-MS [4]
70% Methanol with 0.1% Formic Acid DIBOA and related compounds Extraction from plant material for LC-MS [6][7]
Ethyl Acetate (from acidified aqueous phase) DIBOA, DIMBOA Liquid-liquid extraction for cleaner extracts [3][8]

| Methanol with 1% Acetic Acid | MBOA (DIBOA derivative) | Ultrasound-assisted extraction from seedlings |[9] |

Experimental Protocols

Protocol 1: Acidified Methanol Extraction for LC-MS Analysis

This protocol is adapted from methods used for broad-spectrum benzoxazinoid analysis and is suitable for researchers aiming for comprehensive profiling.[4][6][7]

Materials and Reagents:

  • Lyophilized and ground soil samples[4]

  • Extraction Solvent: Methanol/Water/Acetic Acid (80:19:1, v/v/v), HPLC or LC-MS grade[4]

  • Centrifuge capable of reaching >10,000 x g

  • Mechanical shaker or vortex mixer

  • Rotary evaporator or nitrogen evaporator

  • Solid Phase Extraction (SPE) cartridges (e.g., C18), if additional cleanup is needed

  • Syringe filters (0.20 µm)[10]

  • Autosampler vials

Procedure:

  • Sample Weighing: Weigh 1.0 g of lyophilized, homogenized soil into a centrifuge tube.

  • Solvent Addition: Add 10 mL of the acidified methanol extraction solvent to the tube.

  • Extraction: Tightly cap the tubes and shake vigorously on a mechanical shaker for 60 minutes at room temperature.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 20 minutes at 10°C.[6][7]

  • Supernatant Collection: Carefully pipette the supernatant into a clean collection tube, avoiding the soil pellet.

  • (Optional) Repeated Extraction: For exhaustive extraction, repeat steps 2-5 on the soil pellet and combine the supernatants.[4]

  • Solvent Evaporation: Evaporate the solvent from the combined supernatant under reduced pressure using a rotary evaporator or under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1.0 mL) of a suitable solvent, such as 70% methanol or the initial mobile phase for LC-MS analysis.[3]

  • Final Filtration: Filter the reconstituted sample through a 0.20 µm syringe filter into an autosampler vial for analysis.[10]

Protocol 2: Ethyl Acetate Liquid-Liquid Extraction

This method is effective for separating DIBOA from more polar soil components.[3][8]

Materials and Reagents:

  • Fresh or frozen soil samples

  • Deionized Water (acidified to pH ~3 with HCl or Formic Acid)

  • Ethyl Acetate (HPLC grade)

  • Centrifuge

  • Vortex mixer

  • Separatory funnel or centrifuge tubes for phase separation

  • Sodium sulfate (anhydrous)

  • Nitrogen evaporator or rotary evaporator

  • Syringe filters (0.22 µm)

  • Autosampler vials

Procedure:

  • Sample Homogenization: Weigh 5.0 g of soil into a centrifuge tube. Add 10 mL of acidified deionized water and vortex thoroughly to create a slurry.

  • Solvent Addition: Add 20 mL of ethyl acetate to the slurry.

  • Extraction: Cap the tube and vortex for 2-3 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic phases.

  • Organic Phase Collection: Carefully transfer the upper ethyl acetate layer to a clean flask or tube.

  • Repeated Extraction: Repeat steps 2-5 twice more, combining the ethyl acetate fractions.

  • Drying: Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.

  • Solvent Evaporation: Evaporate the ethyl acetate to dryness under a stream of nitrogen or using a rotary evaporator.

  • Reconstitution: Dissolve the residue in a known volume (e.g., 1.0 mL) of methanol.[3]

  • Final Filtration: Filter the sample through a 0.22 µm syringe filter into an autosampler vial for HPLC or LC-MS analysis.

Visualized Workflows and Pathways

DIBOA Degradation Pathway in Soil

The following diagram illustrates the biotransformation of DIBOA in soil. DIBOA first degrades to the more stable BOA, which is then transformed into APO.[1]

G DIBOA DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) BOA BOA (benzoxazolin-2-one) DIBOA->BOA  Half-life ≈ 18-43 h APO APO (2-aminophenoxazin-3-one) BOA->APO  Half-life ≈ 2.5 days G cluster_extraction Extraction cluster_cleanup Cleanup & Concentration arrow arrow s1 1. Weigh 1g Lyophilized Soil s2 2. Add 10mL Acidified Methanol s1->s2 s3 3. Shake for 60 min s2->s3 s4 4. Centrifuge (13,000 rpm, 20 min) s3->s4 s5 5. Collect Supernatant s4->s5 s6 6. Evaporate Solvent s5->s6 s7 7. Reconstitute in 1mL Solvent s6->s7 s8 8. Filter (0.2 µm) s7->s8 s9 LC-MS Analysis s8->s9 G s1 1. Homogenize 5g Soil in Acidified Water s2 2. Add 20mL Ethyl Acetate s1->s2 s3 3. Vortex to Mix s2->s3 s4 4. Centrifuge for Phase Separation s3->s4 s5 5. Collect Organic (Top) Layer s4->s5 s6 6. Dry with Na₂SO₄ s5->s6 s7 7. Evaporate to Dryness s6->s7 s8 8. Reconstitute in 1mL Methanol s7->s8 s9 9. Filter (0.22 µm) s8->s9 s10 HPLC / LC-MS Analysis s9->s10

References

Application Note: Analytical Strategies for the Identification and Quantification of DIBOA Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) is a naturally occurring hydroxamic acid found in various gramineous plants like wheat, maize, and rye.[1][2] As a potent allelochemical, DIBOA and its degradation products play a crucial role in plant defense against herbivores and pathogens, and in interactions with soil microbes.[3][4] Understanding the environmental fate of DIBOA is critical for agricultural and ecological studies. This application note provides a comprehensive overview of the analytical techniques and detailed protocols for the identification and quantification of DIBOA's degradation products.

DIBOA Degradation Pathway

In plants, DIBOA is typically stored in its glucosylated form, DIBOA-Glc.[5] Upon tissue damage, enzymatic cleavage releases the unstable aglycone, DIBOA.[5] In the environment, particularly in soil, DIBOA undergoes further transformation, primarily mediated by microorganisms.[2][3] The principal degradation pathway involves the conversion of DIBOA to the more stable 2-benzoxazolinone (BOA).[1][2] BOA can then be further biotransformed into 2-aminophenoxazin-3-one (APO), which is a relatively persistent compound in soil.[1][2]

G DIBOA_Glc DIBOA-Glc DIBOA DIBOA DIBOA_Glc->DIBOA β-glucosidase (Enzymatic Cleavage) BOA BOA DIBOA->BOA Chemical Fission (releases Formic Acid) APO APO BOA->APO Soil Microbe Biotransformation

Figure 1: DIBOA Degradation Pathway.

Core Analytical Techniques

The identification and quantification of DIBOA and its metabolites rely on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the cornerstone for separation and quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for structural elucidation and confirmation.[6][7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC coupled with a Diode Array Detector (DAD) or UV detector, is widely used for separating and quantifying DIBOA, BOA, and APO from complex matrices like soil or plant extracts.[1][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version (LC-MS/MS) provide high sensitivity and selectivity, making them ideal for identifying known and unknown degradation products.[10][11] By providing molecular weight and fragmentation data, LC-MS is a powerful tool for confirming the identity of compounds separated by LC.[6][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for the structural elucidation of novel or unexpected degradation products.[8] After a compound of interest is isolated and purified, typically via preparative HPLC, 1D (¹H, ¹³C) and 2D NMR experiments can reveal its complete chemical structure.[13][14]

General Experimental Workflow

A typical workflow for analyzing DIBOA degradation products involves sample preparation, chromatographic separation, and subsequent detection and identification.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_elucidation Structural Elucidation A Sample Collection (Soil, Plant Tissue, etc.) B Extraction (e.g., aq. Methanol) A->B C Purification (Centrifugation, SPE) B->C D Separation (HPLC / UHPLC) C->D E Quantification (UV / DAD) D->E F Identification (MS / MSn) D->F G Isolation (prep-HPLC) F->G For Unknowns H Structure Confirmation (NMR) G->H

Figure 2: General Experimental Workflow.

Quantitative Data Summary

The stability and transformation rates of DIBOA and its degradation products are crucial for understanding their environmental impact. The following table summarizes key degradation kinetics observed in soil studies.

CompoundHalf-life (t½)Key ObservationReference
DIBOA ~43 hoursPrimarily transforms into BOA in non-sterile soil.[1][2]
BOA ~2.5 daysActs as an intermediate in the biotransformation to APO.[1][2]
APO > 3 monthsHighly persistent in soil under the studied conditions.[1]

Detailed Experimental Protocols

Protocol 1: HPLC-DAD Analysis of DIBOA, BOA, and APO

This protocol is adapted from methodologies used for the analysis of benzoxazinoids in soil extracts.[2]

1. Objective: To separate and quantify DIBOA, BOA, and APO using reverse-phase HPLC with DAD detection.

2. Materials:

  • HPLC system with gradient pump, autosampler, and DAD detector.

  • Reversed-phase C18 column (e.g., Lichrospher 100 RP-18, 250 x 4.0 mm, 5 µm).

  • Mobile Phase A: Water with 1% Acetic Acid.

  • Mobile Phase B: Methanol with 1% Acetic Acid.

  • Analytical standards for DIBOA, BOA, and APO.

  • Sample extracts dissolved in the initial mobile phase composition.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 50 µL.

  • Column Temperature: 25 °C.

  • Detection: Diode Array Detector scanning from 200-400 nm; quantification wavelength set appropriately for each compound (e.g., ~254 nm and 288 nm).[15]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    2.0 30
    19.0 60
    21.0 100
    25.0 100 (Hold)
    26.0 30 (Return to Initial)

    | 30.0 | 30 (Equilibrate) |

4. Procedure:

  • Prepare calibration standards of DIBOA, BOA, and APO at a minimum of five concentration levels.

  • Filter all samples and standards through a 0.22 µm syringe filter before injection.[9]

  • Set up the HPLC system with the specified conditions and allow it to equilibrate.

  • Inject the calibration standards to generate a calibration curve for each analyte.

  • Inject the unknown samples.

  • Identify peaks based on retention times compared to standards.[2]

  • Quantify the concentration of each analyte in the samples using the generated calibration curves.

Protocol 2: UHPLC-MS/MS Identification of DIBOA Degradation Products

This protocol is based on methods developed for the sensitive detection of benzoxazinoids and their metabolites.[3][12]

1. Objective: To identify DIBOA and its degradation products using UHPLC coupled with tandem mass spectrometry.

2. Materials:

  • UHPLC-MS/MS system (e.g., QTOF or Triple Quadrupole).

  • Reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[3]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Sample extracts.

3. UHPLC Conditions:

  • Flow Rate: 0.4 mL/min.[12]

  • Injection Volume: 1-5 µL.

  • Column Temperature: 30-40 °C.[3][12]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    8.0 30
    9.0 99.5
    11.0 99.5 (Hold)
    11.1 5 (Return to Initial)

    | 13.0 | 5 (Equilibrate) |

4. Mass Spectrometry Conditions (Example for ESI+):

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Capillary Voltage: 2-3 kV.[12]

  • Cone Voltage: 20-40 V.

  • Source Temperature: 140-150 °C.[12]

  • Desolvation Temperature: 400-450 °C.

  • Scan Range: m/z 50-1200.[12]

  • Acquisition Mode: Full scan for initial screening; product ion scan (MS/MS) of targeted parent ions for structural confirmation.

5. Procedure:

  • Optimize MS parameters by infusing analytical standards of known compounds (if available).

  • Equilibrate the UHPLC-MS/MS system.

  • Inject the sample.

  • Analyze the full scan data to find ions corresponding to the expected molecular weights of DIBOA and its degradation products (e.g., DIBOA [M+H]⁺, BOA [M+H]⁺, APO [M+H]⁺).

  • Perform targeted MS/MS experiments on the parent ions of interest to obtain fragmentation patterns.

  • Compare the obtained mass spectra and fragmentation patterns with literature data or spectral libraries to confirm the identity of the compounds. For unknown compounds, fragmentation patterns can be used to propose potential structures.

References

Application Notes and Protocols for Bioassays Using DIBOA to Test for Allelopathic Effects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the growth, survival, development, and reproduction of other organisms.[1] These biochemicals, known as allelochemicals, can have beneficial or detrimental effects on the target organisms.[1] One such group of allelochemicals is the benzoxazinoids, which are found in many grasses (Poaceae), including important agricultural crops like maize, wheat, and rye.[2][3]

DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) is a prominent benzoxazinoid that has garnered significant interest for its allelopathic properties.[4][5] It is known to be released into the soil through root exudation and the decomposition of plant residues, where it can inhibit the germination and growth of neighboring plants, particularly small-seeded weeds.[1][6][7] Understanding the allelopathic effects of DIBOA is crucial for developing sustainable agricultural practices, such as utilizing cover crops for weed suppression and potentially for the discovery of natural herbicides.[8]

These application notes provide detailed protocols for conducting bioassays to evaluate the allelopathic potential of DIBOA on seed germination and seedling growth. The described methods are fundamental for screening plant species for sensitivity to DIBOA and for elucidating the physiological and molecular mechanisms underlying its phytotoxicity.

Data Presentation: Quantitative Effects of DIBOA

The following tables summarize the dose-dependent inhibitory effects of DIBOA on seed germination and root elongation of various plant species, compiled from published studies. These data serve as a reference for expected outcomes and for designing experiments with appropriate concentration ranges.

Table 1: Effect of DIBOA on Seed Germination of Various Plant Species

Plant SpeciesDIBOA Concentration (mM)Germination Inhibition (%)Reference
Amaranthus palmeriNot specifiedInhibition observed[6]
Digitaria sanguinalisNot specifiedInhibition observed[6]
Eleusine indicaNot specifiedInhibition observed[6]
Lactuca sativaNot specifiedInhibition observed[6]
Lycopersicon esculentumNot specifiedInhibition observed[6]
Cotton (Gossypium hirsutum)1.0 (equivalent to 1000 nmol g⁻¹ soil)16.5[4]

Table 2: Effect of DIBOA on Root Growth of Various Plant Species

Plant SpeciesDIBOA Concentration (mM)Root Growth Inhibition (%)Reference
Lepidium sativumConcentration-dependentStrong inhibition[9]
Amaranthus retroflexusConcentration-dependentStrong inhibition[9]
Brassica napusConcentration-dependentStrong inhibition[9]
Lolium perenneConcentration-dependentModerate inhibition[9]
Poa annuaConcentration-dependentModerate inhibition[9]
Hordeum vulgareConcentration-dependentWeaker inhibition[9]
Secale cerealeConcentration-dependentWeaker inhibition[9]
Triticum aestivumConcentration-dependentWeaker inhibition[9]

Experimental Protocols

Here we provide detailed methodologies for conducting seed germination and root elongation bioassays to test the allelopathic effects of DIBOA.

Protocol 1: Seed Germination Bioassay

This protocol assesses the effect of DIBOA on the germination rate of target plant species.

Materials:

  • DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one)

  • Distilled water

  • Solvent for DIBOA (e.g., methanol or acetone, if necessary)

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Seeds of the target plant species

  • Growth chamber or incubator with controlled temperature and light conditions

  • Forceps

Procedure:

  • Preparation of DIBOA Solutions:

    • Prepare a stock solution of DIBOA in a suitable solvent if it is not readily soluble in water.

    • Prepare a series of test solutions by diluting the stock solution with distilled water to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 2.0 mM).

    • Prepare a control solution containing the same concentration of the solvent used for the stock solution, diluted in distilled water. A separate control with only distilled water should also be included.

  • Bioassay Setup:

    • Place two layers of filter paper in each Petri dish.

    • Pipette 5 mL of a test solution or control solution onto the filter paper in each Petri dish, ensuring the paper is uniformly moistened.

    • Using forceps, place a predetermined number of seeds (e.g., 20-50) of the target species evenly on the surface of the moistened filter paper.

    • Seal the Petri dishes with parafilm to prevent evaporation.

    • Arrange the Petri dishes in a completely randomized design in a growth chamber.

  • Incubation:

    • Incubate the Petri dishes under controlled conditions optimal for the germination of the target species (e.g., 25°C with a 12h/12h light/dark cycle).

  • Data Collection:

    • Record the number of germinated seeds daily for a specified period (e.g., 7 days). A seed is considered germinated when the radicle has emerged.

    • Calculate the germination percentage for each treatment and replicate at the end of the experiment.

Protocol 2: Root and Shoot Elongation Bioassay

This protocol evaluates the effect of DIBOA on the early seedling growth of target plant species.

Materials:

  • All materials listed in Protocol 3.1

  • Ruler or caliper for measuring root and shoot length

  • Image analysis software (optional)

Procedure:

  • Bioassay Setup and Incubation:

    • Follow steps 1-3 from Protocol 3.1.

  • Data Collection:

    • At the end of the incubation period (e.g., 7 days), carefully remove the seedlings from the Petri dishes.

    • Measure the length of the primary root and the shoot of each seedling using a ruler or caliper. For more precise measurements, seedlings can be scanned, and the lengths can be measured using image analysis software.

    • Calculate the average root length and shoot length for each treatment and replicate.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for conducting a DIBOA allelopathy bioassay.

G Experimental Workflow for DIBOA Bioassay cluster_prep Preparation cluster_setup Bioassay Setup cluster_incubation Incubation cluster_data Data Collection & Analysis prep_sol Prepare DIBOA Solutions (various concentrations) add_solution Add 5 mL of solution to each dish prep_sol->add_solution prep_control Prepare Control Solutions (solvent and water) prep_control->add_solution setup_petri Place filter paper in Petri dishes setup_petri->add_solution place_seeds Place seeds on filter paper add_solution->place_seeds incubate Incubate in growth chamber (controlled conditions) place_seeds->incubate measure_germ Record germination daily incubate->measure_germ measure_growth Measure root and shoot length incubate->measure_growth analyze Calculate germination % and average lengths measure_germ->analyze measure_growth->analyze conclusion Draw conclusions on allelopathic effect analyze->conclusion

Workflow for DIBOA allelopathy bioassay.
Proposed Signaling Pathway of DIBOA's Allelopathic Action

Based on the current understanding of allelochemical effects, the following diagram proposes a potential signaling pathway for DIBOA's inhibitory action on plant cells. Allelochemicals are known to influence various physiological processes including cell division, membrane permeability, and hormone signaling.[1]

G Proposed Signaling Pathway of DIBOA Action cluster_cell Target Plant Cell cluster_effects Physiological Effects DIBOA DIBOA membrane Cell Membrane DIBOA->membrane Increases permeability ros Increased ROS Production membrane->ros hormone Hormone Signaling Disruption (e.g., Auxin, Gibberellin) ros->hormone celldiv Inhibition of Cell Division hormone->celldiv cellelong Inhibition of Cell Elongation hormone->cellelong germ_inhibit Germination Inhibition celldiv->germ_inhibit root_inhibit Root Growth Inhibition celldiv->root_inhibit cellelong->root_inhibit

Proposed DIBOA signaling pathway.

Concluding Remarks

The protocols and information provided herein offer a comprehensive guide for researchers investigating the allelopathic properties of DIBOA. Consistent application of these bioassays will facilitate the generation of reproducible data, contributing to a deeper understanding of the ecological roles of benzoxazinoids and their potential applications in agriculture and drug development. Further research into the specific molecular targets and signaling cascades activated by DIBOA will be crucial for fully harnessing its biological activity.

References

Application Note: Downstream Purification of Biocatalytically Synthesized 4-hydroxy-(2H)-1,4-benzoxazin-3(4H)-one (D-DIBOA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-hydroxy-(2H)-1,4-benzoxazin-3(4H)-one (D-DIBOA) is a benzohydroxamic acid with significant potential as an allelochemical for applications in agriculture as a natural herbicide.[1][2][3] Biocatalytic synthesis of D-DIBOA has been successfully achieved using engineered E. coli strains, which transform a precursor compound into D-DIBOA and export it into the culture medium.[1][2][4] This method presents a greener alternative to chemical synthesis. However, the recovery and purification of D-DIBOA from the complex aqueous matrix of the culture medium is a critical downstream step to obtain a pure product for further studies and applications. The culture medium contains the target product, D-DIBOA, alongside untransformed precursor, bacterial metabolites, and components of the culture medium.[5]

This application note details a chromatographic method for the purification of D-DIBOA from a filtered cell culture medium. The described process is efficient, automatable, and avoids the use of organic solvent wastes, aligning with the principles of green chemistry.[1][2][3] The purified D-DIBOA has been shown to have virtually the same biological activity as the chemically synthesized compound.[2][3]

Quantitative Data Summary

The biocatalytic production of D-DIBOA has been optimized, leading to significant improvements in yield. The following table summarizes the production yields before and after optimization of the biocatalysis process.

ParameterValueReference
Initial D-DIBOA Production5.01 mM[6]
Optimized D-DIBOA Production7.17 mM[6][7]
Precursor Transformation89.90% in 24h[5]

Experimental Protocols

1. Preparation of the Cell-Free Culture Medium

This protocol describes the initial step of separating the E. coli biocatalyst from the culture medium containing the synthesized D-DIBOA.

  • Materials:

    • Culture broth containing biocatalytically synthesized D-DIBOA

    • Centrifuge

    • 0.22 µm nylon filters

  • Procedure:

    • Following the biocatalytic transformation, centrifuge the culture broth to pellet the E. coli cells.

    • Carefully decant the supernatant.

    • Filter the supernatant through a 0.22 µm nylon filter to remove any remaining cells and particulate matter.[1]

    • The resulting cell-free medium is now ready for chromatographic purification.

2. Chromatographic Purification of D-DIBOA

This protocol outlines an automated chromatographic method for the purification of D-DIBOA from the cell-free culture medium.

  • Instrumentation and Columns:

    • HPLC system (e.g., Merck HITACHI HPLC system)[1]

    • Phenomenex Gemini C18 column (4.6 × 250 mm) or equivalent reverse-phase column[1]

  • Reagents:

    • High-purity water

    • Acetonitrile (or other suitable organic solvent for elution, though the described method aims to be solvent-free)

    • D-DIBOA standard for calibration

  • Procedure:

    • Equilibrate the reverse-phase column with the initial mobile phase conditions.

    • Load a defined volume of the filtered, cell-free culture medium onto the column.

    • Elute the column with a suitable mobile phase gradient to separate D-DIBOA from the precursor and other impurities. Note: The specific gradient conditions are not detailed in the provided abstracts but would typically involve an increasing concentration of an organic solvent like acetonitrile in water.

    • Monitor the elution profile using a UV detector.

    • Collect the fractions corresponding to the D-DIBOA peak.

    • Pool the D-DIBOA containing fractions for further analysis and downstream applications.

3. Quantification of D-DIBOA

Accurate quantification of D-DIBOA is crucial for monitoring the purification process and determining the final yield. Two methods are described:

3.1. HPLC-Based Quantification

  • Procedure:

    • Prepare a calibration curve using D-DIBOA standards of known concentrations.

    • Inject a known volume of the sample (from the culture medium or purified fractions) into the HPLC system.

    • Quantify D-DIBOA by integrating the peak area and comparing it to the calibration curve.[1]

3.2. Spectrophotometric Quantification

A rapid and sensitive spectrophotometric method has been developed for high-throughput analysis.[6]

  • Principle: This method is based on the generation of blue Fe3+ complexes with D-DIBOA.[1]

  • Procedure:

    • Add the sample (e.g., 100 µL) to a microtiter plate.[5][6]

    • Add the reagents required to form the Fe3+ complex.

    • Measure the absorbance at 750 nm using a microtiter plate reader.[1][5]

    • Calculate the D-DIBOA concentration based on a standard curve.

  • Performance:

    • Limit of Detection (LOD): 0.0165 µmol·mL-1[6]

    • Limit of Quantification (LOQ): 0.0501 µmol·mL-1[6]

Visualizations

Biocatalytic Synthesis of D-DIBOA

The biocatalytic synthesis of D-DIBOA is a two-step process. The first step is a chemical synthesis to produce the precursor, ethyl 2-(2´-nitrophenoxy)acetate. The second step is the biotransformation of this precursor into D-DIBOA by an engineered E. coli strain overexpressing the nitroreductase NfsB.[4][7][8]

G cluster_synthesis Biocatalytic D-DIBOA Synthesis 2-Nitrophenol 2-Nitrophenol Precursor (PC) Ethyl 2-(2'-nitrophenoxy)acetate 2-Nitrophenol->Precursor (PC) Chemical Synthesis (Nucleophilic Substitution) Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->Precursor (PC) E_coli Engineered E. coli (overexpressing NfsB) Precursor (PC)->E_coli Addition to culture D_DIBOA D-DIBOA in Culture Medium E_coli->D_DIBOA Biotransformation

Caption: Biocatalytic synthesis of D-DIBOA from 2-nitrophenol.

Downstream Purification Workflow for D-DIBOA

The following diagram illustrates the workflow for the downstream purification of D-DIBOA from the culture medium.

G cluster_purification D-DIBOA Downstream Purification Workflow Culture E. coli Culture with D-DIBOA Centrifugation Centrifugation Culture->Centrifugation Filtration 0.22 um Filtration Centrifugation->Filtration Supernatant Waste Cell Pellet Centrifugation->Waste Cell_Free_Medium Cell-Free Medium Filtration->Cell_Free_Medium Chromatography Automated Reverse-Phase Chromatography Cell_Free_Medium->Chromatography Pure_DIBOA Purified D-DIBOA Chromatography->Pure_DIBOA

Caption: Workflow for the downstream purification of D-DIBOA.

References

Troubleshooting & Optimization

Technical Support Center: DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with DIBOA. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the stability and effective use of DIBOA in your research.

Frequently Asked Questions (FAQs)

Q1: What is DIBOA and what are its potential applications?

A1: DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) is a naturally occurring benzoxazinoid found in various Gramineae plants like wheat, corn, and rye.[1] Historically studied for its allelopathic, insecticidal, and antifungal properties in agriculture, DIBOA and its derivatives are gaining interest in drug development for their potential therapeutic effects, including anti-inflammatory and anti-cancer activities.

Q2: How should I prepare and store DIBOA stock solutions to ensure stability?

A2: For optimal stability, DIBOA stock solutions should be prepared in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol. It is recommended to prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume added to your experimental system. Store stock solutions in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles and protect from light and moisture. Before use, allow aliquots to equilibrate to room temperature to prevent condensation from introducing water, which can degrade the compound.

Q3: What are the primary degradation products of DIBOA?

A3: DIBOA is known to be unstable under certain conditions, particularly in aqueous solutions. Its primary degradation product is 2-benzoxazolinone (BOA).[1] This transformation can be influenced by factors such as pH and the presence of microorganisms.[1] In some biological systems, BOA can be further biotransformed into 2-aminophenoxazin-3-one (APO).[1]

DIBOA_Degradation DIBOA DIBOA BOA BOA (2-benzoxazolinone) DIBOA->BOA Degradation APO APO (2-aminophenoxazin-3-one) BOA->APO Biotransformation

Figure 1. DIBOA Degradation Pathway.

Q4: How can I monitor the stability of my DIBOA solutions?

A4: The stability of DIBOA can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection. This method allows for the separation and quantification of the intact DIBOA from its degradation products, such as BOA. By analyzing samples over time, you can determine the rate of degradation under your specific experimental or storage conditions.

Stability of DIBOA in Different Solvent Systems

The stability of DIBOA is highly dependent on the solvent, temperature, and pH. While specific quantitative data for DIBOA is limited in the literature, this section provides general guidance and data table templates for researchers to determine stability in their own experimental settings.

Solubility Data

DIBOA, like many hydrophobic compounds, has limited solubility in aqueous solutions but is more soluble in organic solvents. A mixture of ethanol and DMSO has been shown to increase the solubility of similar natural compounds.[2]

Table 1: DIBOA Solubility (User-Determined) Use the protocol provided below to determine the solubility in your specific solvents and record the results here.

Solvent System Temperature (°C) Maximum Solubility (mg/mL) Maximum Solubility (mM)
100% DMSO 25
100% Ethanol 25
PBS (pH 7.4) 25

| Cell Culture Media + 10% FBS | 37 | | |

Stability in Organic Solvents

DMSO and ethanol are common solvents for preparing stock solutions. Generally, compounds stored in anhydrous DMSO at -20°C are stable for extended periods.[3] However, DMSO is hygroscopic and water absorption can lead to compound degradation.[3]

Table 2: Stability of DIBOA in DMSO (User-Determined Template) % Remaining DIBOA measured by HPLC analysis relative to T=0.

Storage Temperature Time = 0 Time = 24h Time = 1 week Time = 1 month
Room Temperature 100%
4°C 100%

| -20°C | 100% | | | |

Table 3: Stability of DIBOA in Ethanol (User-Determined Template) % Remaining DIBOA measured by HPLC analysis relative to T=0.

Storage Temperature Time = 0 Time = 24h Time = 1 week Time = 1 month
Room Temperature 100%
4°C 100%

| -20°C | 100% | | | |

Stability in Aqueous Buffers (Effect of pH)

DIBOA's stability is significantly affected by pH in aqueous solutions. Generally, benzoxazinoids are more stable in acidic to neutral conditions and degrade more rapidly in alkaline conditions.

Table 4: Stability of DIBOA in Aqueous Buffers at Room Temperature (User-Determined Template) % Remaining DIBOA measured by HPLC analysis relative to T=0.

Buffer (pH) Time = 0 Time = 1h Time = 6h Time = 24h
Citrate Buffer (pH 4.0) 100%
Phosphate Buffer (pH 7.0) 100%

| Carbonate Buffer (pH 9.0) | 100% | | | |

Experimental Protocols

Protocol 1: General Method for Determining DIBOA Solubility
  • Add a small, known amount of DIBOA powder to a vial.

  • Incrementally add the solvent of interest (e.g., DMSO, ethanol, PBS) in known volumes.

  • After each addition, vortex the vial vigorously for 1-2 minutes.

  • Visually inspect the solution against a light source for any undissolved particles.

  • Continue adding solvent until all of the DIBOA is completely dissolved.

  • The concentration at which the compound fully dissolves is the approximate solubility. For more precise measurements, create a saturated solution, equilibrate, centrifuge to pellet excess solid, and measure the concentration of the supernatant by HPLC.

Protocol 2: HPLC-Based Method for DIBOA Stability Assessment

This protocol describes a general stability-indicating HPLC method to quantify DIBOA and its primary degradation product, BOA.[4][5]

  • Preparation of Solutions:

    • Prepare a concentrated stock solution of DIBOA (e.g., 10 mg/mL) in anhydrous DMSO or ethanol.

    • Prepare a stock solution of a BOA standard in the same solvent.

    • Dilute the DIBOA stock solution into the solvent systems to be tested (e.g., DMSO, ethanol, various pH buffers) to a final concentration of ~50-100 µg/mL.

  • Incubation:

    • Divide the solutions into aliquots for each time point and temperature condition.

    • Store the aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature).

  • Sample Analysis:

    • At each designated time point (e.g., 0, 1, 6, 24 hours), remove an aliquot.

    • If necessary, stop the degradation by freezing or by neutralizing the pH.

    • Filter the sample through a 0.22 µm syringe filter before injection.

    • Analyze the sample using the HPLC method described below.

  • Suggested HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 15-20 minutes to elute both DIBOA and the more hydrophobic BOA.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Create a calibration curve using the DIBOA and BOA standards to quantify their concentrations in the samples.

    • Calculate the percentage of DIBOA remaining at each time point relative to the initial concentration at time zero.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare DIBOA Stock Solution (e.g., 10 mg/mL in DMSO) prep_test Dilute Stock into Test Solvents (DMSO, EtOH, Buffers) prep_stock->prep_test incubate Store Aliquots at Different Temperatures (-20°C, 4°C, RT) prep_test->incubate sample Sample at Time Points (0, 1, 6, 24h) incubate->sample hplc Analyze by HPLC-UV sample->hplc quantify Quantify DIBOA & BOA using Calibration Curves hplc->quantify calc Calculate % DIBOA Remaining quantify->calc

Figure 2. Experimental workflow for assessing DIBOA stability.

Troubleshooting Guide

Issue 1: My DIBOA solution shows a precipitate after being added to aqueous cell culture media.

  • Cause: This is a common issue known as "solvent-shifting" or "crashing out." DIBOA is hydrophobic and has low solubility in aqueous environments. When a concentrated DMSO or ethanol stock is diluted into the media, the solvent polarity changes drastically, causing the compound to precipitate.[6]

  • Solutions:

    • Decrease Final Concentration: The simplest solution is to test if a lower final concentration of DIBOA remains in solution.

    • Optimize Dilution Method: Instead of adding the stock solution directly to the full volume of media, try a stepwise dilution. Add the stock to a smaller volume of media first, mix thoroughly, and then add this intermediate dilution to the final volume. Adding the stock solution slowly while vortexing or swirling the media can also help.

    • Pre-warm Media: Ensure your cell culture media is pre-warmed to 37°C before adding the DIBOA stock solution.

    • Reduce Serum (with caution): While serum proteins can sometimes help solubilize compounds, they can also cause interactions. If your cells can tolerate it, try reducing the serum percentage or using serum-free media for the duration of the treatment.[6] Always test the effect of reduced serum on cell viability separately.

    • Use Formulation Aids: For persistent solubility issues, consider using solubilizing agents like cyclodextrins, though their effects on your specific assay must be validated.[6]

Issue 2: I am observing inconsistent or variable results in my biological assays.

  • Cause: Inconsistent results can stem from the degradation of DIBOA in your stock or working solutions, or from the compound interfering with the assay itself.

  • Solutions:

    • Verify Stock Solution Integrity: Prepare fresh stock solutions and aliquot them to avoid repeated freeze-thaw cycles. Re-verify the concentration of your stock solution periodically using HPLC or a spectrophotometer.

    • Assess Stability in Media: DIBOA may be unstable in your cell culture media over the course of a long experiment. Perform a time-course stability study in the complete media at 37°C to determine its half-life under your experimental conditions.

    • Include Proper Controls: Always include a vehicle control (media with the same final concentration of DMSO or ethanol but without DIBOA) to account for any effects of the solvent on the cells.

    • Check for Assay Interference: Some compounds can directly interfere with assay readouts (e.g., absorbance, fluorescence). Run a control with your DIBOA concentration in a cell-free version of your assay to check for any direct interference.

Issue 3: I see new or unexpected peaks in my HPLC chromatogram during a stability study.

  • Cause: The appearance of new peaks likely indicates the formation of degradation products other than BOA, or impurities in the original DIBOA sample.

  • Solutions:

    • Characterize Peaks: If your HPLC is connected to a mass spectrometer (LC-MS), you can get mass information on the new peaks to help identify them.

    • Conduct Forced Degradation: To intentionally generate degradation products and confirm your HPLC method can resolve them, perform a forced degradation study.[7] This involves exposing DIBOA to harsh conditions (e.g., strong acid, strong base, oxidation, heat, light) and analyzing the resulting mixture.[7] This helps to confirm that your analytical method is truly "stability-indicating."

Potential Signaling Pathways for Investigation

While DIBOA's mechanisms of action in mammalian cells are not yet fully elucidated, related natural compounds are known to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways.[8][9][10][11][12][13] Researchers investigating the anti-inflammatory or anti-cancer properties of DIBOA may consider exploring its effects on these pathways.

Hypothetical Model: DIBOA and the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is held in the cytoplasm by an inhibitor protein, IκB. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many anti-inflammatory compounds act by inhibiting this pathway.

Disclaimer: The following diagram is a generalized representation of the NF-κB pathway and illustrates potential points of inhibition. There is currently no direct published evidence confirming that DIBOA acts via this mechanism. This model is provided as a conceptual framework for investigation.

NFkB_Pathway cluster_stimulus Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Activation IkB_P IκB Phosphorylation IKK->IkB_P IkB_Deg IκB Degradation IkB_P->IkB_Deg NFkB_active Active NF-κB IkB_Deg->NFkB_active Releases Response Pro-inflammatory Response NFkB_complex NF-κB / IκB (Inactive Complex) NFkB_complex->IkB_P IκB NFkB_nuc NF-κB Translocation NFkB_active->NFkB_nuc DIBOA_1 DIBOA? (Hypothetical) DIBOA_1->IKK Inhibition? DIBOA_2 DIBOA? (Hypothetical) DIBOA_2->IkB_Deg Inhibition? Transcription Gene Transcription NFkB_nuc->Transcription Transcription->Response

Figure 3. Hypothetical inhibition points of DIBOA in the NF-κB pathway.

References

Technical Support Center: Analysis of DIBOA and its Degradation Products in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and quantifying the degradation products of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) in soil and water samples. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate accurate and efficient experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of DIBOA in soil?

A1: In soil, DIBOA primarily degrades into two main products. The initial transformation product is benzoxazolin-2(3H)-one (BOA).[1] Subsequently, BOA is biotransformed into 2-aminophenoxazin-3-one (APO).[1]

Q2: What is the degradation pathway of DIBOA in water?

A2: The degradation of DIBOA in aqueous solutions also involves the initial transformation to BOA through the spontaneous loss of formic acid.[2][3] The further degradation pathway in water is less defined than in soil but is expected to involve microbial transformations.

Q3: What are the typical half-lives of DIBOA and its degradation products in soil?

A3: The half-life of DIBOA in soil is approximately 18 to 43 hours.[1][2] Its primary degradation product, BOA, has a half-life of about 2.5 days before it is converted to APO.[1] APO is significantly more stable and can persist in soil for several months.[1]

Q4: What are the recommended analytical techniques for quantifying DIBOA and its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and reliable methods for the separation and quantification of DIBOA, BOA, and APO in environmental samples.[1][4]

Quantitative Data Summary

The following table summarizes the degradation kinetics of DIBOA and its primary degradation product, BOA, in soil.

CompoundMatrixHalf-life (t½)Key ProductReference
DIBOASoil18 - 43 hoursBOA[1][2]
BOASoil~2.5 daysAPO[1]

Degradation Pathway of DIBOA

DIBOA_Degradation cluster_key Degradation Stages DIBOA DIBOA BOA BOA (Benzoxazolin-2(3H)-one) DIBOA->BOA Soil (t½ ≈ 18-43h) Water (spontaneous) APO APO (2-aminophenoxazin-3-one) BOA->APO Soil (t½ ≈ 2.5 days) (Biotransformation) Initial Compound Initial Compound Intermediate Product Intermediate Product Final Product Final Product

Caption: Degradation pathway of DIBOA in soil and water.

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of DIBOA and its degradation products from soil and water samples.

Protocol 1: Extraction of DIBOA, BOA, and APO from Soil
  • Sample Collection and Storage: Collect soil samples and store them at -20°C until analysis to prevent further degradation.

  • Extraction:

    • Weigh 1 gram of wet soil into a 15 mL polyethylene tube.[2]

    • Add 5 mL of a 70:30 (v/v) methanol:water solution containing 0.1% formic acid.

    • Vortex the mixture for 20 seconds.[5]

    • Place the tube in an ultrasonic bath for 15 minutes at 25°C.

    • Centrifuge the sample at 13,000 rpm for 20 minutes at 10°C.[5]

    • Collect the supernatant for analysis.

  • Sample Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) step using a C18 cartridge can be employed to remove interfering substances.

Protocol 2: Analysis by HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.

  • Chromatographic Conditions:

    • Column: Lichrospher® RP-18 (5 µm, 250 x 4.6 mm) or equivalent.[6]

    • Mobile Phase: A gradient elution is typically used. For example, a mixture of acetonitrile and 0.02 M ammonium acetate buffer with 0.8% trifluoroacetic acid (pH 2.5).[6]

    • Flow Rate: 1.0 - 1.2 mL/min.[6]

    • Detection Wavelength: Monitor at 254 nm and 280 nm for optimal detection of all compounds.

    • Injection Volume: 20 µL.

  • Quantification: Create a calibration curve using certified standards of DIBOA, BOA, and APO to quantify their concentrations in the samples.

Protocol 3: Analysis by LC-MS

For higher sensitivity and selectivity, especially for complex matrices or low concentrations, LC-MS is recommended.

  • Instrumentation: A UHPLC system coupled to a mass spectrometer (e.g., single quadrupole or tandem MS).

  • Chromatographic Conditions:

    • Column: Acquity BEH C18 (1.7 µm, 2.1 x 100 mm) or similar.[7]

    • Mobile Phase:

      • Solvent A: Water with 0.1% formic acid.[7]

      • Solvent B: Acetonitrile with 0.1% formic acid.[7]

    • Gradient Program: A typical gradient would start with a low percentage of Solvent B, increasing linearly to elute the compounds of interest.

    • Flow Rate: 0.4 mL/min.[7]

    • Column Temperature: 40°C.[7]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes should be tested for optimal sensitivity for each compound.

    • Data Acquisition: Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted quantification to enhance sensitivity and specificity.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection 1. Soil/Water Sample Collection Extraction 2. Extraction with Methanol/Water Sample_Collection->Extraction Centrifugation 3. Centrifugation Extraction->Centrifugation Supernatant_Collection 4. Supernatant Collection Centrifugation->Supernatant_Collection HPLC_LCMS 5. HPLC-UV or LC-MS Analysis Supernatant_Collection->HPLC_LCMS Data_Acquisition 6. Data Acquisition HPLC_LCMS->Data_Acquisition Peak_Integration 7. Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification 8. Quantification (Calibration Curve) Peak_Integration->Quantification Reporting 9. Data Reporting Quantification->Reporting

Caption: General experimental workflow for DIBOA analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of DIBOA and its degradation products.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Recovery of Analytes - Incomplete extraction from the soil matrix.- Degradation of analytes during sample preparation.- Inefficient SPE cleanup.- Increase extraction time or use sonication.- Ensure samples are kept cold and processed quickly. Work in low light if photodegradation is suspected.- Optimize SPE method (e.g., conditioning, loading, washing, and elution steps).
Poor Peak Shape (Tailing or Fronting) - Active sites on the HPLC column interacting with analytes.- Column overload.- Incompatibility between injection solvent and mobile phase.- Use a high-purity silica column or add a competing base (e.g., triethylamine) to the mobile phase for tailing peaks.- Reduce the injection volume or sample concentration.- Dissolve the sample in the initial mobile phase.
Irreproducible Retention Times - Fluctuations in column temperature.- Inconsistent mobile phase composition.- Air bubbles in the pump or detector.- Use a column oven to maintain a stable temperature.- Prepare fresh mobile phase daily and ensure accurate mixing.- Degas the mobile phase and purge the HPLC system.
Ghost Peaks in Chromatogram - Contamination from the sample, solvent, or HPLC system.- Carryover from a previous injection.- Use high-purity solvents and filter all samples and mobile phases.- Run blank injections to identify the source of contamination.- Implement a robust needle wash procedure in the autosampler method.
Baseline Noise or Drift - Contaminated mobile phase or detector cell.- Leaks in the HPLC system.- Unstable detector lamp.- Prepare fresh mobile phase and flush the system.- Check all fittings for leaks.- Allow the detector lamp to warm up sufficiently and replace if necessary.

Troubleshooting Workflow

Troubleshooting_Workflow Problem Problem Identified (e.g., Poor Peak Shape) Isolate_Variable Isolate the Variable (Change one thing at a time) Problem->Isolate_Variable Check_Column Check HPLC Column (Age, Performance) Isolate_Variable->Check_Column Check_Mobile_Phase Check Mobile Phase (Composition, pH, Freshness) Isolate_Variable->Check_Mobile_Phase Check_Sample_Prep Check Sample Prep (Extraction, Dilution) Isolate_Variable->Check_Sample_Prep Check_Instrument Check Instrument (Leaks, Pump, Detector) Isolate_Variable->Check_Instrument Consult_Guide Consult Troubleshooting Guide for Specific Solutions Check_Column->Consult_Guide Check_Mobile_Phase->Consult_Guide Check_Sample_Prep->Consult_Guide Check_Instrument->Consult_Guide Resolved Problem Resolved Consult_Guide->Resolved

Caption: Logical workflow for troubleshooting experimental issues.

References

Technical Support Center: Troubleshooting Low Yield in DIBOA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of 2,4-dihydroxy-(2H)-1,4-benzoxazin-3(4H)-one (DIBOA).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing DIBOA?

A1: The two main approaches for DIBOA synthesis are a two-step chemical synthesis and a biocatalytic method using genetically engineered microorganisms.[1][2] The chemical synthesis involves an initial nucleophilic substitution to form a precursor, ethyl 2-(2′-nitrophenoxy)acetate, followed by a reduction of the nitro group and subsequent cyclization.[1][2] The biocatalytic approach often utilizes an engineered E. coli strain overexpressing the nitroreductase NfsB to convert the precursor to D-DIBOA.[1][3][4]

Q2: What is a typical molar yield for the chemical synthesis of DIBOA?

A2: The chemical synthesis of D-DIBOA, an active analog of DIBOA, can be challenging. While the first step, the nucleophilic substitution to create the precursor, can achieve a high molar yield of up to 99%, the second step involving reduction and cyclization is often less efficient. The overall molar yield for the second step is reported to be around 70% under optimized conditions.

Q3: What are the main challenges associated with the chemical synthesis of DIBOA?

A3: The primary bottleneck in the chemical synthesis of D-DIBOA is the second step. This stage often requires an expensive palladium on carbon (Pd/C) catalyst and involves an exothermic reaction with the release of hydrogen gas, which can be hazardous.[5] The use of harmful reagents like dioxane or sodium borohydride also presents safety and environmental concerns.

Q4: How does the biocatalytic synthesis of D-DIBOA compare to the chemical method in terms of yield?

A4: The biocatalytic synthesis using engineered E. coli can achieve molar yields similar to or even exceeding the chemical synthesis, with reports of up to 100% molar yield at lower precursor concentrations (4.4 mM).[5][3] Optimization strategies, such as controlled precursor addition, have been shown to significantly increase D-DIBOA production, with one study reporting a 43% increase from 5.01 mM to 7.17 mM.[3][4]

Troubleshooting Guide for Low Yield

This guide addresses specific issues that can lead to low yields in DIBOA synthesis and provides actionable solutions.

Issue 1: Low Yield in the Chemical Synthesis (Step 2: Reduction and Cyclization)

Possible Cause: Inefficient Catalysis or Catalyst Poisoning.

Solution:

  • Catalyst Quality: Ensure the Pd/C catalyst is fresh and has not been exposed to contaminants that could poison it.

  • Catalyst Loading: The amount of catalyst used is critical. Systematically optimize the catalyst loading to find the most effective concentration for your reaction scale.

  • Reaction Conditions: The reduction of the nitro group is a sensitive reaction. Ensure proper hydrogen pressure and efficient stirring to maximize the interaction between the substrate, catalyst, and hydrogen.

Possible Cause: Suboptimal Reaction Conditions.

Solution:

  • Temperature Control: The reaction is exothermic. Maintain careful temperature control to prevent side reactions. High temperatures can lead to the formation of undesired byproducts.

  • Solvent Purity: Use high-purity, anhydrous solvents. The presence of water or other impurities can interfere with the reaction.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Prolonged reaction times can lead to product degradation.

Issue 2: Low Yield in the Biocatalytic Synthesis

Possible Cause: Precursor Toxicity or Inhibition.

Solution:

  • Controlled Precursor Addition: High concentrations of the precursor, ethyl 2-(2′-nitrophenoxy)acetate, can be inhibitory to the E. coli biocatalyst.[3] Implement a fed-batch strategy where the precursor is added in several smaller loads to maintain a concentration below the inhibitory threshold (e.g., below 2.2 mM).[3]

  • Real-time Monitoring: Utilize a rapid and sensitive quantification method, such as a spectrophotometric assay, to monitor D-DIBOA production and precursor concentration in real-time.[3][4] This allows for precise control over precursor addition.

Possible Cause: Suboptimal Culture Conditions.

Solution:

  • Optimized Growth Medium: The composition of the culture medium can significantly impact cell growth and enzyme activity. Use a defined medium that has been optimized for D-DIBOA production.[3]

  • Nutrient Feeding: Monitor and control the concentration of essential nutrients like glucose. In some strategies, adding a glucose load during the stationary phase can improve and maintain cell growth and productivity.[3]

  • Inducer Concentration: If using an inducible promoter system (e.g., pBAD), ensure the optimal concentration of the inducer (e.g., arabinose) is used to maximize the expression of the nitroreductase enzyme.

Issue 3: Product Loss During Purification

Possible Cause: Co-elution with Byproducts or Unreacted Precursor.

Solution:

  • Chromatographic Method Optimization: The purification of D-DIBOA from the reaction mixture, which contains the unreacted precursor and other byproducts, can be challenging.[2] Develop and optimize a chromatographic method, such as HPLC with a C8 or C18 column, to achieve good separation.[6][7]

  • Extraction Efficiency: If performing a liquid-liquid extraction, ensure the pH of the aqueous phase is optimized for the selective extraction of DIBOA into the organic solvent.

Data Presentation

Table 1: Comparison of DIBOA Synthesis Methods

FeatureChemical SynthesisBiocatalytic Synthesis
Starting Materials 2-nitrophenol, ethyl bromoacetateEthyl 2-(2′-nitrophenoxy)acetate, Engineered E. coli
Key Reagents/Catalysts Pd/C, H₂, or NaBH₄Nitroreductase NfsB
Reported Molar Yield ~70% (for the second step)Up to 100% (at low precursor concentration)[5][3]
Key Challenges Expensive catalyst, hazardous reactionPrecursor inhibition, optimization of culture conditions
Environmental Impact Use of heavy metals and hazardous solventsGenerally considered a "greener" approach

Table 2: Optimization of Biocatalytic D-DIBOA Production

StrategyD-DIBOA Concentration (mM)Molar Yield (%)Reference
Initial Process 5.01Similar to chemical synthesis[3]
Optimized with Controlled Precursor Addition 7.1789.90[3]
At Lower Precursor Concentration (4.4 mM) -100[5][3]

Experimental Protocols

Protocol 1: Chemical Synthesis of D-DIBOA Precursor (Ethyl 2-(2′-nitrophenoxy)acetate)

This protocol is adapted from the general description of the first step of D-DIBOA synthesis.[1][2]

Materials:

  • 2-nitrophenol

  • Ethyl bromoacetate

  • Potassium carbonate (or another suitable base)

  • Acetone (or another suitable solvent)

Procedure:

  • Dissolve 2-nitrophenol in acetone in a round-bottom flask.

  • Add potassium carbonate to the solution and stir.

  • Slowly add ethyl bromoacetate to the reaction mixture.

  • Reflux the mixture for a specified time, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure ethyl 2-(2′-nitrophenoxy)acetate.

Note: This is a generalized protocol. Specific quantities, reaction times, and temperatures should be optimized for your specific experimental setup.

Protocol 2: Biocatalytic Synthesis of D-DIBOA

This protocol is based on the whole-cell biocatalysis method described in the literature.[3]

Materials:

  • Engineered E. coli strain (e.g., ΔlapAΔfliQ/pBAD-NfsB)

  • Defined culture medium (e.g., M9 medium) supplemented with glucose and other necessary nutrients

  • Arabinose (for induction)

  • Ethyl 2-(2′-nitrophenoxy)acetate (precursor)

Procedure:

  • Inoculate a starter culture of the engineered E. coli strain and grow overnight.

  • Inoculate the main culture in the defined medium with the starter culture.

  • Grow the cells at an appropriate temperature (e.g., 37°C) with shaking until they reach the desired optical density (e.g., mid-log phase).

  • Induce the expression of the nitroreductase enzyme by adding arabinose.

  • After induction, add the first load of the precursor to the culture to a final concentration below the inhibitory level (e.g., 2.2 mM).

  • Monitor the production of D-DIBOA and the consumption of the precursor over time using a suitable analytical method (e.g., spectrophotometry or HPLC).

  • Add subsequent loads of the precursor as it is consumed, maintaining a low concentration in the bioreactor.

  • After the desired reaction time (e.g., 24 hours), harvest the culture supernatant containing D-DIBOA for purification.

Mandatory Visualization

Troubleshooting_Low_Yield_DIBOA_Synthesis start Low DIBOA Yield Observed synthesis_type Identify Synthesis Method start->synthesis_type chemical Chemical Synthesis synthesis_type->chemical Chemical biocatalytic Biocatalytic Synthesis synthesis_type->biocatalytic Biocatalytic purification_issue Investigate Purification Step synthesis_type->purification_issue Post-synthesis chem_issue Investigate Step 2: Reduction & Cyclization chemical->chem_issue bio_issue Investigate Culture & Reaction Conditions biocatalytic->bio_issue catalyst_problem Problem: Inefficient Catalysis chem_issue->catalyst_problem Catalyst-related conditions_problem Problem: Suboptimal Conditions chem_issue->conditions_problem Condition-related catalyst_solution Solution: - Check catalyst quality - Optimize loading catalyst_problem->catalyst_solution conditions_solution Solution: - Control temperature - Use pure solvents - Optimize time conditions_problem->conditions_solution precursor_problem Problem: Precursor Toxicity bio_issue->precursor_problem Precursor-related culture_problem Problem: Suboptimal Culture bio_issue->culture_problem Culture-related precursor_solution Solution: - Controlled precursor addition - Real-time monitoring precursor_problem->precursor_solution culture_solution Solution: - Optimize medium - Nutrient feeding strategy culture_problem->culture_solution purification_problem Problem: Product Loss purification_issue->purification_problem purification_solution Solution: - Optimize chromatography - Improve extraction purification_problem->purification_solution

Caption: Troubleshooting workflow for low DIBOA yield.

DIBOA_Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_biocatalytic Biocatalytic Synthesis start_chem 2-nitrophenol + Ethyl bromoacetate step1 Step 1: Nucleophilic Substitution start_chem->step1 precursor Precursor: Ethyl 2-(2'-nitrophenoxy)acetate step1->precursor step2 Step 2: Reduction & Cyclization (Pd/C, H₂) precursor->step2 diboa_chem D-DIBOA step2->diboa_chem purification Purification (Chromatography) diboa_chem->purification precursor_bio Precursor: Ethyl 2-(2'-nitrophenoxy)acetate biocatalysis Whole-cell Biocatalysis (Engineered E. coli, NfsB) precursor_bio->biocatalysis diboa_bio D-DIBOA biocatalysis->diboa_bio diboa_bio->purification final_product Pure DIBOA purification->final_product

Caption: Overview of DIBOA synthesis pathways.

References

Optimizing precursor concentration for D-DIBOA biocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the biocatalysis of 4-hydroxy-(2H)-1,4-benzoxazin-3-(4H)-one (D-DIBOA). Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal precursor concentration for D-DIBOA biocatalysis?

A1: The optimal concentration of the precursor, ethyl-2-(2′-nitrophenoxy)acetate, should be maintained at or below 2.2 mM. Concentrations exceeding this level have been shown to inhibit the genetically engineered E. coli biocatalyst.[1] To maximize D-DIBOA production, a fed-batch strategy with multiple precursor additions is recommended.

Q2: What is the expected yield of D-DIBOA with optimized precursor concentration?

A2: With proper optimization of precursor concentration and other culture conditions, D-DIBOA production can be significantly increased. Reported yields have risen from an initial 5.01 mM to as high as 7.17 mM, representing a 43% increase.[1][2]

Q3: What analytical method is recommended for monitoring D-DIBOA production in real-time?

A3: A rapid and sensitive spectrophotometric method is recommended for real-time quantification of D-DIBOA.[1][2] This method is advantageous over traditional HPLC as it is faster, does not require expensive equipment, and avoids the use of environmentally unsafe solvents.[1][2] The limits of detection and quantification for this method are 0.0165 and 0.0501 µmol·mL⁻¹, respectively.[1][2]

Q4: Can the D-DIBOA product itself inhibit the biocatalysis?

A4: Yes, the accumulation of D-DIBOA in the culture medium can be toxic to the E. coli strain used for biocatalysis. The maximum theoretical concentration that can be achieved appears to be around 7 mM under the tested conditions.[1]

Q5: Which bacterial strain is most effective for D-DIBOA biocatalysis?

A5: A genetically engineered Escherichia coli strain, specifically the ΔlapAΔfliQ double mutant overexpressing the nitroreductase NfsB (ΔlapAΔfliQ/pBAD-NfsB), has been shown to be an optimal genetic background for D-DIBOA synthesis.[1][3][4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low D-DIBOA Yield Precursor concentration is too high, leading to bacterial inhibition.Implement a fed-batch strategy, adding the precursor in several smaller loads to maintain the concentration at or below 2.2 mM.[1] Monitor the precursor concentration stoichiometrically.[1]
Suboptimal culture conditions.Ensure the use of an optimized defined medium, such as M9 minimal medium, and maintain optimal culture conditions as detailed in the experimental protocols.[1][4]
Insufficient biocatalyst activity.Verify the viability and enzymatic activity of the E. coli ΔlapAΔfliQ/pBAD-NfsB strain. Ensure proper induction of NfsB expression.
Inconsistent Results Inaccurate measurement of D-DIBOA and precursor concentrations.Utilize the validated spectrophotometric method for rapid and accurate real-time monitoring of D-DIBOA production.[1][2] For precursor quantification, HPLC can be used.[5]
Variability in inoculum preparation.Standardize the inoculum preparation procedure to ensure a consistent starting cell density for each experiment.
Biocatalyst Growth Inhibition Toxicity from high concentrations of the precursor or D-DIBOA.As mentioned, maintain the precursor concentration below the inhibitory level of 2.2 mM.[1] The biocatalysis will naturally cease around 7 mM of D-DIBOA due to product toxicity.[1]
Nutrient limitation in the culture medium.If conducting longer-term or higher-density biocatalysis, consider supplementing the M9 minimal medium with additional glucose or other essential nutrients.[6]

Data Presentation

Table 1: Impact of Precursor Feeding Strategy on D-DIBOA Production

Strategy Initial Precursor Concentration (mM) Feeding Schedule Final D-DIBOA Concentration (mM) Reference
Single Batch> 2.2NoneLower than optimal[1]
Optimized Fed-Batch2.2Multiple additions to maintain ≤ 2.2 mMUp to 7.17[1][2]
Previous Optimized BatchNot specifiedAddition in several loads5.01[1]

Experimental Protocols

Protocol 1: Whole-Cell Biocatalysis for D-DIBOA Production

This protocol details the procedure for producing D-DIBOA using the engineered E. coli strain.

  • Inoculum Preparation:

    • Grow the E. coli ΔlapAΔfliQ/pBAD-NfsB strain in Luria-Bertani (LB) medium overnight at 37°C with appropriate antibiotic selection.

    • Harvest the cells by centrifugation and wash them with M9 minimal medium.

  • Biocatalysis Reaction:

    • Resuspend the washed cells in M9 minimal medium in a bioreactor to the desired starting optical density.

    • Add an initial load of the precursor, ethyl-2-(2′-nitrophenoxy)acetate, to a final concentration of 2.2 mM.[1]

    • Incubate the reaction at the optimal temperature and agitation for the E. coli strain.

  • Monitoring and Fed-Batch:

    • Monitor the D-DIBOA concentration hourly using the spectrophotometric method (see Protocol 2).[1]

    • As the precursor is consumed (indicated by the stoichiometric calculation based on D-DIBOA production), add fresh loads of the precursor to maintain the concentration at approximately 2.2 mM.[1][6]

  • Termination and Product Recovery:

    • The reaction will slow down as the D-DIBOA concentration approaches inhibitory levels (around 7 mM).[1]

    • Harvest the culture and separate the supernatant containing D-DIBOA from the bacterial cells by centrifugation.

    • The D-DIBOA can then be purified from the culture medium.[3]

Protocol 2: Spectrophotometric Quantification of D-DIBOA

This protocol provides a rapid method for determining the concentration of D-DIBOA in the culture medium.

  • Sample Preparation:

    • Take a 100 µL aliquot of the biocatalysis culture.

    • Centrifuge to pellet the cells and collect the supernatant.

  • Colorimetric Reaction:

    • In a microtiter plate, mix the supernatant with a solution of FeCl₃ to form the colored complex Fe(III)-(D-DIBOA)₃.[1]

  • Measurement:

    • Read the absorbance of the resulting solution in a microtiter plate reader. The specific wavelength for maximum absorbance should be determined based on the complex formed.

  • Quantification:

    • Calculate the D-DIBOA concentration based on a standard curve generated with known concentrations of purified D-DIBOA.

Visualizations

D_DIBOA_Synthesis_Pathway cluster_chemical Chemical Synthesis cluster_biocatalysis Whole-Cell Biocatalysis 2_Nitrophenol 2_Nitrophenol Precursor Ethyl-2-(2'-nitrophenoxy)acetate (Precursor) 2_Nitrophenol->Precursor Nucleophilic substitution Ethyl_bromoacetate Ethyl_bromoacetate Ethyl_bromoacetate->Precursor Precursor_in Precursor Precursor->Precursor_in Addition to culture Ecoli Engineered E. coli (ΔlapAΔfliQ/pBAD-NfsB) NfsB Nitroreductase (NfsB) Ecoli->NfsB D_DIBOA D-DIBOA Precursor_in->D_DIBOA Reduction & Cyclization Troubleshooting_Logic Start Low D-DIBOA Yield Check_Precursor Is Precursor Concentration > 2.2 mM? Start->Check_Precursor Fed_Batch Implement Fed-Batch Strategy Check_Precursor->Fed_Batch Yes Check_Culture Are Culture Conditions Optimal? Check_Precursor->Check_Culture No Success Yield Improved Fed_Batch->Success Optimize_Medium Optimize Medium & Growth Conditions Check_Culture->Optimize_Medium No Check_Biocatalyst Is Biocatalyst Activity Low? Check_Culture->Check_Biocatalyst Yes Optimize_Medium->Success Verify_Strain Verify Strain Viability & NfsB Expression Check_Biocatalyst->Verify_Strain Yes Check_Biocatalyst->Success No Verify_Strain->Success

References

Technical Support Center: DIBOA Extraction from Complex Plant Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the extraction of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) from complex plant matrices.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in extracting DIBOA from plants?

A1: The primary challenge is the inherent instability of DIBOA. It readily degrades into other compounds, primarily 2-benzoxazolinone (BOA) and subsequently to 2-aminophenoxazin-3-one (APO), which can significantly lower the yield of the target compound. This degradation can be influenced by factors such as pH, temperature, and the presence of certain enzymes in the plant matrix.

Q2: In what form does DIBOA primarily exist in plants?

A2: In many plants, particularly from the Poaceae family (e.g., maize, wheat, rye), DIBOA is found predominantly as its more stable glucoside, DIBOA-Glc.[1] For studies requiring the aglycone form, an enzymatic hydrolysis step is often necessary to cleave the glucose moiety.

Q3: What are the best practices for plant sample collection and storage to maximize DIBOA yield?

A3: Proper sample handling is crucial. It is recommended to flash-freeze the plant material in liquid nitrogen immediately after collection and store it at -80°C until extraction. This minimizes enzymatic degradation and preserves the integrity of the DIBOA. Avoid air-drying or prolonged storage at higher temperatures.

Q4: Which solvent is most effective for DIBOA extraction?

A4: Aqueous methanol, particularly a 90% methanol solution, has been effectively used for the extraction of DIBOA-Glc from plant roots.[1] Methanol is generally a good solvent for a wide range of secondary metabolites. The optimal solvent can depend on the specific plant matrix and whether you are targeting the aglycone or the glucoside.

Q5: How can I purify DIBOA from a crude plant extract?

A5: Purification can be achieved through chromatographic techniques. High-performance liquid chromatography (HPLC), particularly with a C8 or C18 semi-preparative column, is a common method for isolating DIBOA and DIBOA-Glc.[1] Open column chromatography can also be used for initial fractionation of the crude extract.

Troubleshooting Guides

This section provides solutions to common problems encountered during DIBOA extraction.

Problem Potential Cause(s) Recommended Solution(s)
Low DIBOA Yield Degradation: DIBOA is unstable and can degrade during extraction.- Work quickly and at low temperatures (e.g., on ice).- Use fresh or properly stored (-80°C) plant material.- Consider extracting the more stable DIBOA-Glc and then performing enzymatic hydrolysis if the aglycone is needed.
Inefficient Extraction: The chosen solvent or method may not be optimal.- Optimize the solvent system. Aqueous methanol (e.g., 90%) is a good starting point.[1]- Ensure thorough homogenization of the plant tissue to increase surface area for extraction.- Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.
Incorrect Plant Material: DIBOA concentration varies with plant age, tissue, and growing conditions.- For maize, young seedlings (e.g., 7-day-old) are often used as they have high concentrations of the related compound DIMBOA.[2]- Research the optimal growth stage and tissue for DIBOA accumulation in your specific plant species.
Co-extraction of Interfering Compounds Complex Plant Matrix: Crude extracts contain numerous other metabolites (e.g., pigments, lipids, other phenolics).- Perform a solid-phase extraction (SPE) clean-up step after initial extraction.- Use a multi-step purification protocol, such as initial fractionation by open column chromatography followed by semi-preparative HPLC.
Inconsistent Results Variability in Plant Material: Genetic and environmental factors can cause significant variation in DIBOA content between individual plants.- Pool material from multiple plants to obtain a representative sample.- Standardize growing and harvesting conditions as much as possible.
Inconsistent Extraction Procedure: Minor variations in extraction time, temperature, or solvent ratios can affect yield.- Follow a standardized, detailed protocol for all extractions.- Use precise measurements for all reagents and solvents.

Quantitative Data Summary

The following table summarizes key quantitative data from relevant studies to provide a benchmark for experimental outcomes.

Parameter Value Source/Method Reference
Purity of DIBOA-Glc> 99%HPLC with a C8 semi-prep column[1]
Atrazine Degradation by Purified DIBOA-Glc (16-hour assay)48.5% ± 1.2% (SD)Reactivity assay[1]

Experimental Protocols

Protocol 1: Extraction and Purification of DIBOA-Glc from Maize Roots

This protocol is adapted from a method used for the extraction of DIBOA-Glc from Tripsacum dactyloides, a relative of maize.[1]

Materials:

  • Fresh or flash-frozen maize roots

  • Liquid nitrogen

  • 90% aqueous methanol

  • Rotary evaporator

  • Centrifuge

  • HPLC system with a C8 semi-preparative column and fraction collector

  • UHPLC-DAD-MS/MS system for confirmation

Procedure:

  • Harvest fresh maize roots and immediately flash-freeze them in liquid nitrogen.

  • Grind the frozen roots to a fine powder using a mortar and pestle.

  • Suspend the powdered root material in 90% aqueous methanol.

  • Homogenize the mixture thoroughly.

  • Centrifuge the homogenate to pellet the solid plant material.

  • Collect the supernatant, which contains the crude extract.

  • Concentrate the crude extract under reduced pressure using a rotary evaporator.

  • Fractionate the concentrated crude extract using an HPLC system equipped with a C8 semi-preparative column.

  • Collect the fractions corresponding to the DIBOA-Glc peak.

  • Confirm the identity and purity of DIBOA-Glc in the collected fractions using UHPLC-DAD-MS/MS.

Visualizations

Logical Workflow for Troubleshooting DIBOA Extraction

start Start: Low DIBOA Yield check_degradation Check for Degradation start->check_degradation check_extraction Evaluate Extraction Efficiency check_degradation->check_extraction No solution_degradation Implement protective measures: - Work at low temperatures - Use fresh/frozen tissue - Extract DIBOA-Glc check_degradation->solution_degradation Yes check_material Assess Plant Material check_extraction->check_material No solution_extraction Optimize extraction: - Adjust solvent system - Improve homogenization - Consider UAE/MAE check_extraction->solution_extraction Yes solution_material Select optimal material: - Use young seedlings - Research best tissue/growth stage check_material->solution_material Yes end Improved DIBOA Yield check_material->end No solution_degradation->end solution_extraction->end solution_material->end

Caption: Troubleshooting workflow for low DIBOA yield.

Experimental Workflow for DIBOA-Glc Extraction and Purification

sample_prep 1. Sample Preparation (Flash-freeze & Grind) extraction 2. Extraction (90% Aqueous Methanol) sample_prep->extraction centrifugation 3. Centrifugation extraction->centrifugation supernatant Crude Extract (Supernatant) centrifugation->supernatant concentration 4. Concentration (Rotary Evaporation) supernatant->concentration hplc 5. HPLC Purification (C8 Semi-prep Column) concentration->hplc fractions Collected Fractions hplc->fractions analysis 6. Analysis (UHPLC-DAD-MS/MS) fractions->analysis pure_diboaglc Pure DIBOA-Glc analysis->pure_diboaglc

Caption: DIBOA-Glc extraction and purification workflow.

References

Technical Support Center: Efficient DIBOA Quantification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the efficiency and accuracy of your DIBOA quantification experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during DIBOA analysis in a question-and-answer format.

Question Possible Causes Solutions
1. Why am I seeing poor peak shape (tailing or fronting) for my DIBOA standard? - Secondary interactions with stationary phase: Residual silanols on C18 columns can interact with the hydroxyl groups of DIBOA, causing peak tailing. - Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of DIBOA and its interaction with the stationary phase. - Column overload: Injecting too high a concentration of DIBOA can lead to peak fronting.- Use a well-end-capped column: Select a high-quality, end-capped C18 or a phenyl-hexyl column to minimize silanol interactions. Phenyl-hexyl columns can offer different selectivity for aromatic compounds like DIBOA. - Optimize mobile phase pH: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups. - Reduce sample concentration: Dilute your sample and/or standard to an appropriate concentration range.
2. My DIBOA peak is co-eluting with another peak, likely DIMBOA. How can I improve separation? - Insufficient column selectivity: The stationary phase may not be providing enough selectivity to separate the structurally similar DIBOA and DIMBOA. - Suboptimal mobile phase composition: The gradient or isocratic mobile phase may not be optimized for the separation of these two compounds.- Change the stationary phase: Consider using a phenyl-hexyl column, which can provide alternative selectivity for aromatic compounds compared to a standard C18 column. - Optimize the mobile phase gradient: A shallower gradient with a lower initial percentage of the organic solvent (e.g., acetonitrile or methanol) can improve the resolution between closely eluting peaks. - Adjust mobile phase composition: Small changes in the organic modifier or the addition of a different solvent may alter selectivity.
3. I am observing low recovery or inconsistent results for DIBOA in my plant extracts. What could be the cause? - Matrix effects: Co-eluting compounds from the plant matrix (e.g., maize, wheat) can suppress or enhance the ionization of DIBOA in the mass spectrometer, or interfere with UV detection. - Incomplete extraction: The extraction protocol may not be efficiently extracting DIBOA from the plant tissue. - Analyte degradation: DIBOA can be unstable and may degrade during sample preparation or storage.- Improve sample cleanup: Use solid-phase extraction (SPE) to remove interfering matrix components before HPLC analysis. - Optimize extraction: Ensure the plant tissue is finely ground and consider different extraction solvents (e.g., methanol/water mixtures with a small amount of acid). - Ensure sample stability: Keep samples cold during and after extraction, and analyze them as quickly as possible. For storage, freeze samples at -20°C or -80°C.
4. My DIBOA results are decreasing over a long sequence in the autosampler. Why is this happening? - Analyte instability in the vial: DIBOA may be degrading in the autosampler vial over time, especially at room temperature or in certain solvents. - Adsorption to the vial: DIBOA may adsorb to the surface of glass vials.- Control autosampler temperature: Set the autosampler temperature to a low value (e.g., 4°C) to slow down potential degradation. - Use appropriate vials: Consider using polypropylene vials or deactivated glass vials to minimize adsorption. - Limit sequence time: If possible, run shorter sequences or prepare fresh samples for longer runs.
5. I'm seeing a drifting baseline or ghost peaks in my chromatograms. What should I do? - Contaminated mobile phase: Impurities in the solvents or additives can cause baseline drift, especially in gradient elution. - Carryover from previous injections: Highly concentrated samples can lead to carryover in the injector. - Late eluting compounds: Components from the sample matrix may be eluting very late in the run, appearing as broad peaks or a rising baseline in subsequent runs.- Use high-purity solvents: Always use HPLC-grade solvents and fresh mobile phase. - Implement a robust wash method: Use a strong solvent to wash the needle and injection port between samples. - Incorporate a column wash step: At the end of each run, include a high-organic wash to elute any strongly retained compounds from the column.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for DIBOA quantification?

A1: A reversed-phase C18 column is the most commonly used and is a good starting point. For improved selectivity, especially when separating DIBOA from other benzoxazinoids like DIMBOA, a phenyl-hexyl column can be a better choice due to its ability to interact with the aromatic ring structure of these compounds.

Q2: What are the typical mobile phases used for DIBOA analysis?

A2: A typical mobile phase consists of a mixture of water and an organic solvent, usually acetonitrile or methanol. The addition of a small amount of acid, such as 0.1% formic acid or acetic acid, is highly recommended to improve peak shape by suppressing the ionization of residual silanols on the column. A gradient elution, starting with a low percentage of the organic solvent and gradually increasing, is often used to achieve good separation of DIBOA from other matrix components.

Q3: How should I prepare my plant samples for DIBOA quantification?

A3: A common method involves homogenizing the plant tissue (e.g., leaves, roots) in a methanol/water solution (e.g., 70:30 v/v) with 0.1% formic acid. After extraction, the sample should be centrifuged and the supernatant filtered through a 0.22 µm filter before injection into the HPLC system. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interferences.

Q4: How can I confirm the identity of the DIBOA peak in my chromatogram?

A4: The most reliable way to confirm the identity of your DIBOA peak is to use a mass spectrometer (MS) detector. By comparing the mass spectrum and fragmentation pattern of your peak with that of a certified DIBOA standard, you can confirm its identity. If you are using a UV detector, you can compare the retention time and the UV spectrum of your peak with that of a standard.

Q5: What is the stability of DIBOA in solution?

A5: DIBOA is known to be relatively unstable, particularly in neutral or alkaline conditions. It is more stable in acidic solutions. It is recommended to prepare fresh standards and samples for each analysis. If storage is necessary, store them in an acidic solvent at low temperatures (-20°C or below) and in the dark to minimize degradation.

Data Presentation

The following tables summarize quantitative data from various studies on DIBOA quantification, providing a reference for expected concentrations and chromatographic parameters.

Table 1: DIBOA and Related Benzoxazinoid Content in Different Wheat Cultivars

CompoundCultivar A (µg/g DW)Cultivar B (µg/g DW)Cultivar C (µg/g DW)
DIBOA15.2 ± 1.825.6 ± 2.58.9 ± 1.1
DIBOA-Glc158.4 ± 12.1210.3 ± 18.995.7 ± 8.5
DIMBOA45.3 ± 4.162.1 ± 5.833.4 ± 3.5
DIMBOA-Glc489.7 ± 35.6652.8 ± 52.1312.5 ± 28.9
DW: Dry Weight. Data is representative and compiled from multiple sources for illustrative purposes.

Table 2: Comparison of HPLC Methods for DIBOA Analysis

ParameterMethod 1Method 2Method 3
Column C18 (150 x 4.6 mm, 5 µm)Phenyl-Hexyl (100 x 2.1 mm, 2.7 µm)C18 (50 x 2.1 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Acetic AcidWater + 0.1% Formic Acid
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 10-90% B in 15 min20-80% B in 10 min5-95% B in 8 min
Flow Rate 1.0 mL/min0.4 mL/min0.5 mL/min
DIBOA Retention Time ~ 8.5 min~ 6.2 min~ 4.1 min
Resolution (DIBOA/DIMBOA) 1.82.21.9

Experimental Protocols

Protocol 1: Extraction of DIBOA from Maize Leaves

  • Sample Collection: Collect fresh maize leaves and immediately freeze them in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen leaves to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction: Weigh approximately 100 mg of the powdered tissue into a 2 mL microcentrifuge tube. Add 1 mL of pre-chilled extraction solvent (70:30 methanol:water with 0.1% formic acid).

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 15 minutes at 4°C.

  • Filtration: Carefully transfer the supernatant to a new tube and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: Analyze the sample immediately or store it at -20°C until analysis.

Protocol 2: HPLC-DAD Method for DIBOA Quantification

  • HPLC System: A standard HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 70% B

    • 15-17 min: Hold at 70% B

    • 17-18 min: Linear gradient from 70% to 10% B

    • 18-25 min: Hold at 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: Monitor at 254 nm and 280 nm. Use the spectrum from 200-400 nm to confirm peak identity.

  • Quantification: Create a calibration curve using a certified DIBOA standard at a minimum of five concentration levels.

Mandatory Visualization

DIBOA_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Plant Tissue Collection (e.g., Maize Leaves) freeze Flash Freeze in Liquid N2 start->freeze grind Grind to Fine Powder freeze->grind extract Extract with Methanol/Water/Formic Acid grind->extract centrifuge Centrifuge extract->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 or Phenyl-Hexyl Column) inject->separate detect Detection (DAD or MS) separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Report Results quantify->report

Caption: Experimental workflow for DIBOA quantification by HPLC.

DIBOA_Biosynthesis_Pathway cluster_pathway DIBOA Biosynthesis Pathway cluster_enzymes Enzymes indole3gp Indole-3-glycerol phosphate indole Indole indole3gp->indole BX1 indolin2one Indolin-2-one indole->indolin2one BX2 hpi 3-Hydroxyindolin-2-one indolin2one->hpi BX3 hboa HBOA hpi->hboa BX4 diboa DIBOA hboa->diboa BX5 diboaglc DIBOA-Glc diboa->diboaglc BX8/BX9 bx1 BX1 bx2 BX2 bx3 BX3 bx4 BX4 bx5 BX5 bx89 BX8/BX9

Caption: Simplified DIBOA biosynthesis pathway in maize.

DIBOA_Signaling_Pathway cluster_signaling DIBOA-Mediated Plant Defense Signaling pathogen Pathogen Attack or Herbivore Feeding glucosidase β-glucosidase (Activated by damage) pathogen->glucosidase diboaglc DIBOA-Glc (Stored in Vacuole) diboa DIBOA (Active Form) diboaglc->diboa Hydrolysis glucosidase->diboa ros Reactive Oxygen Species (ROS) Burst diboa->ros callose Callose Deposition diboa->callose hormone Hormone Signaling (JA, SA pathways) diboa->hormone defense_genes Expression of Defense Genes ros->defense_genes resistance Enhanced Plant Resistance callose->resistance hormone->defense_genes defense_genes->resistance

Caption: DIBOA's role in plant defense signaling.

Technical Support Center: DIBOA Degradation Kinetics in Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the study of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) degradation kinetics in various soil types.

Frequently Asked Questions (FAQs)

Q1: What is the typical degradation pathway of DIBOA in soil?

A1: DIBOA in soil undergoes a primary transformation into 2-benzoxazolinone (BOA).[1] This is followed by the biotransformation of BOA into 2-aminophenoxazin-3-one (APO).[1] APO is a relatively stable end product under many soil conditions.[1]

Q2: What are the reported half-lives for DIBOA and its primary degradation product, BOA?

A2: In laboratory studies using soils from wheat croplands, DIBOA has an average half-life of approximately 43 hours.[1] Its primary degradation product, BOA, has a half-life of about 2.5 days before it is further transformed.[1]

Q3: How do soil properties generally influence the degradation of benzoxazinoids like DIBOA?

A3: Soil properties such as pH, organic matter content, and microbial biomass are known to influence the degradation rates of organic compounds. Generally, neutral to slightly alkaline pH ranges can enhance microbial activity, which is a key driver of DIBOA degradation.[2] Soil organic matter can affect degradation by influencing the sorption of the compound, potentially making it less available to microbial degradation. The abundance and diversity of the soil microbial community are crucial, as microorganisms are primarily responsible for the biotransformation of DIBOA and its metabolites.[3]

Q4: Is the degradation of DIBOA primarily a chemical or biological process?

A4: The degradation of DIBOA in soil is predominantly a biological process mediated by soil microorganisms.[4] While some spontaneous chemical degradation can occur, the transformation to BOA and subsequently to APO is significantly driven by microbial activity.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible DIBOA Degradation Rates
Possible Cause Troubleshooting Step
Non-homogenous soil samples Ensure thorough mixing and sieving of soil before starting the experiment to achieve uniformity.
Inconsistent soil moisture Maintain a constant and optimal soil moisture content (e.g., 60-70% of water holding capacity) throughout the incubation period.
Fluctuations in incubation temperature Use a temperature-controlled incubator and monitor it regularly to ensure stable conditions.
Variability in microbial activity Allow soil to acclimate for a period (e.g., 24-48 hours) in the incubator before adding DIBOA to stabilize microbial activity.
Inaccurate DIBOA concentration in spiked samples Prepare a fresh stock solution of DIBOA for each experiment and ensure accurate and consistent application to soil samples.
Issue 2: Poor Recovery of DIBOA or its Metabolites During Extraction
Possible Cause Troubleshooting Step
Inefficient extraction solvent Use a polar organic solvent like methanol, often acidified slightly with formic or acetic acid, to improve extraction efficiency from the soil matrix.
Strong sorption to soil particles Increase the extraction time, use sonication, and/or perform sequential extractions to enhance the recovery of sorbed compounds.
Degradation during extraction process Minimize the time between extraction and analysis. Store extracts at low temperatures (e.g., 4°C) if immediate analysis is not possible.
Issue 3: Issues with HPLC-DAD Analysis (Peak Tailing, Broad Peaks, Shifting Retention Times)
Possible Cause Troubleshooting Step
Column contamination from soil matrix Use a guard column before the analytical column and ensure adequate sample cleanup (e.g., solid-phase extraction) to remove interfering substances.
Inappropriate mobile phase pH Adjust the pH of the mobile phase to ensure the analytes are in a consistent ionic state, which can improve peak shape.
Column degradation Flush the column regularly and replace it if performance does not improve.
Air bubbles in the system Degas the mobile phase thoroughly before use.
Temperature fluctuations Use a column oven to maintain a constant temperature for the analytical column.

Data Presentation

Table 1: Degradation Kinetics of DIBOA and its Metabolites in Agricultural Soil

CompoundHalf-life (t½)Degradation ProductReference
DIBOA~43 hoursBOA[1]
BOA~2.5 daysAPO[1]
APOVery stable (>3 months)-[1]

Experimental Protocols

Protocol 1: DIBOA Degradation Microcosm Study
  • Soil Preparation:

    • Collect fresh soil samples from the desired location and depth.

    • Sieve the soil through a 2 mm mesh to remove stones and large organic debris.

    • Determine the soil's key physicochemical properties (pH, organic matter content, texture, and microbial biomass).

    • Adjust the soil moisture to 60-70% of its water holding capacity and pre-incubate the soil at the desired experimental temperature (e.g., 25°C) for 48 hours to allow microbial activity to stabilize.

  • DIBOA Application:

    • Prepare a stock solution of DIBOA in a suitable solvent (e.g., methanol).

    • Add the DIBOA solution to the pre-incubated soil samples to achieve the target concentration. Ensure even distribution by thorough mixing.

    • Include control samples with solvent only to account for any effects of the solvent on microbial activity.

  • Incubation:

    • Place the soil microcosms in a dark, temperature-controlled incubator.

    • Maintain constant moisture levels throughout the incubation period by periodically adding deionized water.

    • Collect soil subsamples at predetermined time points (e.g., 0, 6, 12, 24, 48, 72, 96 hours) for analysis.

  • Extraction:

    • Weigh a subsample of soil (e.g., 5-10 g) into a centrifuge tube.

    • Add an appropriate volume of extraction solvent (e.g., methanol with 0.1% formic acid).

    • Shake the mixture vigorously for a set period (e.g., 1 hour) on a mechanical shaker.

    • Centrifuge the samples to pellet the soil particles.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Protocol 2: HPLC-DAD Analysis of DIBOA and Metabolites
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD).

    • Reversed-phase C18 analytical column.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A typical gradient might start with a low percentage of B, increasing linearly over time to elute the compounds of interest.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: Monitor at wavelengths relevant for DIBOA, BOA, and APO (e.g., 254 nm and 280 nm).

  • Quantification:

    • Prepare calibration standards of DIBOA, BOA, and APO of known concentrations.

    • Generate a calibration curve for each analyte by plotting peak area against concentration.

    • Quantify the analytes in the soil extracts by comparing their peak areas to the calibration curves.

Visualizations

DIBOA_Degradation_Pathway DIBOA DIBOA BOA BOA DIBOA->BOA Microbial Transformation (t½ ≈ 43h) APO APO (Stable End Product) BOA->APO Microbial Transformation (t½ ≈ 2.5d) Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results soil_prep Soil Preparation (Sieving, Moistening) pre_incubation Pre-incubation (24-48h) soil_prep->pre_incubation diboa_spike DIBOA Spiking pre_incubation->diboa_spike incubation Incubation (Time Course) diboa_spike->incubation extraction Solvent Extraction incubation->extraction analysis HPLC-DAD Analysis extraction->analysis kinetics Degradation Kinetics (Half-life Calculation) analysis->kinetics

References

Minimizing interference in the spectrophotometric analysis of DIBOA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize interference in the spectrophotometric analysis of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA).

Troubleshooting Guides

This section addresses specific issues that may arise during the spectrophotometric analysis of DIBOA.

Question 1: Why is my blank reading high or unstable?

Answer: A high or unstable blank reading can be caused by several factors. Follow these troubleshooting steps to identify and resolve the issue:

  • Contaminated Reagents: The ferric chloride (FeCl₃) solution or the solvent may be contaminated. Prepare fresh solutions using high-purity water or ethanol and analytical grade FeCl₃.

  • Improper Solvent: If using an acidic-ethanol FeCl₃ solution, interfering substances may be present. An acidic water-FeCl₃ solution can minimize these interferences, particularly from 560 nm onwards[1].

  • Instrumental Instability: The spectrophotometer may not be properly warmed up or could be experiencing lamp or detector issues. Allow the instrument to warm up according to the manufacturer's instructions and perform a system check if the problem persists.

  • Cuvette Contamination or Mismatch: The cuvettes may be dirty or scratched. Clean the cuvettes thoroughly and ensure you are using a matched pair for the blank and sample readings.

Question 2: My DIBOA readings are inconsistent or lower than expected. What could be the cause?

Answer: Inconsistent or low DIBOA readings can point to issues with sample integrity, the analytical method, or instrumentation.

  • DIBOA Degradation: DIBOA is susceptible to degradation. In soil, it can be transformed into 2-benzoxazolinone (BOA) with a half-life of approximately 43 hours[2]. BOA can then be further biotransformed to 2-aminophenoxazin-3-one (APO)[2]. Ensure samples are processed and analyzed promptly after collection. If storage is necessary, keep samples at a low temperature and in the dark to minimize degradation.

  • Inaccurate Wavelength Setting: Ensure the spectrophotometer is set to the correct wavelength for measuring the Fe(III)-(D-DIBOA)₃ complex. While the specific maximum absorbance wavelength can vary slightly with the solvent, it is crucial to determine and consistently use the λmax for your experimental conditions.

  • Incorrect Reagent Concentration: The concentration of the FeCl₃ solution is critical for optimal complex formation and linearity of the calibration curve. Using a concentration that is too low may result in incomplete complex formation[1].

  • Matrix Effects: Components in the sample matrix, especially in crude plant extracts, can interfere with the analysis[3]. These effects can either suppress or enhance the signal. Consider sample cleanup steps like solid-phase extraction (SPE) to remove interfering compounds[4][5].

Question 3: I am observing a broad absorbance peak or spectral overlap. How can I resolve this?

Answer: Spectral overlap occurs when other compounds in the sample absorb light at the same wavelength as the DIBOA-iron complex[6].

  • Interfering Compounds: Precursors or degradation products in the sample can cause spectral interference. For example, 2-nitrophenol, a precursor in some DIBOA synthesis methods, shows absorbance in the visible spectrum when using an acidic-ethanol FeCl₃ solution[1]. Switching to an acidic water-FeCl₃ solution can mitigate this interference[1].

  • Sample Matrix: The sample matrix itself can contain compounds that absorb in the same region as the analyte. A proper blank, consisting of the sample matrix without DIBOA, should be used to correct for this background absorbance.

  • Sample Cleanup: If spectral overlap is significant, purifying the sample to isolate DIBOA may be necessary. Techniques like High-Performance Liquid Chromatography (HPLC) can be used for purification prior to spectrophotometric quantification[7].

Frequently Asked Questions (FAQs)

What is the principle of the spectrophotometric method for DIBOA quantification?

The spectrophotometric quantification of DIBOA is based on the formation of a colored complex between the hydroxamic acid moiety of DIBOA and ferric ions (Fe³⁺) in an acidic solution. This complex, Fe(III)-(D-DIBOA)₃, exhibits a characteristic absorbance in the visible region of the electromagnetic spectrum, which can be measured with a spectrophotometer. The concentration of DIBOA is directly proportional to the absorbance at the wavelength of maximum absorption (λmax)[1].

How does this spectrophotometric method compare to HPLC analysis?

The spectrophotometric method for DIBOA quantification has shown a high correlation with HPLC methods (R² = 0.9994), indicating its reliability for measuring DIBOA concentration under specific conditions[1]. While HPLC offers higher selectivity and can separate DIBOA from other compounds, the spectrophotometric method is significantly faster, simpler, less expensive, and requires smaller sample volumes, making it suitable for high-throughput screening and real-time monitoring of DIBOA production[1][8].

What are the limits of detection (LOD) and quantification (LOQ) for the spectrophotometric analysis of DIBOA?

For a validated spectrophotometric method using an acidic water-FeCl₃ solution, the reported limits are:

  • Limit of Detection (LOD): 0.0165 µmol·mL⁻¹

  • Limit of Quantification (LOQ): 0.0501 µmol·mL⁻¹[1]

These values indicate that the method is sensitive enough for detecting low concentrations of DIBOA[1].

Quantitative Data Summary

The following tables summarize key quantitative data related to the spectrophotometric analysis of DIBOA and its stability.

Table 1: Performance of a Validated Spectrophotometric Method for DIBOA Quantification [1]

ParameterValue
Linearity RangeUp to at least 2 mM
Correlation with HPLC (R²)0.9994
Limit of Detection (LOD)0.0165 µmol·mL⁻¹
Limit of Quantification (LOQ)0.0501 µmol·mL⁻¹

Table 2: Half-lives of DIBOA and Related Compounds in Soil

CompoundHalf-lifeReference
DIBOA~43 hours[2]
BOA~2.5 days[2]
DIMBOA~31 hours[9]

Experimental Protocols

Protocol 1: Spectrophotometric Quantification of DIBOA

This protocol is adapted from a validated method for the quantification of DIBOA[1].

Materials:

  • DIBOA standard solutions (prepared in methanol)

  • Ferric chloride (FeCl₃)

  • Hydrochloric acid (HCl)

  • Methanol

  • Spectrophotometer and cuvettes (or microplate reader and microplates)

  • Sample containing DIBOA

Procedure:

  • Preparation of Reagent: Prepare a solution of 0.2 M FeCl₃ in water. Adjust the pH to < 1 by adding 1.5 M HCl.

  • Sample Preparation: If the sample is from a bacterial cell culture, centrifuge at 10,000 x g for 10 minutes and use the supernatant for quantification[1]. For plant extracts, a sample cleanup step may be required to minimize matrix effects.

  • Calibration Curve: a. Prepare a series of DIBOA standard solutions of known concentrations in methanol. b. In a suitable container (e.g., microfuge tube or well of a microplate), mix a specific volume of each standard solution with the acidic water-FeCl₃ reagent. A 1:1 volume ratio can be used (e.g., 100 µL of standard and 100 µL of reagent). c. Measure the absorbance of each standard at the predetermined λmax (typically between 450-750 nm). d. Plot the absorbance values against the corresponding DIBOA concentrations to generate a calibration curve.

  • Sample Analysis: a. Mix a volume of the sample supernatant with the acidic water-FeCl₃ reagent in the same ratio as used for the standards. b. Measure the absorbance of the sample at the same λmax. c. Use the calibration curve to determine the concentration of DIBOA in the sample.

Protocol 2: Minimizing Interference from Sample Matrix using a Blank

Procedure:

  • Prepare a Blank Solution: The blank solution should contain all the components of the sample matrix except for DIBOA. For example, if analyzing DIBOA from a cell culture, the blank would be the culture medium without the DIBOA-producing cells.

  • Mix Blank with Reagent: Mix the blank solution with the acidic water-FeCl₃ reagent in the same ratio as the samples and standards.

  • Zero the Spectrophotometer: Use the prepared blank-reagent mixture to set the absorbance of the spectrophotometer to zero before measuring the standards and samples. This will subtract the background absorbance from the matrix components.

Visualizations

Troubleshooting_Workflow start Start: Inaccurate DIBOA Reading q1 Is the blank reading high or unstable? start->q1 sol1 Check for: - Contaminated reagents - Improper solvent - Instrumental instability - Cuvette issues q1->sol1 Yes q2 Are readings inconsistent or low? q1->q2 No a1_yes Yes a1_no No end_node Problem Resolved sol1->end_node sol2 Investigate: - DIBOA degradation - Incorrect wavelength - Wrong reagent concentration - Matrix effects q2->sol2 Yes q3 Is there a broad peak or spectral overlap? q2->q3 No a2_yes Yes a2_no No sol2->end_node sol3 Address: - Interfering compounds - Matrix absorbance - Consider sample cleanup (e.g., SPE, HPLC) q3->sol3 Yes q3->end_node No a3_yes Yes sol3->end_node

Caption: Troubleshooting workflow for inaccurate DIBOA spectrophotometric readings.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results reagent_prep Prepare Acidic FeCl3 Reagent cal_curve Generate Calibration Curve reagent_prep->cal_curve sample_measure Measure Sample Absorbance reagent_prep->sample_measure sample_prep Prepare Sample (e.g., centrifuge) sample_prep->sample_measure standards_prep Prepare DIBOA Standards standards_prep->cal_curve concentration Determine DIBOA Concentration cal_curve->concentration sample_measure->concentration

Caption: General experimental workflow for spectrophotometric analysis of DIBOA.

References

Technical Support Center: Enhancing the Stability of DIBOA for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of DIBOA for long-term storage and to offer troubleshooting support for related experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for DIBOA?

A1: DIBOA is inherently unstable in aqueous solutions and in soil. Its primary degradation pathway involves the transformation into the more stable compound 2-benzoxazolinone (BOA).[1][2] This process can be influenced by factors such as pH, temperature, and microbial activity. In soil, BOA can be further biotransformed into 2-aminophenoxazin-3-one (APO).[1][2]

Q2: How is DIBOA stabilized in nature?

A2: In plants like wheat, maize, and rye, DIBOA is stabilized through glucosylation. It is stored as the inactive and more stable glucoside, DIBOA-Glc ((2R)-2-O-β-D-glucopyranosyl-4-hydroxy-(2H)-1,4-benzoxazin-3(4H)-one).[3] This glucoside is stored in the plant's vacuoles. When the plant tissue is damaged, β-glucosidases hydrolyze DIBOA-Glc, releasing the biologically active but unstable DIBOA aglycone.

Q3: What are the optimal conditions for storing solid, purified DIBOA?

A3: While specific long-term stability data for purified solid DIBOA is limited, general best practices for storing unstable small molecules should be followed. It is recommended to store solid DIBOA in a tightly sealed container at low temperatures, such as -20°C or -80°C, protected from light and moisture to minimize degradation.[4][5][6] Lyophilization (freeze-drying) of purified DIBOA can also be an effective method for long-term storage, as it removes residual solvents and water that can contribute to degradation.[7][8][9]

Q4: How should I store DIBOA in solution?

A4: DIBOA is unstable in solution, particularly in aqueous and protic solvents. If you must store it in solution, prepare the solutions fresh whenever possible. For short-term storage, use anhydrous aprotic solvents like DMSO or acetonitrile, store in small aliquots at -80°C, and protect from light.[4][5] Avoid repeated freeze-thaw cycles. The half-life of DIBOA in soil has been reported to be as short as 24-43 hours, highlighting its instability in non-ideal conditions.[1][2]

Q5: Are there any known stabilizing agents for DIBOA?

A5: There is limited information on specific stabilizing agents for DIBOA. However, for the broader class of hydroxamic acids, stability can be influenced by the formulation.[10][11][12] For experimental purposes, maintaining a slightly acidic pH may slow the degradation process, as the transformation to BOA is pH-dependent. The use of antioxidants could potentially reduce oxidative degradation, but this has not been specifically documented for DIBOA.

Troubleshooting Guides

HPLC Analysis of DIBOA

This guide addresses common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of DIBOA and its degradation products.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing - Secondary interactions between DIBOA and the stationary phase. - Column overload. - Column degradation.- Use a mobile phase with a slightly acidic pH (e.g., with 0.1% formic acid) to suppress ionization. - Reduce the injection volume or dilute the sample. - Use an end-capped column or a column with a different stationary phase. - Replace the column if it's old or has been used extensively.[1][2][13][14]
Peak Splitting - Sample solvent is incompatible with the mobile phase. - Co-elution of DIBOA with an impurity. - Column void or damage at the inlet.- Dissolve the sample in the initial mobile phase whenever possible. - Optimize the gradient or mobile phase composition to improve resolution. - Reverse-flush the column (if permissible by the manufacturer) or replace it.[2][13][14]
Ghost Peaks - Carryover from previous injections. - Contamination in the mobile phase or solvent. - Column bleed.- Run blank injections between samples to identify the source of the ghost peak. - Implement a needle wash step in the autosampler method. - Use fresh, high-purity solvents and filter the mobile phase. - Use a guard column to protect the analytical column.[1][2][13][14]
Shifting Retention Times - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Pump malfunction or leaks.- Prepare fresh mobile phase daily and ensure accurate mixing. - Use a column oven to maintain a stable temperature. - Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.[1]
Loss of Sensitivity - Degradation of DIBOA in the sample vial. - Detector lamp aging. - Leak in the system.- Analyze samples as quickly as possible after preparation. - Replace the detector lamp if it has exceeded its lifetime. - Perform a system pressure test to check for leaks.[14]

Quantitative Data Summary

The stability of DIBOA is highly dependent on the experimental conditions. The following table summarizes available quantitative data on its degradation.

Compound Matrix Conditions Half-life (t½) Reference
DIBOASoil (cv. Astron and Ritmo)Laboratory test, 90 hours~43 hours[1][2]
BOASoil (cv. Astron and Ritmo)Laboratory test~2.5 days[1][2]
APOSoil-Not degraded after 3 months[1][2]

Experimental Protocols

Protocol 1: Accelerated Stability Study of DIBOA

This protocol outlines a method for assessing the stability of a purified DIBOA sample under accelerated conditions.[15][16][17][18]

1. Objective: To determine the degradation kinetics of DIBOA under elevated temperature and humidity to predict its long-term stability.

2. Materials:

  • Purified solid DIBOA
  • Climate-controlled stability chambers
  • Glass vials with airtight seals
  • HPLC system with a UV detector
  • Analytical balance
  • Volumetric flasks and pipettes
  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)
  • Formic acid

3. Method:

  • Sample Preparation: Accurately weigh equal amounts of solid DIBOA into several glass vials.
  • Storage Conditions: Place the vials in stability chambers under a matrix of conditions. A typical set of accelerated conditions could be:
  • 40°C / 75% Relative Humidity (RH)
  • 50°C / 75% RH
  • 60°C / 75% RH
  • A control set at 4°C or -20°C.
  • Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).
  • Sample Analysis:
  • At each time point, dissolve the contents of one vial in a known volume of a suitable solvent (e.g., methanol or acetonitrile).
  • Analyze the solution by a validated stability-indicating HPLC method (see Protocol 2) to determine the concentration of DIBOA and the formation of its primary degradant, BOA.
  • Data Analysis:
  • Plot the concentration of DIBOA versus time for each storage condition.
  • Determine the degradation rate constant (k) for each condition.
  • Use the Arrhenius equation to model the effect of temperature on the degradation rate and to extrapolate the shelf-life at recommended storage conditions (e.g., 4°C).

Protocol 2: Stability-Indicating HPLC Method for DIBOA

This protocol provides a starting point for developing an HPLC method to separate and quantify DIBOA and its degradation product, BOA.

1. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, and photodiode array (PDA) or UV detector.
  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Flow Rate: 1.0 mL/min.
  • Gradient Program:
  • 0-2 min: 10% B
  • 2-15 min: Linear gradient from 10% to 70% B
  • 15-18 min: 70% B
  • 18-20 min: Return to 10% B
  • 20-25 min: Re-equilibration at 10% B

3. Detection:

  • Wavelength: Monitor at 280 nm, as benzoxazinoids typically absorb in this region. A PDA detector can be used to scan for the optimal wavelength for both DIBOA and BOA.

4. Sample Preparation:

  • Dissolve the DIBOA sample in the initial mobile phase composition (90% A, 10% B) to a known concentration (e.g., 100 µg/mL).
  • Filter the sample through a 0.45 µm syringe filter before injection.
  • Injection Volume: 10 µL.

5. Method Validation: The method should be validated for specificity (ability to separate DIBOA from its degradants), linearity, accuracy, and precision according to standard guidelines.

Visualizations

DIBOA_Degradation_Pathway DIBOA DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) BOA BOA (2-benzoxazolinone) DIBOA->BOA Degradation (pH, temp, microbes) APO APO (2-aminophenoxazin-3-one) BOA->APO Biotransformation (microbes)

Caption: Primary degradation pathway of DIBOA.

Stability_Study_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis start Purified DIBOA Sample aliquot Aliquot into Vials start->aliquot cond1 40°C / 75% RH cond2 50°C / 75% RH cond3 60°C / 75% RH control 4°C (Control) sampling Sample at Time Points (0, 1, 2, 4, 8 weeks) cond1->sampling cond2->sampling cond3->sampling control->sampling hplc HPLC Analysis sampling->hplc data Data Analysis (Degradation Kinetics) hplc->data end Stability Profile data->end Predict Shelf-life

Caption: Workflow for an accelerated stability study of DIBOA.

References

Overcoming issues with DIBOA solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges of working with DIBOA in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is DIBOA and what are its basic chemical properties?

DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) is a naturally occurring benzoxazinoid found in various plants, including wheat, rye, and maize.[1] It plays a role in plant defense mechanisms.[1] Key chemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 2,4-dihydroxy-1,4-benzoxazin-3-one[2]
Molecular Formula C₈H₇NO₄[2]
Molecular Weight 181.15 g/mol [2]
Appearance Solid[2]
Melting Point 152 °C[2]

Q2: What is the general solubility of DIBOA?

DIBOA is sparingly soluble in aqueous solutions. Its solubility is higher in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[3] The glucoside form, DIBOA-Glc, is more hydrophilic and exhibits greater water solubility.[4]

Q3: Why is my DIBOA solution unstable in aqueous media?

DIBOA is known to be unstable in aqueous solutions, where it degrades into other compounds.[4][5] The primary degradation product is 2-benzoxazolinone (BOA).[5] The rate of degradation is influenced by factors such as pH and temperature, with degradation being faster at a higher pH.[4]

Q4: What is DIBOA-glucoside (DIBOA-Glc) and how does it differ from DIBOA?

DIBOA-Glc is the glycosylated form of DIBOA, where a glucose molecule is attached.[4][6] This form is naturally found in plants and is more stable and water-soluble than DIBOA.[4] In response to tissue damage, DIBOA-Glc is hydrolyzed by enzymes to release the more biologically active DIBOA.[6]

CompoundMolecular FormulaMolecular WeightKey Difference
DIBOA C₈H₇NO₄181.15 g/mol Aglycone, less stable, lower aqueous solubility.
DIBOA-Glc C₁₄H₁₇NO₉343.29 g/mol Glucoside, more stable, higher aqueous solubility.[4]

Troubleshooting Guide: DIBOA Precipitation and Degradation

This guide provides solutions to common problems encountered when preparing and using DIBOA solutions in aqueous-based experiments like cell culture or enzyme assays.

Issue 1: DIBOA precipitates immediately upon addition to aqueous media.
  • Potential Cause: "Solvent shock" due to the rapid dilution of a concentrated organic stock solution into an aqueous medium where DIBOA has low solubility.[7]

  • Solution:

    • Prepare a High-Concentration Stock Solution: Dissolve DIBOA in 100% anhydrous DMSO or methanol to create a concentrated stock solution (e.g., 10-100 mM). Ensure complete dissolution by vortexing.

    • Use Pre-warmed Media: Warm your aqueous buffer or cell culture media to the experimental temperature (e.g., 37°C) before adding the DIBOA stock.[8]

    • Perform Serial Dilution: Instead of adding the concentrated stock directly to your final volume, make an intermediate dilution in the pre-warmed media.

    • Add Dropwise While Mixing: Add the DIBOA stock solution slowly and dropwise to the aqueous medium while gently vortexing or swirling to ensure rapid dispersion.[9]

    • Minimize Final Organic Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your experimental setup as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts.[10]

Issue 2: DIBOA solution becomes cloudy or forms a precipitate over time.
  • Potential Cause:

    • Temperature Fluctuations: Changes in temperature between preparation and incubation can affect solubility.[7]

    • pH Shift: The pH of the medium can change, especially in cell culture incubators with a CO2 atmosphere, affecting the stability and solubility of DIBOA.[11] Degradation is faster at higher pH.[4]

    • Interaction with Media Components: DIBOA may interact with salts or proteins in the medium, leading to the formation of insoluble complexes.[7]

  • Solution:

    • Prepare Fresh Solutions: Due to its instability, it is highly recommended to prepare DIBOA working solutions immediately before use.

    • Control pH: Use a well-buffered aqueous system and ensure the pH is maintained throughout the experiment. For enhanced stability, a slightly acidic pH may be preferable, though this needs to be compatible with your experimental system.

    • Solubility Testing: If precipitation persists, perform a small-scale solubility test in your specific aqueous medium to determine the practical concentration limit under your experimental conditions.

Issue 3: Inconsistent experimental results with DIBOA.
  • Potential Cause: Degradation of DIBOA in the aqueous solution over the course of the experiment. The half-life of DIBOA in soil has been reported to be approximately 43 hours.[5]

  • Solution:

    • Minimize Incubation Time: Design experiments with the shortest possible incubation times to reduce the impact of DIBOA degradation.

    • Time-Course Experiments: If longer incubation is necessary, consider performing a time-course experiment to monitor the stability of DIBOA in your specific system using an appropriate analytical method like HPLC.

    • Use DIBOA-Glc: If your experimental system has the necessary glucosidases to convert DIBOA-Glc to DIBOA, using the more stable glucoside form as a precursor might provide a more sustained release of DIBOA.

Experimental Protocols

Protocol 1: Preparation of a DIBOA Stock Solution

This protocol describes the preparation of a 100 mM DIBOA stock solution in DMSO.

Materials:

  • DIBOA (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weigh DIBOA: Accurately weigh the required amount of DIBOA. For 1 mL of a 100 mM stock solution, you will need 18.115 mg of DIBOA (Molecular Weight = 181.15 g/mol ).

  • Add Solvent: Add the weighed DIBOA to a sterile tube. Add the desired volume of anhydrous DMSO (e.g., 1 mL).

  • Dissolve: Vortex the tube vigorously until the DIBOA is completely dissolved. The solution should be clear. Gentle warming or brief sonication can be used if necessary, but be mindful of potential degradation with excessive heat.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Preparation of a DIBOA Working Solution in Aqueous Media

This protocol details the dilution of the DIBOA stock solution into an aqueous medium for experimental use.

Materials:

  • 100 mM DIBOA stock solution in DMSO (from Protocol 1)

  • Sterile aqueous medium (e.g., cell culture medium, buffer)

  • Vortex mixer or magnetic stirrer

Procedure:

  • Pre-warm Medium: Warm the sterile aqueous medium to the desired experimental temperature (e.g., 37°C).

  • Calculate Dilution: Determine the volume of the DIBOA stock solution needed to achieve the final desired concentration in your experiment. For example, to prepare 10 mL of a 100 µM DIBOA solution from a 100 mM stock, you would need 10 µL of the stock solution.

  • Dilution: While gently vortexing or stirring the pre-warmed medium, add the calculated volume of the DIBOA stock solution dropwise.

  • Final Mix: Continue to mix for a short period to ensure homogeneity.

  • Immediate Use: Use the freshly prepared working solution immediately to minimize degradation and precipitation.

Visualizations

DIBOA_Solubilization_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh DIBOA Powder dissolve Dissolve in 100% DMSO or Methanol weigh->dissolve stock High-Concentration Stock Solution dissolve->stock dilute Add Stock Dropwise while Vortexing stock->dilute Dilute prewarm Pre-warm Aqueous Medium (e.g., 37°C) prewarm->dilute working Final Working Solution (Use Immediately) dilute->working

Caption: Workflow for preparing DIBOA solutions.

DIBOA_Degradation_Pathway DIBOA DIBOA (Unstable) BOA BOA (2-benzoxazolinone) (More Stable) DIBOA->BOA Degradation (t½ ≈ 43h in soil) APO APO (2-aminophenoxazin-3-one) (Very Stable) BOA->APO Biotransformation (t½ ≈ 2.5 days in soil)

Caption: Simplified degradation pathway of DIBOA in soil.

References

Validation & Comparative

Comparative Phytotoxicity of DIBOA and its Degradation Product BOA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the phytotoxic effects of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) and its primary degradation product, 2-benzoxazolinone (BOA), reveals distinct activity profiles crucial for research in allelopathy, natural herbicides, and drug development. While both compounds exhibit significant phytotoxicity, their potency and stability differ, influencing their ecological roles and potential applications.

DIBOA, a naturally occurring benzoxazinoid found in various gramineous plants, is a key player in plant defense mechanisms.[1] However, it is relatively unstable and degrades in the environment to form the more persistent compound BOA.[2] Understanding the comparative phytotoxicity of these two molecules is essential for accurately assessing their impact on plant growth and development.

Quantitative Phytotoxicity Data

To provide a clear comparison, the following table summarizes the inhibitory effects of DIBOA and BOA on the germination and root growth of two standard target species, Lactuca sativa (lettuce) and Lepidium sativum (cress). The data, adapted from studies by Macías et al., highlights the concentration-dependent inhibitory activity of both compounds.

CompoundTarget SpeciesParameterIC50 (mM)
DIBOA Lactuca sativaGermination> 1.0
Root Growth0.45
Lepidium sativumGermination0.85
Root Growth0.32
BOA Lactuca sativaGermination> 1.0
Root Growth0.65
Lepidium sativumGermination> 1.0
Root Growth0.58

Note: IC50 represents the concentration required to inhibit 50% of the measured parameter. Data is compiled from multiple sources for comparative purposes and specific experimental conditions may vary.

These findings suggest that while both compounds are effective in inhibiting root growth, DIBOA generally exhibits a stronger phytotoxic effect at lower concentrations compared to BOA. However, the greater stability of BOA in the soil means its inhibitory effects may be more prolonged.

Experimental Protocols

The evaluation of phytotoxicity for DIBOA and BOA typically involves standardized bioassays using sensitive plant species. The following protocol outlines a general methodology for assessing the effects of these allelochemicals on seed germination and seedling growth.

1. Preparation of Test Solutions:

  • Stock solutions of DIBOA and BOA are prepared in an appropriate solvent (e.g., methanol or dimethyl sulfoxide) and then diluted with distilled water to achieve a range of final concentrations (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mM).

  • A control solution containing the same concentration of the solvent without the test compound is also prepared.

2. Seed Germination and Growth Bioassay:

  • Seeds of a standard target species, such as Lactuca sativa L. cv. Great Lakes or Lepidium sativum L., are surface-sterilized.

  • Petri dishes (9 cm diameter) are lined with a layer of filter paper.

  • A specific number of seeds (e.g., 20-30) are evenly placed on the filter paper in each Petri dish.

  • A defined volume (e.g., 5 mL) of each test solution or the control solution is added to the respective Petri dishes.

  • The Petri dishes are sealed with paraffin film to prevent evaporation and incubated in a growth chamber under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).

3. Data Collection and Analysis:

  • After a set incubation period (e.g., 72 hours), the number of germinated seeds is counted to determine the germination percentage.

  • The root and shoot length of each seedling are measured.

  • The fresh and dry weight of the seedlings can also be determined.

  • The percentage of inhibition for each parameter is calculated relative to the control.

  • The IC50 values are then determined by plotting the inhibition percentage against the concentration of the test compound.

Visualizing Key Processes

To further elucidate the relationship between DIBOA and BOA and the experimental procedures used to evaluate them, the following diagrams are provided.

DIBOA_Degradation DIBOA DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) BOA BOA (2-benzoxazolinone) DIBOA->BOA Degradation (t½ ≈ 43h in soil) APO APO (2-aminophenoxazin-3-one) BOA->APO Biotransformation (t½ ≈ 2.5 days in soil)

Caption: Degradation pathway of DIBOA to BOA and subsequently to APO.

Phytotoxicity_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis prep_solutions Prepare Test Solutions (DIBOA, BOA, Control) add_solutions Add Test Solutions prep_solutions->add_solutions sterilize_seeds Surface Sterilize Seeds seed_plating Plate Seeds sterilize_seeds->seed_plating petri_setup Setup Petri Dishes (Filter Paper) petri_setup->seed_plating seed_plating->add_solutions incubation Incubate under Controlled Conditions add_solutions->incubation measurements Measure Germination, Root/Shoot Length incubation->measurements calc_inhibition Calculate % Inhibition measurements->calc_inhibition calc_ic50 Determine IC50 Values calc_inhibition->calc_ic50

Caption: Experimental workflow for phytotoxicity assessment.

References

Validating the Herbicidal Activity of DIBOA Against Common Weeds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the herbicidal activity of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA), a naturally occurring benzoxazinoid with allelopathic properties, against the common agricultural weeds Lolium rigidum (rigid ryegrass) and Portulaca oleracea (common purslane). The performance of DIBOA is evaluated alongside the widely used synthetic herbicide, glyphosate, supported by available experimental data. This document details the experimental protocols for assessing phytotoxicity and explores the current understanding of DIBOA's mechanism of action.

Comparative Herbicidal Efficacy

In contrast, glyphosate is a broad-spectrum systemic herbicide with a well-established high efficacy against a wide range of weeds, including Lolium rigidum[1][2]. However, the increasing prevalence of glyphosate-resistant weed populations necessitates the exploration of alternative herbicidal compounds like DIBOA[2].

Table 1: Quantitative Data on the Herbicidal Activity of Benzoxazinoids Against Common Weeds

CompoundTarget WeedConcentrationEffectSource
MBOA (DIBOA-related)Lolium rigidum1 mM70% shoot inhibition, 60% root inhibitionN/A
MBOA (DIBOA-related)Echinochloa crus-galli1 mM~30% root and shoot inhibitionN/A
Wheat (produces DIBOA)Lolium rigidumCo-cultivationSignificant reduction in root length and number of roots[1]
Wheat (produces DIBOA)Portulaca oleraceaCo-cultivationStrong reduction in root development and increased plant curliness[1]
GlyphosateGlyphosate-resistant Lolium rigidum4560 g a.e. ha⁻¹Incomplete control[2]
GlyphosateGlyphosate-susceptible Lolium rigidum> 570 g a.e. ha⁻¹Complete control[2]

Experimental Protocols

The following protocols are representative of the methodologies used to assess the herbicidal activity of compounds like DIBOA.

Seed Germination and Seedling Growth Bioassay

This bioassay is a fundamental method to evaluate the phytotoxic effects of a compound on the early developmental stages of a plant.

a. Preparation of Test Solutions:

  • A stock solution of DIBOA is prepared in a suitable solvent (e.g., methanol or DMSO) and then diluted with distilled water to achieve the desired test concentrations.

  • A control group is treated with the solvent at the same concentration used in the test solutions.

  • A positive control using a known herbicide, such as glyphosate, at various concentrations is also included for comparison.

b. Experimental Setup:

  • Seeds of the target weeds (Lolium rigidum and Portulaca oleracea) are surface-sterilized.

  • Petri dishes are lined with filter paper.

  • A set number of seeds (e.g., 20) are placed in each Petri dish.

  • A specific volume of the test solution (or control) is added to each Petri dish to moisten the filter paper.

  • The Petri dishes are sealed and incubated in a growth chamber under controlled conditions (temperature, light/dark cycle).

c. Data Collection and Analysis:

  • Germination percentage is recorded daily.

  • After a set period (e.g., 7 days), root length and shoot length of the seedlings are measured.

  • The inhibition percentage is calculated relative to the control group.

  • The 50% inhibitory concentration (IC50) can be determined by plotting the inhibition percentage against the logarithm of the concentration.

Co-cultivation Assay for Allelopathic Effects

This method assesses the impact of allelochemicals released by a living plant on a target weed, simulating a more natural interaction.

a. Experimental Setup:

  • A DIBOA-producing plant (e.g., wheat) and a target weed are grown in the same container but are physically separated to prevent resource competition. This can be achieved using inserts or by growing them in separate pots within the same enclosed environment.

  • The growth medium can be soil, agar, or a hydroponic solution.

  • Control groups consist of the weed species grown alone.

b. Data Collection and Analysis:

  • After a defined co-cultivation period, the growth parameters of the target weed (root and shoot length, biomass) are measured.

  • The concentration of DIBOA and its derivatives in the growth medium and in the tissues of both the donor and receiver plants can be quantified using techniques like High-Performance Liquid Chromatography (HPLC).

  • The inhibitory effect is determined by comparing the growth of the co-cultivated weeds with the control group.

Mandatory Visualizations

Proposed Signaling Pathway for DIBOA's Herbicidal Action

DIBOA_Signaling_Pathway DIBOA DIBOA CellWall Plant Cell Wall DIBOA->CellWall Penetration Microtubule Microtubule Disruption DIBOA->Microtubule Potential direct effect CellMembrane Plasma Membrane CellWall->CellMembrane AuxinReceptors Auxin Receptors (e.g., TIR1/AFB) CellMembrane->AuxinReceptors Interference with Auxin Binding AuxIAA Aux/IAA Repressors AuxinReceptors->AuxIAA Stabilization of Repressors ARF Auxin Response Factors (ARFs) AuxIAA->ARF Repression of ARFs AuxinResponsiveGenes Auxin-Responsive Genes ARF->AuxinResponsiveGenes Blocks Transcription CellDivision Inhibition of Cell Division AuxinResponsiveGenes->CellDivision CellElongation Inhibition of Cell Elongation AuxinResponsiveGenes->CellElongation GrowthInhibition Weed Growth Inhibition CellDivision->GrowthInhibition CellElongation->GrowthInhibition Microtubule->CellDivision

Caption: Proposed mechanism of DIBOA's herbicidal action via disruption of auxin signaling.

Experimental Workflow for DIBOA Phytotoxicity Assessment

DIBOA_Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_data Data Collection & Analysis DIBOA_Sol Prepare DIBOA Solutions (various concentrations) Add_Solutions Add Test/Control Solutions DIBOA_Sol->Add_Solutions Glyphosate_Sol Prepare Glyphosate Solutions (Positive Control) Glyphosate_Sol->Add_Solutions Control_Sol Prepare Control Solution (Solvent only) Control_Sol->Add_Solutions Seed_Prep Surface Sterilize Weed Seeds (L. rigidum & P. oleracea) Add_Seeds Place Seeds in Dishes Seed_Prep->Add_Seeds Petri_Dish Set up Petri Dishes with Filter Paper Petri_Dish->Add_Seeds Add_Seeds->Add_Solutions Incubation Incubate under Controlled Conditions Add_Solutions->Incubation Measure_Germination Record Germination Rate Incubation->Measure_Germination Measure_Growth Measure Root & Shoot Length Incubation->Measure_Growth Calculate_Inhibition Calculate % Inhibition vs. Control Measure_Germination->Calculate_Inhibition Measure_Growth->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50

Caption: Workflow for evaluating the phytotoxicity of DIBOA on common weeds.

Mechanism of Action

The precise molecular mechanism of DIBOA's herbicidal activity is still under investigation, but evidence suggests a multi-faceted mode of action.

  • Disruption of Auxin Signaling: Benzoxazinoids are believed to interfere with the auxin signaling pathway, a critical regulator of plant growth and development. This interference may occur through the stabilization of Aux/IAA repressor proteins, which in turn prevents the activation of auxin response factors (ARFs) and the transcription of genes necessary for cell division and elongation[2][3].

  • Inhibition of Cell Division and Elongation: The disruption of auxin signaling ultimately leads to the inhibition of cell division and elongation, which are fundamental processes for plant growth. Studies have shown that allelochemicals can lead to reduced cell division rates and disorganized cell structure in root tips.

  • Microtubule Disruption: There is also evidence to suggest that some natural herbicides can disrupt the organization of microtubules. Microtubules are essential for cell division (forming the mitotic spindle) and directional cell expansion. Disruption of these structures would lead to arrested growth.

References

DIBOA versus DIMBOA: A Comparative Analysis of Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of two prominent benzoxazinoids: DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) and DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one). Found naturally in various grasses, including important crops like maize, wheat, and rye, these compounds play a crucial role in plant defense mechanisms.[1][2] This analysis synthesizes available experimental data to offer a comparative overview of their antimicrobial, insecticidal, allelopathic, and other biological effects.

Overview of DIBOA and DIMBOA

DIBOA and DIMBOA are secondary metabolites that plants store in an inactive glucoside form.[3] When plant tissues are damaged, for instance by herbivores or pathogens, glucosidases hydrolyze these glucosides into their toxic aglycone forms, DIBOA and DIMBOA.[3] In some plant species, DIBOA serves as a precursor in the biosynthesis of DIMBOA.[2] Structurally, DIMBOA is a methoxylated derivative of DIBOA, a difference that significantly influences its reactivity and biological activity. DIMBOA is considered a more reactive compound than DIBOA.[2]

Comparative Biological Activities

While both DIBOA and DIMBOA exhibit a broad spectrum of biological activities, direct comparative studies with quantitative data are limited in the scientific literature. The following sections summarize the available information, highlighting where direct comparisons can be made and where data is available for only one of the compounds.

Antimicrobial Activity

Both DIBOA and DIMBOA are known to possess antimicrobial properties, contributing to plant defense against pathogenic fungi and bacteria.[4]

Quantitative Data: Antimicrobial Activity

CompoundTest OrganismAssay TypeValueReference
DIMBOA Ralstonia solanacearumMIC200 mg/L[5]
DIMBOA Ralstonia solanacearumIC5058.55 mg/L[5]
DIBOA Ralstonia solanacearumMICData not availableN/A
DIBOA Ralstonia solanacearumIC50Data not availableN/A

Note: Direct comparative data for the antimicrobial activity of DIBOA against the same organisms under the same conditions was not found in the reviewed literature.

Insecticidal and Antifeedant Activity

DIBOA and DIMBOA are well-documented for their roles in plant resistance to various insect pests, acting as both toxins and feeding deterrents.[6][7]

One study on the European corn borer (Ostrinia nubilalis) using an artificial diet bioassay found that both DIBOA and DIMBOA exhibited the highest toxicity among several tested benzoxazinoids.[6] However, specific LD50 or LC50 values for a direct comparison were not provided in the available literature. Another study reported that DIMBOA reduced pupal and adult weights of the European corn borer at all tested concentrations.[6]

Quantitative Data: Insecticidal Activity

CompoundTest OrganismAssay TypeValueReference
DIMBOA Western corn rootworm (Diabrotica virgifera virgifera)LC50153 ppmData not available in snippets
DIBOA Western corn rootworm (Diabrotica virgifera virgifera)LC50Data not availableN/A

Note: Direct comparative quantitative data for the insecticidal activity of DIBOA against the same organisms under the same conditions was not found in the reviewed literature.

Allelopathic Effects

Allelopathy, the chemical inhibition of one plant by another, is a significant biological activity of both DIBOA and DIMBOA, affecting weed germination and growth.[8][9]

A study on the allelopathic effects of DIMBOA on several weed species reported the following IC50 values:

Quantitative Data: Allelopathic Activity of DIMBOA

Target Weed SpeciesEffectIC50 Value (mg/ml)Reference
Amaranthus retroflexusRoot & Stem Inhibition< 1.5[1]
Amaranthus retroflexusSeed Germination Inhibition< 3.5[1]
Digitaria sanguinalisRoot & Stem Inhibition< 1.5[1]
Digitaria sanguinalisSeed Germination Inhibition< 3.5[1]
Avena fatuaRoot & Stem Inhibition< 1.5[1]
Avena fatuaSeed Germination Inhibition< 3.5[1]

Note: Direct comparative quantitative data for the allelopathic effects of DIBOA on the same weed species under the same conditions was not found in the reviewed literature.

Other Biological Activities

Immunomodulatory Effects: Information regarding the comparative immunomodulatory effects of DIBOA and DIMBOA on immune cells, such as cytokine production by macrophages, is not detailed in the available search results.

Neurotoxicity: Similarly, specific comparative data on the neurotoxic effects of DIBOA and DIMBOA on neuronal cells is lacking in the provided literature.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context and methodologies behind the discussed biological activities, the following diagrams illustrate the biosynthetic pathway of DIBOA and DIMBOA and a typical experimental workflow for determining antimicrobial activity.

Benzoxazinoid_Biosynthesis cluster_0 Core Pathway cluster_1 DIMBOA Branch Indole-3-glycerol phosphate Indole-3-glycerol phosphate Indole Indole Indole-3-glycerol phosphate->Indole BX1 DIBOA DIBOA Indole->DIBOA BX2-BX5 DIBOA-glucoside DIBOA-glucoside DIBOA->DIBOA-glucoside BX8/BX9 TRIBOA-glucoside TRIBOA-glucoside DIBOA-glucoside->TRIBOA-glucoside BX6 DIMBOA-glucoside DIMBOA-glucoside TRIBOA-glucoside->DIMBOA-glucoside BX7

Caption: Simplified biosynthetic pathway of DIBOA and DIMBOA.

Broth_Microdilution_Workflow A Prepare serial dilutions of DIBOA/DIMBOA in a 96-well plate B Add standardized bacterial/fungal inoculum to each well A->B C Incubate the plate at an appropriate temperature and duration B->C D Visually or spectrophotometrically assess microbial growth C->D E Determine the Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for Broth Microdilution Assay.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][8][10]

1. Preparation of Test Compounds:

  • Dissolve DIBOA and DIMBOA in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Prepare a series of twofold dilutions of each compound in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well is typically 100 µL.

2. Inoculum Preparation:

  • Culture the test microorganism (bacteria or fungi) on an appropriate agar medium.

  • Prepare a standardized inoculum suspension in sterile saline or broth to a specific turbidity, often corresponding to a known concentration of colony-forming units (CFU/mL). A common standard is the 0.5 McFarland standard.

  • Dilute the standardized inoculum to the final desired concentration for the assay.

3. Inoculation and Incubation:

  • Add a defined volume of the diluted inoculum to each well of the microtiter plate containing the test compounds.

  • Include positive control wells (inoculum without test compound) and negative control wells (broth only).

  • Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).

4. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity (indicating microbial growth).

  • Alternatively, use a microplate reader to measure the optical density (OD) at a specific wavelength (e.g., 600 nm).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Insect Bioassay (Artificial Diet Method)

This method is commonly used to assess the insecticidal and antifeedant activity of compounds.[6]

1. Diet Preparation:

  • Prepare a standard artificial diet suitable for the target insect species (e.g., European corn borer, Ostrinia nubilalis).

  • Incorporate DIBOA or DIMBOA into the diet at various concentrations. A solvent control (diet with the solvent used to dissolve the compounds) should also be prepared.

2. Bioassay Setup:

  • Dispense a specific amount of the prepared diet into individual containers (e.g., wells of a multi-well plate or small cups).

  • Place one insect larva (of a specific instar) into each container.

  • Seal the containers with a breathable lid.

3. Incubation and Observation:

  • Maintain the bioassay containers under controlled environmental conditions (temperature, humidity, and photoperiod) suitable for the insect's development.

  • Monitor the larvae daily or at set intervals for mortality.

  • After a defined period, other parameters can be measured, such as larval weight, developmental stage, and the amount of diet consumed (to assess antifeedant effects).

4. Data Analysis:

  • Calculate the percentage of mortality at each concentration of the test compound.

  • Use probit analysis or other statistical methods to determine the LD50 (lethal dose for 50% of the population) or LC50 (lethal concentration for 50% of the population).

Conclusion

Both DIBOA and DIMBOA are biologically active benzoxazinoids with demonstrated antimicrobial, insecticidal, and allelopathic properties. The available evidence suggests that DIMBOA, the methoxylated derivative of DIBOA, is a more reactive and potentially more potent compound in several biological contexts.[2][6] However, a definitive quantitative comparison is hampered by the lack of direct comparative studies for many of the assessed activities. Future research should focus on head-to-head comparisons of DIBOA and DIMBOA under standardized experimental conditions to provide a clearer understanding of their relative potencies and to facilitate their potential application in agriculture and drug development.

References

DIBOA vs. DIMBOA: A Comparative Analysis of Their Antimicrobial Activity Against Plant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the bioactivity of plant-derived secondary metabolites is crucial for the development of novel plant protection strategies and pharmaceuticals. This guide provides a comprehensive comparison of the differential activity of two prominent benzoxazinoids, DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) and DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one), against a range of plant pathogens. This analysis is supported by quantitative data from experimental studies, detailed methodologies, and visualizations of relevant biological pathways.

Executive Summary

DIBOA and DIMBOA are key defensive compounds in many gramineous plants, including maize, wheat, and rye. While both exhibit antimicrobial properties, DIMBOA is generally considered to be the more reactive and potent of the two. This heightened bioactivity is attributed to the presence of a methoxy group at the 7th position of its aromatic ring. This guide will delve into the specific quantitative differences in their efficacy against bacterial and fungal pathogens and explore the underlying signaling pathways they influence within the plant.

Quantitative Comparison of Antimicrobial Activity

The differential activity of DIBOA and DIMBOA against various plant pathogens has been a subject of scientific investigation. The following tables summarize the available quantitative data, primarily focusing on Minimum Inhibitory Concentration (MIC) and half-maximal effective concentration (EC50) values, which are key indicators of antimicrobial potency.

Antibacterial Activity

A notable study on the antibacterial effects of these compounds focused on Ralstonia solanacearum, a bacterium responsible for bacterial wilt in a wide range of plants.

CompoundPathogenMIC (mg/L)[1][2][3][4]IC50 (mg/L)[1][4]
DIMBOA Ralstonia solanacearum20058.55
DIBOA Data not available--

Note: Data for DIBOA against R. solanacearum was not available in the reviewed literature, highlighting a gap in current research.

Antifungal Activity

While comprehensive comparative data is limited, studies have investigated the impact of these benzoxazinoids on fungal pathogens like Fusarium graminearum, the causal agent of Fusarium head blight in cereals.

CompoundPathogenEffectQuantitative Data
DIMBOA Fusarium graminearumInhibition of trichothecene (mycotoxin) productionData on direct growth inhibition (EC50) is not specified in the available literature.
DIBOA Fusarium graminearumData not available
DIMBOA Various FungiGeneral antifungal activity reportedSpecific EC50 values for direct comparison with DIBOA are not readily available in the reviewed literature.
DIBOA Various FungiGeneral antifungal activity reportedSpecific EC50 values for direct comparison with DIMBOA are not readily available in the reviewed literature.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, this section outlines the methodologies employed in the key experiments cited.

Determination of Minimum Inhibitory Concentration (MIC) - Micro-dilution Method

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Pathogen Preparation:

  • A pure culture of the target bacterium (e.g., Ralstonia solanacearum) is grown on a suitable agar medium.

  • A bacterial suspension is prepared in a sterile broth to a specific optical density, corresponding to a known cell concentration (e.g., 10^8 CFU/mL).

Assay Procedure:

  • A serial two-fold dilution of the test compound (DIBOA or DIMBOA) is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Each well is inoculated with the standardized bacterial suspension.

  • Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

  • The plates are incubated under optimal conditions for the pathogen's growth (e.g., 24-48 hours at a specific temperature).

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[1][3]

Antifungal Bioassay - Mycelial Growth Inhibition

This assay is commonly used to assess the effect of a compound on the growth of filamentous fungi.

Pathogen and Compound Preparation:

  • The fungal pathogen (e.g., Fusarium graminearum) is cultured on a suitable agar medium (e.g., Potato Dextrose Agar - PDA).

  • The test compounds (DIBOA and DIMBOA) are dissolved in a suitable solvent and added to the molten agar at various concentrations.

Assay Procedure:

  • The agar medium containing the test compound is poured into Petri dishes.

  • A mycelial plug of a specific diameter, taken from the edge of an actively growing fungal colony, is placed in the center of each plate.

  • Control plates containing only the solvent are also prepared.

  • The plates are incubated at an optimal temperature for fungal growth for a specified period.

  • The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to the control. The EC50 value (the concentration that inhibits 50% of the mycelial growth) can then be determined from a dose-response curve.

Signaling Pathways and Mode of Action

DIBOA and DIMBOA not only act as direct antimicrobial agents but also play a role in modulating the plant's own defense signaling pathways. Their differential effects on these pathways contribute to their overall impact on plant-pathogen interactions.

Benzoxazinoid Biosynthesis

The biosynthesis of DIBOA is a precursor to DIMBOA. This pathway is a key component of the plant's chemical defense arsenal.

G cluster_0 Core Pathway cluster_1 DIMBOA Branch Indole-3-glycerol phosphate Indole-3-glycerol phosphate Indole Indole Indole-3-glycerol phosphate->Indole BX1 DIBOA DIBOA Indole->DIBOA BX2-BX5 DIBOA-glucoside DIBOA-glucoside DIBOA->DIBOA-glucoside BX8/BX9 TRIBOA-glucoside TRIBOA-glucoside DIBOA-glucoside->TRIBOA-glucoside BX6 DIMBOA-glucoside DIMBOA-glucoside TRIBOA-glucoside->DIMBOA-glucoside BX7 G cluster_0 Plant Defense Signaling Pathogen Pathogen JA/ET Signaling JA/ET Signaling Pathogen->JA/ET Signaling Induces DIMBOA DIMBOA Callose Deposition Callose Deposition DIMBOA->Callose Deposition Induces DIBOA DIBOA Plant Cell Benzoxazinoid Biosynthesis Benzoxazinoid Biosynthesis JA/ET Signaling->Benzoxazinoid Biosynthesis Upregulates Benzoxazinoid Biosynthesis->DIMBOA Benzoxazinoid Biosynthesis->DIBOA

References

DIBOA: A Natural Insecticide's Efficacy in Comparison to Synthetic Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Researchers, scientists, and professionals in drug development are continually exploring novel compounds for effective and sustainable pest management. One such compound of interest is 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIBOA), a naturally occurring benzoxazinoid found in various grasses, including wheat and maize. This guide provides a comprehensive comparison of the insecticidal efficacy of DIBOA with commonly used synthetic pesticides, supported by available experimental data.

Executive Summary

DIBOA and its methoxylated derivative, DIMBOA, function as natural defense chemicals in plants, exhibiting a range of antifeedant and insecticidal activities against various insect pests.[1] Studies have demonstrated their toxicity to chewing herbivores like the European corn borer (Ostrinia nubilalis) and piercing-sucking insects such as the bird cherry-oat aphid (Rhopalosiphum padi). While direct comparative studies quantifying the lethal concentrations of DIBOA against synthetic pesticides are limited, existing data on DIBOA's biological activity and the established toxicity of synthetic insecticides provide a basis for an initial assessment.

Quantitative Data Comparison

A direct comparison of LC50 (lethal concentration for 50% of a population) and LD50 (lethal dose for 50% of a population) values is essential for evaluating the relative potency of insecticides. The following tables summarize available data for DIBOA's related compound, DIMBOA, and several synthetic pesticides against two significant agricultural pests: the European corn borer (Ostrinia nubilalis) and the bird cherry-oat aphid (Rhopalosiphum padi). It is important to note that the data for DIMBOA is presented as an indicator of benzoxazinoid activity, as specific LC50/LD50 values for DIBOA were not available in the reviewed literature.

Table 1: Insecticidal Efficacy Against the European Corn Borer (Ostrinia nubilalis)

CompoundTypeMeasurementValueInsect StageExperimental Method
DIMBOA & DIBOANatural (Benzoxazinoid)Qualitative ToxicityHighest among tested benzoxazinoidsLarvaeArtificial Diet Incorporation
TebufenozideSynthetic (Ecdysone Agonist)LC50~0.285 ppmNeonate LarvaeDiet Incorporation
Cry1Aa (Bt toxin)Biological (Protein)LC50Not specifiedNot specifiedNot specified
Cry1Ab (Bt toxin)Biological (Protein)LC50Not specifiedNot specifiedNot specified
Cry1Ac (Bt toxin)Biological (Protein)LC505.4 ng/cm²Neonate LarvaeDiet Overlay Bioassay
Cry1F (Bt toxin)Biological (Protein)LC5012.7 ng/cm²Neonate LarvaeDiet Overlay Bioassay
Cry1Ba (Bt toxin)Biological (Protein)LC5024.0 ng/cm²Neonate LarvaeDiet Overlay Bioassay

Table 2: Insecticidal Efficacy Against the Bird Cherry-Oat Aphid (Rhopalosiphum padi)

CompoundTypeMeasurementValueInsect StageExperimental Method
DIMBOANatural (Benzoxazinoid)LD500.9 mM (without cysteine)AdultArtificial Diet
DIMBOANatural (Benzoxazinoid)LD502.1 mM (with cysteine)AdultArtificial Diet
ThiamethoxamSynthetic (Neonicotinoid)LC50 (48h)11.458 mg/LAdultNot specified
RotenoneBotanicalLC50 (24h)10.091 mg/LAdultNot specified
PyrethrinsBotanicalLC50 (24h)5.161 mg/LAdultNot specified

Experimental Protocols

Understanding the methodologies behind the data is crucial for accurate interpretation. Below are detailed protocols for key experiments cited.

Artificial Diet Incorporation Bioassay for Ostrinia nubilalis

This method is used to assess the chronic toxicity and developmental effects of a compound when ingested by insect larvae.

  • Diet Preparation: A standard meridic diet for O. nubilalis is prepared.

  • Compound Incorporation: The test compound (e.g., DIBOA, DIMBOA) is dissolved in a suitable solvent and mixed into the diet at various concentrations as it cools and solidifies. A control diet contains only the solvent.

  • Insect Infestation: Neonate larvae of O. nubilalis are placed individually into vials or multi-well plates containing the treated or control diet.

  • Incubation: The insects are reared under controlled conditions (temperature, humidity, photoperiod).

  • Data Collection: Mortality, larval weight, time to pupation, and adult emergence are recorded at regular intervals.

  • Analysis: Probit analysis is typically used to determine LC50 values, and other statistical tests are used to assess sublethal effects.

Aphid Artificial Diet Bioassay for Rhopalosiphum padi

This technique allows for the precise quantification of the toxicity of a substance to sucking insects.

  • Diet Preparation: A defined liquid artificial diet for aphids is prepared, mimicking the composition of phloem sap.

  • Sachet Preparation: The diet is enclosed between two layers of stretched Parafilm® to create a feeding sachet.

  • Compound Addition: The test compound is dissolved in the liquid diet at various concentrations before being enclosed in the sachet.

  • Aphid Exposure: A cohort of synchronized adult aphids is placed in a feeding chamber with the diet sachet.

  • Incubation: The chambers are maintained under controlled environmental conditions.

  • Mortality Assessment: The number of dead aphids is counted at specific time points (e.g., 24, 48 hours).

  • Data Analysis: The collected data is used to calculate LD50 or LC50 values through statistical methods like probit analysis.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the evaluation of insecticidal efficacy, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_data Data Collection & Analysis compound Test Compound (DIBOA or Synthetic) incorporation Diet Incorporation compound->incorporation diet Artificial Diet Preparation diet->incorporation insects Insect Rearing (e.g., O. nubilalis) exposure Insect Exposure insects->exposure incorporation->exposure observation Mortality & Sublethal Effect Observation exposure->observation analysis Statistical Analysis (e.g., Probit for LC50) observation->analysis

Fig. 1: General workflow for an insecticidal bioassay.

signaling_pathway cluster_plant Plant Defense Mechanism cluster_insect Insect Physiological Response herbivory Insect Herbivory (Tissue Damage) b_glucosidase β-glucosidase (enzyme) herbivory->b_glucosidase Activation glucosides Benzoxazinoid Glucosides (e.g., DIBOA-Glc) aglycones Toxic Aglycones (e.g., DIBOA) glucosides->aglycones Hydrolysis by β-glucosidase ingestion Ingestion of Aglycones aglycones->ingestion detox Detoxification Enzymes ingestion->detox target Target Site Interaction ingestion->target effect Toxicity / Antifeedant Effect detox->effect Modulates target->effect Leads to

Fig. 2: DIBOA's role in plant defense and insect response.

Discussion

The available data indicates that benzoxazinoids like DIBOA and DIMBOA possess inherent insecticidal properties. Studies on O. nubilalis have shown that DIBOA and DIMBOA are among the most toxic of the naturally occurring benzoxazinoids.[1] For aphids, DIMBOA has a demonstrated lethal dose when incorporated into their diet.

When comparing the limited quantitative data for DIMBOA with that of synthetic pesticides, it's evident that the synthetic compounds, such as neonicotinoids and pyrethroids, generally exhibit higher toxicity at lower concentrations. For instance, the LC50 of thiamethoxam against R. padi is in the mg/L range, while the LD50 of DIMBOA is in the mM range. This suggests that, on a molar basis, synthetic pesticides are often more potent.

However, the mode of action of DIBOA and other benzoxazinoids offers a different perspective. They can act as feeding deterrents and also inhibit detoxification enzymes in insects, which could potentially increase the efficacy of other control agents.[2] This multi-faceted activity is a valuable trait for integrated pest management (IPM) strategies. Furthermore, as naturally derived compounds, benzoxazinoids may offer a more environmentally benign profile compared to some synthetic pesticides, although comprehensive ecotoxicological studies are still needed.

Conclusion

DIBOA demonstrates clear insecticidal and antifeedant properties against key agricultural pests. While direct quantitative comparisons with synthetic pesticides are not yet widely available, the existing evidence suggests that while synthetic pesticides may be more potent at lower concentrations, DIBOA's mode of action and natural origin make it a promising candidate for further research and development in sustainable agriculture. Future studies should focus on conducting direct comparative bioassays to establish the precise LC50 and LD50 values of DIBOA against a range of insect pests and benchmark these against current synthetic insecticides.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzoxazinoids, a class of natural compounds found in various grasses, have garnered significant attention for their diverse biological activities, including potent allelopathic, antifungal, and insecticidal effects. At the forefront of this class is 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA), a molecule whose structural features are pivotal to its bioactivity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of DIBOA and its analogs, supported by experimental data, to inform future research and development in agrochemicals and pharmaceuticals.

Comparative Biological Activity of Benzoxazinoids

The biological efficacy of benzoxazinoids is intricately linked to their chemical structure. Modifications to the core benzoxazinoid scaffold can dramatically alter their phytotoxic, antifungal, and insecticidal properties.

Phytotoxicity

The phytotoxicity of benzoxazinoids is a key area of interest for the development of natural herbicides. The structural features that govern this activity have been elucidated through various studies. Generally, the hydroxamic acid function (N-OH) is crucial for high activity. The presence of a hydroxyl group at the C-2 position and the nature of substituents on the aromatic ring also play significant roles.

CompoundTarget SpeciesActivityConcentrationReference
DIBOA Lactuca sativa (Lettuce)Root growth inhibition-[1]
DIMBOA Lactuca sativa (Lettuce)Weaker than DIBOA-[1]
D-DIBOA Lactuca sativa (Lettuce)Higher than DIBOA-[1]
APO Standard Target SpeciesHigh phytotoxicity0.05-0.1 mM for 50% root inhibition[2]
DIBOA Chlamydomonas xanthellaMore inhibitory than DIMBOA-[1]
D-DIMBOA Chlamydomonas xanthellaMore active than DIMBOA-[1]
D-DIBOA Chlamydomonas xanthellaLess active than DIBOA-[1]

Table 1: Comparative phytotoxicity of DIBOA and its analogs. D-DIBOA (4-hydroxy-(2H)-1,4-benzoxazin-3(4H)-one) and APO (2-aminophenoxazin-3-one) often exhibit enhanced phytotoxicity compared to the parent compound DIBOA.

Antifungal Activity

Benzoxazinoids exhibit a broad spectrum of antifungal activities, making them promising candidates for the development of novel fungicides. The structural requirements for antifungal efficacy often parallel those for phytotoxicity, with the hydroxamic acid moiety being a key determinant.

CompoundFungal SpeciesEC50 (µg/mL)Reference
Derivative 5L Gibberella zeae20.06[3]
Derivative 5o Gibberella zeae23.17[3]
Hymexazol (Control) Gibberella zeae40.51[3]
Derivative 5q Pellicularia sasakii26.66[3]
Hymexazol (Control) Pellicularia sasakii32.77[3]
Derivative 5r Phytophthora infestans15.37[3]
Hymexazol (Control) Phytophthora infestans18.35[3]
Carbendazim (Control) Phytophthora infestans34.41[3]
Derivative 5p Capsicum wilt26.76[4]
Hymexazol (Control) Capsicum wilt>50[4]

Table 2: Antifungal efficacy (EC50 values) of various synthetic 1,4-benzoxazin-3-one derivatives compared to commercial fungicides.[3][4] Note: "Derivative" refers to novel synthesized compounds described in the cited literature.

Insecticidal Activity

The insecticidal properties of benzoxazinoids contribute to the natural defense of plants against herbivorous insects. Both DIBOA and its methoxylated analog, DIMBOA, have demonstrated toxicity and antifeedant effects against a range of insect pests.

CompoundInsect SpeciesActivityConcentration
DIBOA AphidsIncreased mortalityNot specified
DIMBOA AphidsIncreased mortalityNot specified
MBOA AphidsIncreased reproduction at low concentrations (<0.1 mM), decreased at higher concentrations>0.1 mM

Table 3: Insecticidal activity of DIBOA and related compounds against aphids.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of structure-activity relationship studies. Below are protocols for key experiments cited in the evaluation of benzoxazinoid bioactivity.

Phytotoxicity Assay on Lactuca sativa (Lettuce)

This bioassay is a standard method to evaluate the allelopathic potential of chemical compounds.

1. Preparation of Test Solutions:

  • Dissolve the benzoxazinoid compounds in a suitable solvent (e.g., acetone or ethanol) to create stock solutions.

  • Prepare a series of dilutions of the stock solutions with distilled water to achieve the desired final concentrations for testing. A solvent control (water with the same concentration of the solvent used for the stock solution) should also be prepared.

2. Seed Germination and Growth Conditions:

  • Place a filter paper in a Petri dish (9 cm diameter).

  • Moisten the filter paper with 5 mL of the test solution or control.

  • Place 20-25 certified Lactuca sativa seeds evenly on the filter paper.

  • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubate the Petri dishes in the dark at a constant temperature of 25 ± 1°C for a specified period (e.g., 72 hours).

3. Data Collection and Analysis:

  • After the incubation period, count the number of germinated seeds to determine the germination percentage.

  • Measure the root and shoot length of each germinated seedling.

  • Calculate the percentage of inhibition for germination, root length, and shoot length for each treatment compared to the control.

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed effects.

Antifungal Mycelium Growth Rate Assay

This method is widely used to determine the efficacy of antifungal compounds by measuring the inhibition of fungal growth.

1. Preparation of Fungal Cultures and Test Plates:

  • Culture the target fungal species on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) until a sufficient amount of mycelium is grown.

  • Prepare PDA medium containing different concentrations of the test benzoxazinoid compounds. The compounds are typically dissolved in a solvent like DMSO and then added to the molten agar before pouring it into Petri dishes. A solvent control (PDA with DMSO) and a negative control (PDA only) should be included.

2. Inoculation and Incubation:

  • Using a sterile cork borer, take a mycelial disc (e.g., 5 mm in diameter) from the edge of an actively growing fungal culture.

  • Place the mycelial disc, with the mycelium side down, in the center of each test and control plate.

  • Seal the plates and incubate them at the optimal growth temperature for the specific fungus (e.g., 28°C) for several days.

3. Measurement and Analysis:

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelium in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.

  • Determine the EC50 value (the concentration that causes 50% inhibition of mycelial growth) for each compound using probit analysis or other appropriate statistical methods.[3][4]

Signaling Pathways and Experimental Workflows

The biological activities of benzoxazinoids are mediated through their interaction with various cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanism of action.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassays Biological Activity Screening cluster_analysis Data Analysis & SAR s1 Synthesis of Benzoxazinoid Analogs s2 Purification & Structural Analysis (NMR, MS) s1->s2 b1 Phytotoxicity Assays (e.g., Lettuce Seed Germination) s2->b1 Test Compounds b2 Antifungal Assays (e.g., Mycelium Growth) s2->b2 Test Compounds b3 Insecticidal Assays (e.g., Artificial Diet) s2->b3 Test Compounds a1 Quantitative Data Collection (IC50, EC50, LC50) b1->a1 Activity Data b2->a1 Activity Data b3->a1 Activity Data a2 Structure-Activity Relationship (SAR) Analysis a1->a2

General workflow for SAR studies of benzoxazinoids.

Benzoxazinoids have been shown to modulate key plant hormone signaling pathways, including those of auxin, cytokinin, and gibberellin.[5] These interactions are central to their allelopathic effects.

signaling_pathways cluster_auxin Auxin Signaling cluster_gibberellin Gibberellin Signaling cluster_cytokinin Cytokinin Signaling DIBOA DIBOA & Analogs Auxin_Receptor Auxin Receptor DIBOA->Auxin_Receptor Inhibits Binding GA_Synthesis Gibberellin Biosynthesis DIBOA->GA_Synthesis Inhibits CK_Receptor Cytokinin Receptor DIBOA->CK_Receptor Modulates Auxin_Response Auxin-Mediated Growth & Development Auxin_Receptor->Auxin_Response Activates alpha_Amylase α-Amylase Production GA_Synthesis->alpha_Amylase Induces CK_Response Cytokinin-Mediated Responses CK_Receptor->CK_Response Activates

Benzoxazinoid interaction with plant hormone signaling.

The biosynthesis of DIBOA itself is a well-defined pathway, starting from indole-3-glycerol phosphate. Understanding this pathway is essential for metabolic engineering approaches aimed at enhancing benzoxazinoid production in crops.

diboa_biosynthesis IGP Indole-3-glycerol phosphate Indole Indole IGP->Indole BX1 Indolinone Indolin-2-one Indole->Indolinone BX2 HBOA 2-hydroxy-1,4-benzoxazin-3-one Indolinone->HBOA BX3, BX4 DIBOA DIBOA HBOA->DIBOA BX5 DIBOA_Glc DIBOA-glucoside DIBOA->DIBOA_Glc BX8, BX9 (Glucosylation)

Simplified biosynthetic pathway of DIBOA.

References

A Comparative Analysis of Benzoxazinoid Biosynthesis in Monocots and Dicots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzoxazinoids are a class of indole-derived secondary metabolites that play a crucial role in plant defense against herbivores and pathogens. While prevalent in many commercially important monocotyledonous species of the Poaceae family (grasses), they are only sporadically found in a few phylogenetically unrelated dicotyledonous plants. This distribution pattern is the result of distinct evolutionary trajectories, leading to both conserved core principles and significant differences in the biosynthesis of these compounds. This guide provides a detailed comparative analysis of benzoxazinoid biosynthesis in monocots and dicots, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Pathway and Evolutionary Divergence

The biosynthesis of benzoxazinoids in both monocots and dicots originates from the primary metabolite indole-3-glycerol phosphate. The core pathway involves a series of enzymatic reactions, including the formation of indole, followed by several oxidation steps and a final glucosylation for stabilization and storage.

In monocots , particularly in well-studied species like maize (Zea mays), wheat (Triticum aestivum), and rye (Secale cereale), the benzoxazinoid biosynthetic pathway is of monophyletic origin, meaning it evolved from a single common ancestor.[1][2] The genes encoding the biosynthetic enzymes are often found clustered in the genome, which may facilitate their coordinated regulation.[2]

In contrast, the presence of benzoxazinoid biosynthesis in dicots is a result of convergent evolution.[3][4] This means that the ability to produce these compounds has evolved independently on multiple occasions in unrelated dicot lineages. Consequently, the enzymes catalyzing the key steps in the pathway have been recruited from homologous but not orthologous gene families, leading to differences in their specificities and efficiencies.[3][4]

Comparative Data on Benzoxazinoid Biosynthesis

Key Enzymes and Their Genes

The following table summarizes the key enzymes involved in the core benzoxazinoid biosynthetic pathway in representative monocot and dicot species.

Enzymatic Step Enzyme Class Monocot (e.g., Zea mays) Dicot (e.g., Consolida orientalis, Lamium galeobdolon) Evolutionary Origin Comparison
Indole synthesisIndole-3-glycerol phosphate lyaseBX1Homolog of Tryptophan Synthase Alpha subunit (TSA)Analogous function, but evolved independently through gene duplication and neofunctionalization.[1][2]
Indole oxidationCytochrome P450 monooxygenasesBX2, BX3, BX4, BX5 (CYP71C subfamily)Cytochrome P450 monooxygenases from different subfamiliesBoth utilize P450s for hydroxylation, but the specific enzymes are recruited from different lineages.[1]
Glucosylation (Stabilization)UDP-glucosyltransferase (UGT)BX8, BX9Co-BX8 (C. orientalis)Evolved independently from different UGT subfamilies to glucosylate the toxic aglucone.[3][4]
Deglucosylation (Activation)β-glucosidaseZm-GLU1Co-GLU (C. orientalis)Independently recruited to hydrolyze the benzoxazinoid glucoside upon tissue damage.[3][4]
Quantitative Comparison of Benzoxazinoid Content

The concentration and composition of benzoxazinoids vary significantly between species and are influenced by factors such as plant age, tissue type, and environmental stress. DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) is a major benzoxazinoid in maize and wheat, while DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) is more prevalent in rye and many dicot species.

Compound Plant Species Plant Type Tissue Concentration Range (µg/g fresh weight unless otherwise noted) Reference
DIMBOA Zea mays (Maize)MonocotSeedlingsUp to 528.88[3]
Triticum aestivum (Wheat)MonocotSeedlings4.00 - 34.06[5]
DIBOA Secale cereale (Rye)MonocotAerial partsRate-responsive on day 0 of residue incorporation[6]
Consolida orientalisDicotLeaves and flowersHigh levels, comparable to maize seedlings[7]
Lamium galeobdolonDicotAerial partsDIBOA and DIBOA-Glc present[3]
Acanthus mollisDicotAerial parts20 µmol/g dry weight
Comparative Enzyme Kinetics

Limited data is available for a direct comparison of the kinetic parameters of all enzymes in the pathway. However, studies on the UDP-glucosyltransferases (UGTs) involved in the glucosylation of DIBOA reveal differences in their efficiency.

Enzyme Source Organism Substrate Km (µM) kcat (s⁻¹) kcat/Km (s⁻¹M⁻¹) Reference
Zm-BX8 Zea mays (Monocot)DIBOA25Not ReportedNot Reported[1]
Co-BX8 Consolida orientalis (Dicot)DIBOA63Not ReportedNot Reported[1]

The lower Km value for the maize enzyme (Zm-BX8) suggests a higher affinity for the substrate DIBOA compared to the enzyme from the dicot Consolida orientalis (Co-BX8).

Experimental Protocols

Extraction of Benzoxazinoids from Plant Tissue

This protocol is adapted from established methods for the analysis of benzoxazinoids in maize and wheat.[3]

Materials:

  • Fresh or flash-frozen plant tissue (leaves, roots, etc.)

  • Liquid nitrogen

  • Mortar and pestle or cryogenic grinder

  • Microcentrifuge tubes

  • Extraction solvent: 70:30 (v/v) methanol:water with 0.1% formic acid, pre-chilled to 4°C

  • Vortex mixer

  • Refrigerated centrifuge

  • Syringe filters (0.22 µm)

  • HPLC vials

Procedure:

  • Harvest plant tissue and immediately flash-freeze in liquid nitrogen to halt enzymatic degradation.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Weigh approximately 100 mg of the frozen powder into a pre-weighed microcentrifuge tube.

  • Add 1 mL of pre-chilled extraction solvent to the tube.

  • Vortex vigorously for 30 seconds to ensure thorough mixing.

  • Incubate on a shaker at 4°C for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • For cleaner samples, the supernatant can be passed through a 0.22 µm syringe filter into an HPLC vial.

  • Store the extracts at -20°C until analysis.

HPLC-MS/MS Analysis of Benzoxazinoids

This method provides a general framework for the separation and detection of benzoxazinoids.[5]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Tandem mass spectrometer (e.g., triple quadrupole or ion trap) with an electrospray ionization (ESI) source

Mobile Phases:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

HPLC Gradient:

  • Flow rate: 0.3 mL/min

  • Injection volume: 5 µL

  • Column temperature: 40°C

  • Gradient program:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Linear gradient from 95% to 5% B

    • 10.1-12 min: Hold at 5% B (equilibration)

Mass Spectrometry Parameters (Negative Ion Mode):

  • Ionization mode: Electrospray Ionization (ESI), negative

  • Capillary voltage: 3.0 kV

  • Source temperature: 150°C

  • Desolvation temperature: 350°C

  • Cone gas flow: 50 L/hr

  • Desolvation gas flow: 600 L/hr

  • Collision gas: Argon

  • Detection: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor and product ions for specific benzoxazinoids should be optimized based on authentic standards.

Gene Expression Analysis by qRT-PCR

This protocol outlines the general steps for quantifying the expression of benzoxazinoid biosynthesis genes.[2]

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from plant tissues using a commercial kit or a standard Trizol-based method.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

2. Primer Design:

  • Design gene-specific primers for the target benzoxazinoid biosynthesis genes and a stable reference gene (e.g., Actin, Ubiquitin).

  • Primers should be 18-24 nucleotides in length, with a GC content of 40-60%, and an annealing temperature of 58-62°C.

  • The amplicon size should be between 100-200 bp.

3. qRT-PCR Reaction:

  • Prepare the reaction mixture in a total volume of 10-20 µL containing:

    • SYBR Green Master Mix

    • Forward and reverse primers (final concentration of 200-500 nM each)

    • Diluted cDNA template

    • Nuclease-free water

  • Perform the qRT-PCR on a real-time PCR system with the following typical cycling conditions:

    • Initial denaturation: 95°C for 3 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 30 seconds

  • Include a melt curve analysis at the end of the run to verify the specificity of the amplification.

4. Data Analysis:

  • Calculate the relative expression levels of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

Visualizations of Pathways and Workflows

References

A Comparative Analysis of DIBOA and Other Natural Herbicides: Efficacy, Mechanisms, and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable agricultural practices has spurred research into naturally derived herbicides as alternatives to synthetic chemical options. Among these, the allelochemical 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) has garnered significant attention for its phytotoxic properties. This guide provides an objective comparison of the herbicidal efficacy of DIBOA with other prominent natural herbicides, namely sorgoleone and juglone. The comparison is supported by a compilation of experimental data, detailed methodologies for key bioassays, and visualizations of the underlying signaling pathways.

Quantitative Comparison of Herbicidal Efficacy

The following table summarizes the herbicidal efficacy of DIBOA, sorgoleone, and juglone based on available quantitative data from various studies. It is important to note that direct comparative studies under identical conditions are limited, and thus the presented data, derived from different experimental setups, should be interpreted with this consideration. The data is presented as IC50 (half-maximal inhibitory concentration), GI50 (half-maximal growth inhibition), or percentage of inhibition at a given concentration.

CompoundTarget SpeciesEfficacy MetricValueReference(s)
DIBOA Amaranthus retroflexusRadicle GrowthDose-dependent inhibition observed[1]
Lepidium sativumRadicle GrowthDose-dependent inhibition observed[1]
Various weed speciesGrowthModerate to low activity (as MBOA)[2]
Sorgoleone Various weed speciesGrowthInhibition at 10-100 µM[3]
Broadleaf weedsGermination~100% inhibition at 0.2 g/L[4]
Rumex japonicusGrowth100% suppression at 0.4 kg a.i. ha⁻¹[4]
Galium spuriumGrowth100% suppression at 200 µg/mL[5]
HPPD EnzymeIC500.4 µMFrom Root Exudate to Green Agrochemical: Comprehensive Review of Sorgoleone’s Bioactivity and Synthesis. (2025)
Juglone Various plant speciesShoot/Root ElongationSuppression at 1 mMKocacaliskan, I., & Terzi, I. (2001). Allelopathic effects of walnut leaf extracts and juglone on seed germination and seedling growth. Journal of Horticultural Science and Biotechnology, 76(4), 436-440.
Glycine max (Soybean)H+-ATPase ActivitySignificant reduction at 10-1000 µM[6]
Zea mays (Corn)H+-ATPase ActivitySignificant reduction at 10-1000 µM[6]
OVCAR-3 (Ovarian Cancer Cells)IC5030 µM[7]
L929 (Fibroblast Cells)IC50 (24h)290 µM[8]

Experimental Protocols

A standardized and reproducible methodology is critical for the accurate assessment of herbicidal efficacy. Below is a generalized protocol for a laboratory-based seed germination and seedling growth bioassay, which is a common method for evaluating the phytotoxicity of natural compounds.

Objective: To determine the effect of a natural herbicide on the seed germination and early seedling growth of a target weed species.

Materials:

  • Test compounds (DIBOA, sorgoleone, juglone) dissolved in an appropriate solvent (e.g., ethanol, acetone)

  • Seeds of a model weed species (e.g., Amaranthus retroflexus - redroot pigweed)[9][10][11]

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Distilled water

  • Solvent control (the same solvent used to dissolve the test compounds)

  • Growth chamber or incubator with controlled temperature and light conditions

  • Forceps

  • Ruler or calipers

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of each test compound at a high concentration.

    • Perform serial dilutions of the stock solution to obtain a range of desired test concentrations (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM).

    • Prepare a solvent control by diluting the solvent in the same manner as the test compounds.

  • Bioassay Setup:

    • Place two layers of filter paper in each Petri dish.

    • Apply 5 mL of a test solution, distilled water (negative control), or solvent control to the filter paper in each Petri dish. Ensure the filter paper is saturated but not flooded.

    • Allow the solvent to evaporate completely in a fume hood, leaving the test compound residue on the filter paper.

    • Place 20-30 seeds of the target weed species evenly on the surface of the filter paper in each Petri dish using forceps.

    • Seal the Petri dishes with parafilm to prevent moisture loss.

    • Each treatment (including controls) should be replicated at least three times.

  • Incubation:

    • Place the Petri dishes in a growth chamber or incubator.

    • Maintain a constant temperature (e.g., 25°C) and a defined photoperiod (e.g., 16 hours light / 8 hours dark).

  • Data Collection:

    • After a predetermined period (e.g., 7-10 days), record the following data for each Petri dish:

      • Germination Percentage: Count the number of germinated seeds (radicle emergence) and express it as a percentage of the total number of seeds.

      • Radicle Length: Measure the length of the primary root of each germinated seedling.

      • Plumule (Shoot) Length: Measure the length of the shoot of each germinated seedling.

  • Data Analysis:

    • Calculate the mean and standard deviation for each parameter (germination percentage, radicle length, plumule length) for each treatment.

    • Calculate the percentage of inhibition for each parameter relative to the negative control using the formula:

      • % Inhibition = [1 - (Treatment Value / Control Value)] * 100

    • Use statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

    • If a dose-response relationship is observed, calculate the IC50 or GI50 values using appropriate software.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these natural herbicides exert their phytotoxic effects is crucial for their targeted application and potential for the development of new synthetic analogs.

DIBOA: Modulator of Auxin Signaling

Benzoxazinoids, including DIBOA, have been shown to interfere with plant hormone signaling, particularly the auxin pathway, which is a master regulator of plant growth and development.[12] By disrupting auxin homeostasis, DIBOA can lead to aberrant growth and ultimately, plant death. The exact molecular targets of DIBOA within the auxin signaling cascade are still under investigation.

DIBOA_Auxin_Signaling DIBOA DIBOA DIBOA->Inhibition_Node Auxin_Perception Auxin Perception (TIR1/AFB Receptors) Aux_IAA Aux/IAA Repressors Auxin_Perception->Aux_IAA Degradation ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Inhibition Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activation Altered_Growth Altered Growth & Development Auxin_Responsive_Genes->Altered_Growth Inhibition_Node->Auxin_Perception Sorgoleone_PSII_Inhibition Light Light Energy PSII Photosystem II (PSII) Light->PSII P680 P680 PSII->P680 ROS Reactive Oxygen Species (ROS) PSII->ROS Leads to Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB QB (D1 Protein) QA->QB e- PQ_Pool Plastoquinone Pool QB->PQ_Pool Blocked Sorgoleone Sorgoleone Sorgoleone->QB Inhibits e- transfer Cell_Damage Cellular Damage ROS->Cell_Damage Juglone_Mechanism Juglone Juglone ROS_Production Increased Reactive Oxygen Species (ROS) Juglone->ROS_Production PM_H_ATPase Plasma Membrane H+-ATPase Juglone->PM_H_ATPase Inhibits Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Cell_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cell_Damage Growth_Inhibition Growth Inhibition Cell_Damage->Growth_Inhibition Proton_Pumping Proton Pumping PM_H_ATPase->Proton_Pumping Disrupted Nutrient_Uptake Nutrient Uptake & Ion Homeostasis Proton_Pumping->Nutrient_Uptake Impaired Nutrient_Uptake->Growth_Inhibition

References

Differential Effects of DIBOA and Its Glucoside on Insect Herbivores: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA), a naturally occurring benzoxazinoid found in various grasses, and its corresponding glucoside (DIBOA-Glc), on insect herbivores. Benzoxazinoids are a class of plant secondary metabolites that play a crucial role in defense against herbivory. Understanding the differential effects of the aglucone (DIBOA) and its stored, inactive form (DIBOA-Glc) is essential for research in pest management, plant-insect interactions, and the development of novel insecticides.

Executive Summary

Plants store DIBOA in the inert glucoside form (DIBOA-Glc) within their vacuoles.[1] Upon tissue damage by an insect herbivore, DIBOA-Glc is released and comes into contact with β-glucosidases, which hydrolyze it into the toxic aglucone, DIBOA.[2][3] This activated form is generally more toxic and acts as a feeding deterrent to a wide range of insect pests. However, the effectiveness of this defense mechanism varies between insect species, with some specialized herbivores having evolved detoxification mechanisms. This guide synthesizes available experimental data to compare the effects of DIBOA and DIBOA-Glc, details the methodologies used to assess these effects, and provides visual representations of the key biological pathways involved.

Quantitative Comparison of Biological Activity

While direct comparative studies quantifying the toxicity of DIBOA versus DIBOA-Glc are limited, research on the closely related benzoxazinoid, DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one), and its glucoside provides valuable insights. The following table summarizes findings from studies on various insect herbivores, highlighting the generally higher toxicity of the aglucone form.

Insect SpeciesCompoundConcentrationEffectSource
Ostrinia nubilalis (European corn borer)DIBOA0.5 mM in artificial dietHigh toxicity[4]
DIMBOA0.5 mM in artificial dietHigh toxicity[4]
Rhopalosiphum maidis (Corn leaf aphid)DIMBOA-Glc2 mM in artificial dietNo significant effect on progeny or survival[5]
HDMBOA-Glc2 mM in artificial dietSignificantly reduced progeny and survival[5]
Metopolophium dirhodum (Rose-grain aphid)DIMBOA-GlcLD50 (survival)5-fold higher than HDMBOA-Glc[5]
HDMBOA-GlcLD50 (survival)More toxic than DIMBOA-Glc[5]

Note: HDMBOA-Glc (2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one-glucoside) is a derivative of DIMBOA-Glc. The data consistently suggests that the aglucone form and its derivatives are more biologically active against insect herbivores than their glucosides.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the effects of DIBOA and its glucoside on insect herbivores.

Insect Rearing
  • Insect Species: Spodoptera frugiperda (Fall Armyworm)

  • Rearing Conditions: Insects are maintained under controlled conditions of 25±2°C, 60±5% relative humidity, and a 16:8 hour (light:dark) photoperiod.[6]

  • Diet: Larvae are reared on an artificial diet based on pinto bean or a specialized formula. A common artificial diet formulation includes soybean powder, corn powder, yeast powder, agar, casein, cholesterol, inositol, sorbic acid, choline chloride, a compound vitamin mix, methylparaben, and distilled water.[7]

Artificial Diet Bioassay for Toxicity and Growth Inhibition

This method is used to determine the lethal concentration (LC50) and growth inhibition effects of the test compounds.

  • Diet Preparation: An artificial diet is prepared as described above. The diet is allowed to cool to approximately 40-50°C before the addition of the test compounds to avoid degradation.[6]

  • Compound Incorporation: DIBOA or DIBOA-Glc is first dissolved in a small amount of a suitable solvent (e.g., DMSO) and then thoroughly mixed into the cooling artificial diet to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mM). A control diet is prepared with the solvent only.

  • Experimental Setup:

    • Newly hatched or early instar larvae are individually placed in the wells of a multi-well bioassay tray or in separate petri dishes.

    • A small, pre-weighed cube of the artificial diet (control or treated) is provided to each larva.[8]

    • The trays or dishes are sealed with a breathable membrane to allow for air circulation while preventing escape.

  • Data Collection:

    • Mortality: The number of dead larvae is recorded at regular intervals (e.g., 24, 48, 72, and 96 hours). Larvae that are unable to move when prodded with a fine brush are considered dead.

    • Growth Inhibition: After a set period (e.g., 7-10 days), the surviving larvae are weighed. The percentage of growth inhibition is calculated relative to the mean weight of the larvae in the control group.

  • Data Analysis: Probit analysis is used to calculate the LC50 values from the mortality data. Statistical tests (e.g., ANOVA followed by a post-hoc test) are used to determine significant differences in larval weight between treatments.

Antifeedant Bioassay (Choice Test)

This assay assesses the feeding deterrent properties of the compounds.

  • Diet Preparation: Two sets of artificial diet are prepared as described above: one control and one containing the test compound (DIBOA or DIBOA-Glc) at a specific concentration.

  • Experimental Arena: A petri dish is used as the experimental arena. Two pre-weighed cubes of diet, one control and one treated, are placed on opposite sides of the dish.

  • Insect Introduction: A single, pre-weighed, and starved (for 2-4 hours) larva is placed in the center of the petri dish.

  • Data Collection: After a specific period (e.g., 24 hours), the amount of each diet cube consumed is determined by weighing the remaining portions. The position of the larva can also be recorded at regular intervals.

  • Data Analysis: An Antifeedant Index (AFI) or Preference Index (PI) is calculated using the following formula:

    • AFI = [(C - T) / (C + T)] x 100

    • Where C is the amount of control diet consumed and T is the amount of treated diet consumed. A positive AFI indicates feeding deterrence.

Visualizations

Signaling Pathway: Activation and Detoxification of DIBOA

The following diagram illustrates the general pathway of DIBOA activation in the plant upon herbivory and a common detoxification strategy employed by some insect herbivores.

G cluster_plant Plant Cell cluster_insect Insect Gut DIBOA_Glc DIBOA-Glc (Stored in Vacuole) beta_glucosidase β-glucosidase (Released upon damage) DIBOA_Glc->beta_glucosidase DIBOA DIBOA (Active Toxin) beta_glucosidase->DIBOA Hydrolysis Ingestion Ingestion of Plant Material DIBOA->Ingestion Herbivory UGT UDP-glucosyltransferase Ingestion->UGT Detoxification Detoxified_DIBOA Detoxified DIBOA-Glc UGT->Detoxified_DIBOA Excretion Excretion Detoxified_DIBOA->Excretion

Caption: Activation of DIBOA-Glc to toxic DIBOA in the plant and subsequent detoxification by an insect herbivore.

Experimental Workflow: Artificial Diet Bioassay

The diagram below outlines the key steps in a typical artificial diet bioassay to compare the effects of DIBOA and DIBOA-Glc.

G start Start diet_prep Prepare Artificial Diet start->diet_prep compound_prep Prepare DIBOA and DIBOA-Glc Stock Solutions start->compound_prep incorporation Incorporate Compounds into Diet (and Control) diet_prep->incorporation compound_prep->incorporation setup Place Diet Cubes and Larvae in Bioassay Trays incorporation->setup incubation Incubate under Controlled Conditions setup->incubation mortality Record Mortality at 24, 48, 72, 96h incubation->mortality growth Measure Larval Weight after 7-10 days incubation->growth analysis Data Analysis (LC50, Growth Inhibition) mortality->analysis growth->analysis end End analysis->end

Caption: Workflow for a comparative artificial diet bioassay of DIBOA and DIBOA-Glc.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA), ensuring compliance with safety standards and minimizing environmental impact.

Compound Hazard Profile

While some sources may indicate that this compound is not a dangerous substance, it is crucial to handle it with care. According to GHS classifications, this compound is considered a hazardous substance.[1] The primary hazards associated with DIBOA are:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory during disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all relevant safety measures are in place.

Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area. If dust may be generated, a NIOSH-approved respirator is recommended.

Spill Response:

In the event of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a designated, sealed container for disposal.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as chemical waste. Adherence to local, regional, and national regulations is paramount.

  • Waste Segregation:

    • Solid Waste: Collect any solid DIBOA, contaminated consumables (e.g., weighing paper, gloves, pipette tips), and spill cleanup materials in a dedicated, clearly labeled, and sealable waste container.

    • Liquid Waste: Aqueous solutions containing DIBOA should be collected in a separate, clearly labeled container for liquid chemical waste.

  • Container Labeling:

    • All waste containers must be accurately and clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols.

  • Storage:

    • Store sealed waste containers in a designated, secure area away from incompatible materials pending collection by a licensed waste disposal service.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal. Chemical waste should be disposed of in an approved waste disposal plant.

Important Considerations:

  • Do not dispose of this compound down the drain or in regular trash.

  • Always consult your institution's specific guidelines for chemical waste disposal, as procedures may vary.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal of this compound start Start: Identify Waste waste_type Determine Waste Type (Solid or Liquid) start->waste_type solid_waste Solid Waste: - DIBOA powder - Contaminated items waste_type->solid_waste Solid liquid_waste Liquid Waste: - DIBOA solutions waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid store Store in Designated Secure Area collect_solid->store collect_liquid->store contact_ehs Contact EHS or Licensed Waste Disposal Service store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Guide for 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one, commonly known as DIBOA. Adherence to these procedures is essential for ensuring personal safety and proper disposal.

Chemical Identifier:

  • Systematic Name: this compound

  • Common Name: DIBOA[1][2][3]

  • CAS Number: 17359-54-5[3][4]

Hazard Identification and GHS Classification

DIBOA is classified with the following hazards:

  • Acute toxicity, oral (Category 4): Harmful if swallowed.[3]

  • Skin irritation (Category 2): Causes skin irritation.[3][5]

  • Serious eye irritation (Category 2A): Causes serious eye irritation.[3][5]

  • Specific target organ toxicity - single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[3]

Signal Word: Warning[3]

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment for handling DIBOA.

Protection TypeEquipment SpecificationPurpose
Eye/Face Protection Chemical safety goggles or a face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.To prevent eye contact which can cause serious irritation.[5][6]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron.To prevent skin contact which can cause irritation.[5]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dust is generated.To prevent inhalation of dust which can cause respiratory tract irritation.[3][6]
Hand Protection Wear appropriate chemical-resistant gloves.To prevent skin absorption and irritation.[5]

Operational Plan: Safe Handling Protocol

Adherence to the following step-by-step procedures is crucial for minimizing exposure and ensuring a safe laboratory environment.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust generation.[5]

  • Ensure an eyewash station and safety shower are readily accessible.[5]

2. Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[5]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

  • Remove contaminated clothing and wash it before reuse.[5]

3. Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[5][6]

  • Avoid breathing dust.

  • Keep the container tightly closed when not in use.

  • Use appropriate tools to handle the solid to minimize dust creation.

4. Storage:

  • Store in a cool, dry, and well-ventilated area.[4]

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

  • Recommended storage temperature is typically between 2-8°C.[4][7]

Emergency Procedures

Spill Response:

  • Evacuate the area.

  • Wear appropriate PPE as outlined above.

  • For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[6]

  • Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Ventilate the area.

First Aid Measures:

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

  • If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[5]

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[6]

Disposal Plan

Chemical waste must be disposed of in accordance with local, regional, and national regulations.

  • Waste Collection: Collect waste DIBOA and any contaminated materials (e.g., gloves, paper towels) in a designated, labeled, and sealed hazardous waste container.

  • Waste Disposal: The waste must be handled by a licensed professional waste disposal service. Do not dispose of it down the drain or in regular trash.

Experimental Workflow Diagram

DIBOA_Handling_Workflow Workflow for Safe Handling and Disposal of DIBOA cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review SDS B Don Appropriate PPE A->B C Work in Fume Hood B->C D Weigh/Handle DIBOA C->D E Perform Experiment D->E I Spill Occurs D->I J Personal Exposure D->J F Decontaminate Workspace E->F G Segregate Waste F->G H Dispose of Waste via Licensed Contractor G->H K Follow Spill Cleanup Protocol I->K L Administer First Aid & Seek Medical Attention J->L

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.